Product packaging for Ethyl 2-(hydroxymethyl)acrylate(Cat. No.:CAS No. 10029-04-6)

Ethyl 2-(hydroxymethyl)acrylate

Cat. No.: B023875
CAS No.: 10029-04-6
M. Wt: 130.14 g/mol
InChI Key: SYGAXBISYRORDR-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)acrylate, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B023875 Ethyl 2-(hydroxymethyl)acrylate CAS No. 10029-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGAXBISYRORDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30638-89-2
Record name 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30638-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00143108
Record name Acrylic acid, 2-(hydroxymethyl)-, ethyl ester
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10029-04-6
Record name Ethyl 2-(hydroxymethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10029-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid, 2-(hydroxymethyl)-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-(hydroxymethyl)-, ethyl ester
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Record name Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(hydroxymethyl)acrylate (EHMA) is a functional acrylic monomer that possesses both a reactive double bond and a primary hydroxyl group. This bifunctionality makes it a valuable building block in polymer chemistry and a versatile intermediate in organic synthesis. Its ability to undergo polymerization and be chemically modified at the hydroxyl group allows for the creation of polymers with tailored properties, such as hydrophilicity, cross-linking capabilities, and sites for further functionalization. These characteristics are of significant interest in the development of advanced materials, including hydrogels, coatings, adhesives, and drug delivery systems. This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and applications relevant to research and drug development.

Chemical Identity and Properties

This compound is identified by the CAS Number 10029-04-6 .[1][2][3][4][5][6] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 10029-04-6[1][2][3][6]
Molecular Formula C₆H₁₀O₃[1][2][3]
Molecular Weight 130.14 g/mol [1][3][6]
InChI Key SYGAXBISYRORDR-UHFFFAOYSA-N[1][3][5][6]
SMILES String CCOC(=O)C(=C)CO[1][3][5][6]

| Synonyms | Ethyl α-(hydroxymethyl)acrylate, 2-(Hydroxymethyl)acrylic acid ethyl ester[3][4][5] |

Table 2: Physicochemical Properties

Property Value
Appearance Colorless to light yellow liquid/oil[3][4][7][8]
Density 1.068 g/mL at 25 °C[1][6][7]
Boiling Point 80 °C at 2 mmHg[3][5] (198.6 °C at 760 mmHg[7])
Flash Point 101.1 °C (214.0 °F)[1][3][6][7]
Refractive Index (n20/D) 1.450[1][3][5][6][7]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[3][5]
Storage Temperature 2-8°C[1][3][5][6][7]

| Vapor Pressure | 1.76 mmHg at 25 °C[7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Class Statement
Pictograms GHS05 (Corrosion), GHS06 (Toxic)[5]
Signal Word Danger[1][2][5][6][7]
Hazard Statements H302: Harmful if swallowed[1][2][4][7]. H311: Toxic in contact with skin[1][2][4][7]. H315: Causes skin irritation[1][2][7]. H318: Causes serious eye damage[1][2][4][7].

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][7] |

Handling Precautions: All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Store the compound in a cool, dry place away from incompatible materials, under an air atmosphere, as the presence of oxygen is required for the stabilizer to function effectively.[10]

Experimental Protocols

A common method for synthesizing α-(hydroxymethyl)acrylates is the Morita-Baylis-Hillman reaction, which involves the reaction of an acrylate (B77674) with an aldehyde in the presence of a catalyst. A representative procedure is described below.

Experimental Protocol: Synthesis via Formaldehyde Addition

  • Materials: Ethyl acrylate, paraformaldehyde, 1,4-diazabicyclo[2.2.2]octane (DABCO), tetrahydrofuran (B95107) (THF), phosphoric acid, sodium carbonate solution.[11]

  • Step 1: Preparation of Formalin Solution: In a reaction flask, mix paraformaldehyde, water, and a catalytic amount of phosphoric acid. Heat the mixture to approximately 95 °C and stir for 4 hours until the paraformaldehyde depolymerizes into a clear formalin solution. Cool to room temperature.[11]

  • Step 2: Reaction Setup: In a separate, larger reaction flask equipped with a stirrer, add ethyl acrylate, THF, and the catalyst DABCO. Stir at room temperature until all components are fully dissolved.[11]

  • Step 3: Addition and Reaction: While stirring, add the prepared formalin solution dropwise to the acrylate/DABCO mixture. During the addition, maintain the reaction temperature and add a basic solution (e.g., 30% sodium carbonate) to adjust the system's pH to alkaline, which facilitates the reaction.[11]

  • Step 4: Work-up and Purification: After the reaction is complete (monitored by TLC or GC), quench the reaction. Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic phase over an anhydrous salt like magnesium sulfate.

  • Step 5: Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[9][11]

Synthesis_Workflow cluster_prep Formalin Preparation cluster_reaction Main Reaction cluster_purification Work-up & Purification pfa Paraformaldehyde + Water + Phosphoric Acid heat Heat to 95°C, 4h pfa->heat formalin Formalin Solution heat->formalin reaction Add Formalin Dropwise + Add Na₂CO₃ (aq) Adjust to alkaline pH formalin->reaction acrylate Ethyl Acrylate + THF + DABCO mix Stir to Dissolve acrylate->mix mix->reaction mix->reaction workup Aqueous Work-up (Extraction, Washing, Drying) reaction->workup evaporation Solvent Evaporation workup->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

EHMA can be polymerized using standard free-radical polymerization techniques to produce poly(this compound) [P(EHMA)]. The pendant hydroxyl groups make the resulting polymer hydrophilic and available for further modification.

Experimental Protocol: Free-Radical Solution Polymerization

  • Materials: this compound (monomer), azobisisobutyronitrile (AIBN, initiator), and a suitable solvent (e.g., cyclohexanone, 1,4-dioxane, or DMF).

  • Step 1: Preparation: In a polymerization vessel (e.g., a Schlenk flask), dissolve the EHMA monomer and the AIBN initiator in the chosen solvent to the desired concentration. A typical monomer-to-initiator molar ratio can range from 100:1 to 1000:1, depending on the target molecular weight.

  • Step 2: Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the solution to several freeze-pump-thaw cycles or sparge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[12]

  • Step 3: Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature sufficient to decompose the initiator (e.g., 60-90 °C for AIBN).[12] Allow the reaction to proceed for a set time (e.g., 4-24 hours), with stirring.

  • Step 4: Termination and Precipitation: Stop the reaction by cooling the vessel in an ice bath and exposing the solution to air.

  • Step 5: Isolation: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol, diethyl ether, or hexane).

  • Step 6: Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

Polymerization_Workflow A Dissolve Monomer (EHMA) & Initiator (AIBN) in Solvent B Degas Solution (Freeze-Pump-Thaw or N₂ Sparge) A->B C Heat to 60-90°C (Initiator Decomposition) B->C D Polymerization (4-24 hours) C->D E Terminate Reaction (Cooling) D->E F Precipitate Polymer in Non-Solvent E->F G Filter and Wash Polymer F->G H Dry Under Vacuum G->H I Pure P(EHMA) Polymer H->I

Caption: General workflow for free-radical solution polymerization of EHMA.

Applications in Drug Development

The unique properties of polymers derived from hydroxyl-functionalized acrylates, such as poly(2-hydroxyethyl methacrylate) (PHEMA), make them highly suitable for biomedical and drug delivery applications. P(EHMA) is expected to share these beneficial characteristics.

  • Hydrogels: The hydrophilicity imparted by the hydroxyl groups allows P(EHMA) to absorb significant amounts of water, forming hydrogels. These hydrogels are often biocompatible and can be used to encapsulate therapeutic agents.[13]

  • Drug Conjugation: The primary hydroxyl group serves as a convenient handle for covalently attaching drug molecules, enabling the creation of polymer-drug conjugates for targeted or controlled release.

  • Functional Coatings: P(EHMA) can be used to create hydrophilic and biocompatible coatings for medical devices, reducing protein fouling and improving their interface with biological systems.

  • Controlled Release Systems: By copolymerizing EHMA with other monomers (e.g., pH-responsive or temperature-responsive monomers), smart polymers can be designed.[14] These polymers can release an encapsulated drug in response to specific environmental stimuli found in the body, such as a change in pH in the gastrointestinal tract.[15]

Drug_Delivery_Applications cluster_synthesis Polymer Synthesis cluster_applications Drug Delivery Strategies monomer This compound (EHMA) polymerization Polymerization monomer->polymerization polymer P(EHMA) Polymer (-OH Functional Groups) polymerization->polymer hydrogel Hydrogel Formation (Drug Encapsulation) polymer->hydrogel Crosslinking conjugation Drug Conjugation (Covalent Attachment) polymer->conjugation Chemical Reaction coating Device Coating (Biocompatibility) polymer->coating Film Forming copolymer Smart Copolymers (Stimuli-Responsive Release) polymer->copolymer Copolymerization

References

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 2-(hydroxymethyl)acrylate, a versatile monomer with significant applications in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis, and its role in various scientific applications.

Core Properties and Data

This compound, with a molecular weight of 130.14 g/mol , is a functionalized acrylate (B77674) ester.[1][2][3][4][5][6][7] Its chemical formula is C₆H₁₀O₃.[1][2][3][4][6][7] The presence of both a reactive double bond and a primary hydroxyl group makes it a valuable building block in organic synthesis and material science.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 130.14 g/mol [1][2][4][6][7]
Chemical Formula C₆H₁₀O₃[1][2][3][4][6][7]
CAS Number 10029-04-6[1][2][3][4]
Appearance Colorless oil/liquid[4][7][8]
Density 1.068 g/mL at 25 °C[1][4][7]
Boiling Point 80 °C at 2 mmHg; 198.6 °C at 760 mmHg[4][8][9]
Refractive Index n20/D 1.450[1][4][7][8]
Flash Point 101.1 °C (214.0 °F)[1][4][7]
Solubility Soluble in dichloromethane, ethyl acetate, methanol, water, tetrahydrofuran, alcohol, chloroform, ether, and acetone.[8][9]
Storage Temperature 2-8°C[1][4][7][8][10]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of triethyl phosphonoacetate with an aqueous solution of formaldehyde (B43269). The following is a detailed experimental protocol adapted from established literature.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

Materials:

  • Paraformaldehyde

  • 1 N Phosphoric acid

  • Triethyl phosphonoacetate

  • Potassium carbonate

  • Diethyl ether

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Preparation of Formaldehyde Solution: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, a mixture of paraformaldehyde (48 g, 1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL) is heated at 90°C for 1.5 hours to obtain a clear aqueous formaldehyde solution. The solution is then cooled to room temperature.

  • Reaction Setup: Triethyl phosphonoacetate (89.6 g, 0.4 mol) is added to the flask, and the solution is stirred vigorously (1000 rpm) at room temperature.

  • Addition of Base: A solution of potassium carbonate (60.7 g, 0.44 mol) in water (60 mL) is added to the reaction mixture. The initial addition should be slow (10 mL over 10 minutes), followed by a more rapid addition over 40 minutes. The temperature of the reaction mixture will rise to 35–40°C and should be maintained within this range, using a water bath if necessary.

  • Reaction Completion and Work-up: Stirring is continued for 5 minutes at 40°C after the addition is complete. The mixture is then rapidly cooled to room temperature using an ice bath. Diethyl ether (200 mL) and brine (150 mL) are added to the cooled mixture.

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with 100-mL portions of diethyl ether.

  • Washing and Drying: The combined organic layers are washed twice with 100-mL portions of brine and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The remaining oil is purified by distillation at 65–70°C (1 mm) to yield this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of compounds, including aza inhibitors and potential antitumor agents.[2][6] Its dual functionality allows for its incorporation into polymers for biomedical applications, such as in the preparation of hydrogels for drug delivery systems. The hydroxyl group can be further modified to attach bioactive molecules, while the acrylate moiety allows for polymerization to form scaffolds and matrices.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

SynthesisWorkflow A Paraformaldehyde + 1N Phosphoric Acid + Water B Heating (90°C) A->B 1.5 hours C Aqueous Formaldehyde B->C F Reaction Mixture (35-40°C) C->F D Triethyl Phosphonoacetate D->F E Potassium Carbonate Solution E->F Slow then rapid addition G Work-up: Cooling, Ether/Brine Addition F->G H Extraction with Diethyl Ether G->H I Washing and Drying H->I J Distillation I->J K This compound J->K

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-(hydroxymethyl)acrylate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and presents a visual representation of the synthetic pathway.

Core Physical and Chemical Properties

This compound is a functional monomer with the chemical formula C₆H₁₀O₃.[1] It is primarily used as an intermediate in the synthesis of various organic compounds, including aza inhibitors and potential antitumor agents.[2][3] It typically appears as a colorless to light yellow, clear liquid or oil.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotesSource(s)
Molecular Weight 130.14 g/mol [1]
Density 1.068 g/mLat 25 °C[1][4]
Boiling Point 80 °Cat 2 mmHg[5]
Melting Point -30 °C(lit.)[5]
Refractive Index n20/D 1.450[1][4]
Flash Point 101.1 °C[1]
Solubility SolubleIn water, Tetrahydrofuran (THF), alcohol, chloroform, ether, and acetone.
Storage Temperature 2-8°C[1][4]
CAS Number 10029-04-6[1]

Experimental Protocols

A well-established method for the synthesis of this compound is through the reaction of triethyl phosphonoacetate with a formaldehyde (B43269) solution, followed by treatment with potassium carbonate. The following protocol is adapted from a procedure published in Organic Syntheses.

Synthesis of Ethyl α-(hydroxymethyl)acrylate [6]

  • Apparatus: A 1000-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, a 250-mL equalizing funnel, a condenser, and a thermometer.

  • Procedure:

    • An aqueous solution of formaldehyde is prepared by heating paraformaldehyde (48 g, 1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL) at 90°C for 1.5 hours until a clear solution is obtained. The solution is then cooled to room temperature.

    • Triethyl phosphonoacetate (89.6 g, 0.4 mol) is added to the flask, and the solution is stirred at room temperature at 1000 rpm.

    • A solution of potassium carbonate (60.7 g, 0.44 mol) in water (60 mL) is added at room temperature. The addition is initially slow (10 mL in 10 minutes) and then more rapid (over 40 minutes). The temperature of the reaction mixture should be maintained between 35–40°C, using a water bath if necessary.

    • Stirring is continued for 5 minutes at 40°C after the addition is complete.

    • The mixture is then rapidly cooled to room temperature using an ice bath. Diethyl ether (200 mL) and brine (150 mL) are added.

    • After decantation, the aqueous layer is extracted with three 100-mL portions of ether.

    • The combined organic layers are washed with two 100-mL portions of brine and dried over magnesium sulfate.

    • The solvents are evaporated under reduced pressure.

    • The remaining oil is distilled at 65–70°C (1 mm) to yield this compound.

Mandatory Visualizations

The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.

Synthesis_Pathway Paraformaldehyde Paraformaldehyde Formaldehyde_sol Aqueous Formaldehyde Paraformaldehyde->Formaldehyde_sol H3PO4 H₃PO₄ (aq) H3PO4->Formaldehyde_sol H2O H₂O H2O->Formaldehyde_sol Triethyl_phosphonoacetate Triethyl phosphonoacetate Reaction_mixture Reaction Mixture Triethyl_phosphonoacetate->Reaction_mixture 2. Add K2CO3 K₂CO₃ (aq) K2CO3->Reaction_mixture 3. Add & Maintain 35-40°C Formaldehyde_sol->Reaction_mixture 1. Add Product This compound Reaction_mixture->Product Workup & Distillation

References

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 2-(hydroxymethyl)acrylate (EHMA), with a specific focus on its boiling point and relevance in scientific research and drug development.

Physicochemical Properties of this compound

This compound is a functionalized acrylate (B77674) monomer. Its bifunctionality, stemming from the presence of both an acrylate group and a primary alcohol, makes it a valuable intermediate in organic synthesis. A precise understanding of its physical properties is crucial for its application in controlled chemical reactions and polymerization processes.

Data Presentation: Key Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Boiling Point 80 °C at 2 mmHg[1]
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][2]
CAS Number 10029-04-6[1][3]
Density 1.068 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.450[1][4]
Flash Point 101.1 °C (214.0 °F)[1][4]
Form Liquid / Oil[1][4]
Storage Temperature 2-8°C[1][4]
pKa 13.69 ± 0.10 (Predicted)[1]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For compounds like this compound, which may be sensitive to high temperatures, determining the boiling point under reduced pressure (vacuum distillation) is a standard and necessary procedure to prevent polymerization or degradation. The reported boiling point is 80 °C at a pressure of 2 mmHg[1].

Detailed Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point with a small sample volume.

Apparatus:

  • Thiele tube

  • High-temperature heating oil (e.g., mineral oil or silicone oil)

  • Thermometer (-10 to 200 °C range)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-burner

  • Laboratory stand and clamp

Procedure:

  • Sample Preparation: Fill the small test tube to about one-third of its volume with this compound.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb.

  • Heating: Insert the assembly into the Thiele tube containing heating oil, making sure the rubber band is well above the oil level to prevent it from dissolving[5].

  • Observation: Gently heat the side arm of the Thiele tube with a burner. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Reaching Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample's vapor has displaced all the air and the liquid is boiling.

  • Temperature Reading: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample at the current atmospheric pressure[5].

  • Pressure Correction: For comparison with literature values, the observed boiling point must be corrected to the pressure at which the reference value was taken (e.g., 2 mmHg). This requires the use of a vacuum distillation setup and a manometer.

Logical Workflow for Boiling Point Determination

The process of accurately determining and verifying the boiling point of a chemical substance follows a logical sequence.

Boiling_Point_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Sample Obtain Pure Sample of EHMA Apparatus Assemble Thiele Tube or Distillation Apparatus Sample->Apparatus Heat Apply Heat Gradually Apparatus->Heat Observe Observe Bubble Stream (Vaporization) Heat->Observe Cool Remove Heat Source & Cool Slowly Observe->Cool Record Record Temperature (Liquid Enters Capillary) Cool->Record Pressure Record Barometric Pressure Record->Pressure Compare Compare with Literature Value (80°C @ 2 mmHg) Pressure->Compare Purity Assess Purity Compare->Purity Final Verified Boiling Point Purity->Final

Caption: Workflow for experimental boiling point determination.

Relevance in Research and Drug Development

This compound serves as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.

Role as a Chemical Intermediate

The dual functionality of EHMA allows it to participate in various chemical reactions. The acrylate group is susceptible to Michael additions and polymerization, while the hydroxyl group can undergo esterification, etherification, or be converted into a leaving group. This versatility makes it an important intermediate for synthesizing a range of compounds, including aza inhibitors and potential antitumor agents[2][3][6].

Application in Polymer Synthesis for Drug Delivery

While EHMA itself is an intermediate, related hydroxy-functionalized acrylates, such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), are extensively used to create hydrogels for controlled drug release applications[7][8]. These polymers are biocompatible and can be designed to swell and release encapsulated drugs in response to specific physiological conditions (e.g., pH)[8]. The principles of polymerizing functional acrylates are directly applicable to EHMA, suggesting its potential use in developing novel biomaterials. Copolymers based on acrylates and methacrylates are widely used in pharmaceutical formulations, for instance, in tablet coatings for controlled or targeted drug release[9].

Synthetic Pathway Overview

A common method for synthesizing α-(hydroxymethyl)acrylates involves the reaction of an acrylate ester with formaldehyde, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO)[10]. This reaction, known as the Morita-Baylis-Hillman reaction, is an effective way to introduce the hydroxymethyl group.

Synthesis_Pathway Reactant1 Ethyl Acrylate Reaction Morita-Baylis-Hillman Reaction Reactant1->Reaction Reactant2 Formaldehyde (from Paraformaldehyde) Reactant2->Reaction Catalyst DABCO Catalyst Catalyst->Reaction catalyzes Solvent Aqueous Medium / THF Solvent->Reaction Product This compound Reaction->Product forms

Caption: Simplified synthesis of this compound.

References

An In-depth Technical Guide to Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(hydroxymethyl)acrylate, a versatile bifunctional monomer with significant applications in polymer chemistry and as a key intermediate in the synthesis of complex organic molecules, including those with potential therapeutic applications.

Physicochemical Properties

This compound is a liquid at room temperature with a density of 1.068 g/mL at 25 °C. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol
Density 1.068 g/mL at 25 °C
Boiling Point 80 °C at 2 mmHgN/A
Refractive Index n20/D 1.450
Storage Temperature 2-8°C
CAS Number 10029-04-6[1]

Synthesis Protocol: The Baylis-Hillman Reaction

The primary method for synthesizing this compound is the Baylis-Hillman reaction. This reaction involves the coupling of an aldehyde (in this case, formaldehyde) with an activated alkene (ethyl acrylate) in the presence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO)[2][3][4][5].

  • Preparation of Formaldehyde (B43269) Solution: A solution of formaldehyde is prepared, often from paraformaldehyde, in a suitable solvent.

  • Reaction Setup: Ethyl acrylate (B77674) and the amine catalyst (e.g., DABCO) are dissolved in an appropriate solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Addition of Formaldehyde: The formaldehyde solution is added dropwise to the stirred solution of ethyl acrylate and catalyst at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the reaction mixture is worked up to remove the catalyst and unreacted starting materials. This typically involves washing with acidic and basic solutions, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

A patent for a similar synthesis of 2-hydroxymethyl acrylate compounds describes a process where an aqueous solution of formaldehyde is added to a solution of the acrylate and DABCO in THF, with the pH adjusted to be alkaline[6].

The mechanism of the Baylis-Hillman reaction is a three-step process[4][5]:

  • Michael Addition: The nucleophilic catalyst (DABCO) adds to the activated alkene (ethyl acrylate) to form a zwitterionic enolate intermediate.

  • Aldol Addition: The enolate then attacks the carbonyl carbon of the aldehyde (formaldehyde) in an aldol-type reaction.

  • Catalyst Elimination: The resulting intermediate undergoes an elimination step to regenerate the catalyst and form the final product, this compound.

Baylis_Hillman_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ethyl_acrylate Ethyl Acrylate zwitterion Zwitterionic Enolate ethyl_acrylate->zwitterion + DABCO (Michael Addition) formaldehyde Formaldehyde formaldehyde->zwitterion dabco DABCO (Catalyst) aldol_adduct Aldol Adduct zwitterion->aldol_adduct (Aldol Addition) product This compound aldol_adduct->product - DABCO (Elimination)

Baylis-Hillman reaction mechanism for the synthesis of this compound.

Spectroscopic Characterization

While specific spectra for this compound were not found in the provided search results, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the vinylic protons (two singlets or closely spaced doublets), the methylene (B1212753) protons of the hydroxymethyl group (a singlet or a triplet if coupled to the hydroxyl proton), and the hydroxyl proton (a broad singlet).

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹), the C=O stretch of the ester (a strong peak around 1720 cm⁻¹), the C=C stretch of the alkene (around 1630 cm⁻¹), and C-O stretches in the fingerprint region. An IR spectrum for the similar monomer 2-hydroxyethyl acrylate (2-HEA) shows a characteristic carbonyl peak at 1712 cm⁻¹, a C=C peak at 1638 cm⁻¹, and an O-H stretching peak at 3415 cm⁻¹[7].

Applications in Drug Development and Research

This compound serves as a valuable building block in organic synthesis due to its two reactive functional groups: the acrylate moiety, which can undergo polymerization and Michael additions, and the hydroxyl group, which can be involved in esterification, etherification, and other nucleophilic reactions.

Its application as an intermediate in the synthesis of potential anticancer agents has been noted[8][9][10]. Acrylate derivatives have been investigated as tubulin polymerization inhibitors, which are a key target for cancer chemotherapy[8]. The ability to introduce both a polymerizable group and a site for further functionalization makes this molecule attractive for the development of drug delivery systems, bioactive polymers, and hydrogels.

Drug_Development_Workflow cluster_modification Chemical Modification cluster_application Potential Applications start This compound (Bifunctional Monomer) modification Modification of Hydroxyl Group (Esterification, Etherification, etc.) start->modification polymerization Polymerization via Acrylate Group start->polymerization small_molecule Synthesis of Small Molecule Therapeutics (e.g., Aza-inhibitors) modification->small_molecule drug_conjugates Polymer-Drug Conjugates polymerization->drug_conjugates hydrogels Hydrogels for Drug Delivery polymerization->hydrogels bioactive_polymers Bioactive Polymers polymerization->bioactive_polymers

Role of this compound as a versatile building block in drug development.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes skin irritation (H315), and Causes serious eye damage (H318)[1][11].

  • Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection (P280). Wash skin thoroughly after handling (P264). If swallowed, call a poison center or doctor (P301 + P312). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338)[1][11].

  • Storage: Store locked up in a well-ventilated place at 2-8°C[1].

References

An In-depth Technical Guide to the Solubility of Ethyl 2-(hydroxymethyl)acrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 2-(hydroxymethyl)acrylate (EHMA), a functional monomer of significant interest in polymer chemistry and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on reported qualitative solubility, provides a detailed experimental protocol for determining solubility, and presents relevant physicochemical properties to aid researchers in their applications.

Physicochemical Properties of this compound

Understanding the fundamental physical and chemical properties of EHMA is crucial for its handling, application, and the interpretation of its solubility characteristics.

PropertyValueReference
CAS Number 10029-04-6[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Colorless oil/liquid[2]
Density 1.068 g/mL at 25 °C[1]
Boiling Point 80 °C at 2 mmHg[3]
Flash Point 101 °C[2]
Refractive Index n20/D 1.450[1]
Storage Temperature 2-8°C[2]

Solubility of this compound

This compound's structure, featuring both a hydrophilic hydroxyl group and a more hydrophobic ethyl ester group, results in a broad range of solubilities across various solvents.

Currently, specific quantitative solubility data for EHMA in many organic solvents is not widely available in published literature. However, its solubility in water has been reported.

SolventTemperature (°C)SolubilityReference
Water25164.3 g/L (1.643e+05 mg/L)[2]

EHMA is reported to be soluble or miscible in a variety of common organic solvents. This qualitative information is summarized below.

SolventSolubilityReference
MethanolSoluble[4]
Ethanol (Alcohol)Soluble[5]
AcetoneSoluble[5]
ChloroformSoluble[5]
DichloromethaneSoluble[4]
EtherSoluble[5]
Ethyl AcetateSoluble[4]
Tetrahydrofuran (THF)Soluble[5]

The solubility of structurally similar compounds, such as 2-Hydroxyethyl acrylate (B77674) (HEA) and Mthis compound (MHA), can provide further insight into the expected behavior of EHMA.

  • 2-Hydroxyethyl acrylate (HEA): Miscible with water and soluble in general organic solvents[6][7][8].

  • Mthis compound (MHA): Soluble in organic solvents like ethanol, acetone, and dichloromethane[9].

The presence of the hydroxyl group in these molecules generally imparts good solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol, based on the isothermal saturation method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (EHMA)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, toluene)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringes and syringe filters (0.2 µm, solvent-compatible)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of EHMA to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved EHMA is necessary to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid material is disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

    • Record the weight of the filtered solution.

  • Quantification of Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade EHMA).

      • Once the solvent is fully evaporated, weigh the vial containing the dried EHMA residue.

      • The mass of the dissolved EHMA can be calculated by subtracting the initial vial weight.

      • Solubility can be expressed in g/L or other relevant units.

    • Chromatographic Method (GC/HPLC):

      • Prepare a series of standard solutions of EHMA in the chosen solvent at known concentrations.

      • Generate a calibration curve by analyzing the standard solutions with the appropriate chromatographic method.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of EHMA from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as the average of at least three independent measurements, along with the standard deviation.

    • Clearly state the solvent used and the temperature at which the determination was performed.

Visualizations

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification A Add excess EHMA to solvent in a vial B Seal and place in thermostatic shaker A->B C Agitate until equilibrium is reached B->C D Cease agitation and allow solids to settle C->D Equilibration (e.g., 24-48h) E Withdraw supernatant with a syringe D->E F Filter through a 0.2 µm syringe filter E->F G Gravimetric Method: Evaporate solvent & weigh residue F->G H Chromatographic Method: Analyze with GC/HPLC F->H I Calculate and Report Solubility G->I H->I

Caption: A generalized workflow for the experimental determination of solubility.

G Influence of EHMA's Structure on Solubility cluster_features Molecular Features cluster_properties Resulting Properties cluster_solubility Solubility Profile EHMA This compound (EHMA) hydroxyl Hydroxyl Group (-OH) EHMA->hydroxyl ester Ethyl Ester Group (-COOCH2CH3) EHMA->ester polar Polar H-bonding capability hydroxyl->polar nonpolar Nonpolar/Hydrophobic character ester->nonpolar polar_solvents Soluble in Polar Solvents (e.g., Water, Alcohols, Acetone) polar->polar_solvents nonpolar_solvents Soluble in Moderately Nonpolar Solvents (e.g., Chloroform, THF) nonpolar->nonpolar_solvents

Caption: Relationship between EHMA's functional groups and its solubility.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-(hydroxymethyl)acrylate. The document details the expected chemical shifts, coupling constants, and multiplicities for each proton in the molecule. It also includes a detailed experimental protocol for acquiring a high-quality spectrum and presents visualizations of the molecular structure, spin-spin coupling interactions, and the analytical workflow.

Predicted 1H NMR Data for this compound

The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. These predictions are based on the analysis of similar acrylate (B77674) molecules and established principles of NMR spectroscopy. The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
H_a~1.30Triplet3H~7.1-O-CH2-CH3
H_b~4.25Quartet2H~7.1-O-CH2 -CH3
H_c~4.35Singlet2H--CH2 -OH
H_d~5.90Singlet (or very fine doublet)1H-C=CH (geminal to CH2OH)
H_e~6.25Singlet (or very fine doublet)1H-C=CH (trans to CO)
H_f~2.5-3.5Broad Singlet1H--CH2-OH

Structural and Spin-Spin Coupling Visualization

The following diagrams illustrate the molecular structure of this compound with proton labeling and the expected spin-spin coupling patterns.

Caption: Molecular structure of this compound with proton labeling.

G cluster_coupling Spin-Spin Coupling Ha Ha (-CH3) Hb Hb (-CH2-O) Ha->Hb J = ~7.1 Hz Hb->Ha J = ~7.1 Hz Hc Hc (-CH2OH) Hd Hd (=CHa) He He (=CHb) Hd->He geminal, ~0-3 Hz He->Hd geminal, ~0-3 Hz Hf Hf (-OH)

Caption: Spin-spin coupling interactions in this compound.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for acrylate monomers.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening.

  • Capping: Securely cap the NMR tube.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Approximately 16 ppm (from -2 to 14 ppm).

  • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and any observed splitting patterns to determine coupling constants.

Workflow for 1H NMR Spectrum Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of a 1H NMR spectrum.

cluster_workflow 1H NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition A->B Insert into Spectrometer C Data Processing B->C FID to Spectrum D Spectrum Interpretation C->D Analyze Peaks E Structural Confirmation D->E Assign Protons

Guide Technique Approfondi sur les Déplacements Chimiques en RMN du 13C de l'Acrylate de 2-(hydroxyméthyle)éthyle

Author: BenchChem Technical Support Team. Date: December 2025

Public : Chercheurs, scientifiques et professionnels du développement de médicaments.

Ce guide technique fournit une analyse approfondie des déplacements chimiques en résonance magnétique nucléaire (RMN) du carbone 13 (13C) pour l'acrylate de 2-(hydroxyméthyle)éthyle. Il comprend des données spectrales comparatives, des protocoles expérimentaux détaillés et des visualisations pour faciliter la compréhension des relations structure-spectre.

Introduction à la Spectroscopie RMN du 13C des Acrylates

La spectroscopie RMN du 13C est un outil analytique puissant pour l'élucidation structurale des molécules organiques, y compris les monomères d'acrylate qui sont des éléments de base essentiels dans la science des polymères et le développement pharmaceutique.[1] La position d'un signal en RMN du 13C, appelée déplacement chimique (δ), est très sensible à l'environnement électronique de chaque atome de carbone, fournissant ainsi des informations précieuses sur la connectivité atomique et les groupements fonctionnels présents.[2]

Pour l'acrylate de 2-(hydroxyméthyle)éthyle, le spectre RMN du 13C révèle des signaux distincts pour chacun des six atomes de carbone uniques dans la molécule. La compréhension de ces déplacements chimiques est cruciale pour la confirmation de l'identité et de la pureté du composé.

Déplacements Chimiques en RMN du 13C de l'Acrylate de 2-(hydroxyméthyle)éthyle et de Composés Apparentés

Bien que les données expérimentales spécifiques pour l'acrylate de 2-(hydroxyméthyle)éthyle ne soient pas largement disponibles dans la littérature publique, les déplacements chimiques peuvent être estimés avec une bonne précision en se basant sur les données de composés structurellement similaires, tels que l'acrylate d'éthyle, et en considérant les effets de substitution connus.

Structure de l'Acrylate de 2-(hydroxyméthyle)éthyle :

Tableau 1 : Déplacements Chimiques en RMN du 13C Estimés pour l'Acrylate de 2-(hydroxyméthyle)éthyle et Données Expérimentales pour des Composés Apparentés.

Atome de CarboneAcrylate de 2-(hydroxyméthyle)éthyle (Déplacements Estimés en ppm)Acrylate d'éthyle (Déplacements Expérimentaux en ppm)[3]Acrylate de 2-hydroxyéthyle (Déplacements Expérimentaux en ppm)
C=O (Carbonyle)~166165.8Données non disponibles
C= (Carbone quaternaire)~138-142128.6Données non disponibles
=CH2 (Méthylène vinylique)~128-132130.1Données non disponibles
-O-CH2- ~6160.2Données non disponibles
-CH3 ~1413.8Données non disponibles
-CH2-OH (Hydroxyméthyle)~60-65N/ADonnées non disponibles

Note : Les déplacements pour l'acrylate de 2-(hydroxyméthyle)éthyle sont des estimations basées sur les données de l'acrylate d'éthyle et les effets de substitution typiques. La présence du groupe hydroxyméthyle devrait avoir un effet de déblindage sur le carbone alpha vinylique et introduire un nouveau signal dans la région des carbones oxygénés.

Pour une prédiction plus précise, des méthodes de calcul basées sur la Théorie de la Fonctionnelle de la Densité (DFT) peuvent être employées. Des études ont montré que ces méthodes peuvent prédire les déplacements chimiques en RMN du 13C avec une erreur moyenne absolue inférieure à 2 ppm.[4][5]

Protocole Expérimental Détaillé pour l'Acquisition de Spectres RMN du 13C

La procédure suivante décrit une méthodologie générale pour l'acquisition de spectres RMN du 13C de haute qualité pour des monomères d'acrylate.

3.1 Préparation de l'Échantillon

  • Solvant : Dissoudre environ 10-50 mg de l'échantillon d'acrylate dans environ 0,6-0,7 mL de solvant deutéré (par exemple, chloroforme-d, CDCl3). Le CDCl3 est un choix courant car il est un bon solvant pour de nombreux composés organiques et son signal résiduel peut être utilisé pour le calage du champ magnétique.

  • Référence Interne : Le tétraméthylsilane (TMS) est généralement ajouté comme étalon de référence interne (0 ppm). Alternativement, le signal du solvant résiduel peut être utilisé comme référence secondaire (δ = 77,16 ppm pour le CDCl3).[4]

  • Filtration : Si l'échantillon contient des particules en suspension, filtrer la solution à travers un petit bouchon de laine de verre dans le tube RMN pour éviter un élargissement des raies.

3.2 Paramètres du Spectromètre

Les spectres doivent être enregistrés sur un spectromètre RMN moderne (par exemple, Bruker, Jeol, Varian) fonctionnant à une fréquence de résonance pour le 13C d'au moins 75 MHz.[4]

  • Type d'Expérience : Une expérience standard de RMN du 13C avec découplage des protons à large bande est généralement réalisée pour obtenir un spectre simple où chaque carbone unique apparaît comme un singulet.

  • Impulsion d'Acquisition : Utiliser un angle d'impulsion de 30-45 degrés pour permettre des temps de relaxation plus courts et donc une acquisition plus rapide.

  • Temps d'Acquisition (AT) : Typiquement 1-2 secondes.

  • Délai de Relaxation (D1) : Un délai de 2 secondes est souvent suffisant pour la plupart des carbones dans les petites molécules. Pour une analyse quantitative, des délais de relaxation plus longs (5 fois le temps de relaxation spin-réseau T1 le plus long) ou l'ajout d'un agent de relaxation paramagnétique (par exemple, Cr(acac)3) peuvent être nécessaires.[6]

  • Nombre de Scans (NS) : Le nombre de scans dépendra de la concentration de l'échantillon. Pour un échantillon de 10-50 mg, 64 à 1024 scans sont généralement suffisants.

  • Température : Les expériences sont généralement menées à température ambiante (par exemple, 298 K).[5]

3.3 Traitement des Données

  • Transformation de Fourier : Appliquer une transformation de Fourier aux données brutes (FID) pour obtenir le spectre de fréquences.

  • Correction de Phase : Corriger manuellement la phase du spectre pour obtenir des pics lorentziens purs en absorption.

  • Correction de la Ligne de Base : Appliquer une correction de la ligne de base pour assurer une ligne de base plate.

  • Calibration : Calibrer le spectre en utilisant le signal du TMS à 0 ppm ou le signal du solvant.

  • Intégration : L'intégration des signaux en RMN du 13C avec découplage des protons n'est généralement pas quantitative en raison des temps de relaxation variables et de l'effet Overhauser nucléaire (NOE). Des techniques spécifiques sont requises pour la RMN quantitative du 13C.[6]

Visualisations des Relations Logiques

Le diagramme suivant, généré à l'aide du langage DOT de Graphviz, illustre le flux de travail pour l'analyse par RMN du 13C de l'acrylate de 2-(hydroxyméthyle)éthyle, de la structure moléculaire à l'interprétation du spectre.

Ethyl_2_hydroxymethyl_acrylate_13C_NMR cluster_molecule Structure Moléculaire cluster_experiment Expérience RMN cluster_spectrum Spectre RMN 13C cluster_interpretation Interprétation mol Acrylate de 2-(hydroxyméthyle)éthyle C=O C= =CH2 O-CH2 CH3 CH2-OH exp Préparation de l'échantillon (Solvant, Référence) interp Attribution des Déplacements Chimiques mol:c1->interp ~166 ppm mol:c2->interp ~138-142 ppm mol:c3->interp ~128-132 ppm mol:c4->interp ~61 ppm mol:c5->interp ~14 ppm mol:c6->interp ~60-65 ppm acq Acquisition des Données (Spectromètre RMN) exp->acq proc Traitement des Données (TF, Phase, Calibration) acq->proc spec Spectre Résultant Signal 1 Signal 2 Signal 3 Signal 4 Signal 5 Signal 6 proc->spec spec->interp

Légende : Flux de travail pour l'analyse par RMN du 13C et l'attribution des signaux.

Le diagramme ci-dessus montre comment la structure moléculaire unique de l'acrylate de 2-(hydroxyméthyle)éthyle donne lieu à un spectre RMN 13C avec six signaux distincts après une procédure expérimentale et un traitement des données appropriés. L'étape finale est l'attribution de chaque signal à un atome de carbone spécifique dans la molécule en fonction de son déplacement chimique attendu.

References

In-Depth Technical Guide to the FT-IR Spectroscopy of Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy data for ethyl 2-(hydroxymethyl)acrylate. Due to the limited availability of a direct experimental spectrum in public databases, this guide presents a comprehensive analysis of the expected FT-IR absorption bands based on the molecule's functional groups and data from analogous compounds, such as 2-hydroxyethyl acrylate (B77674) (HEA). This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Functional Groups

This compound (C₆H₁₀O₃, CAS No: 10029-04-6) is a monomer possessing three key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: a hydroxyl group (-OH), an α,β-unsaturated ester group (C=C-C=O), and an ethyl group (-CH₂CH₃). The interplay of these groups, including potential hydrogen bonding, influences the precise position and shape of the infrared absorption bands.

Predicted FT-IR Spectroscopy Data

The following table summarizes the predicted FT-IR absorption bands for this compound, with assignments based on established group frequencies and data from similar acrylate compounds.[1]

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3400Strong, BroadO-H (Alcohol)Stretching
~3080Medium=C-H (Vinyl)Stretching
2980-2850Medium-StrongC-H (Alkyl)Stretching
~1720StrongC=O (Ester)Stretching
~1635MediumC=C (Alkene)Stretching
~1450MediumC-H (Alkyl)Bending
~1410Medium-CH₂-Bending (Scissoring)
~1298MediumO-H (Alcohol)Bending
~1200StrongC-O (Ester)Stretching
~935Medium=C-H (Vinyl)Bending (Out-of-plane)

Detailed Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of liquid this compound.

1. Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Thermo Scientific Nicolet iS50)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Sample of this compound (liquid)

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

2. Sample Preparation:

  • Ensure the this compound sample is at room temperature and free of any visible impurities or bubbles.

  • As a neat liquid, no specific sample preparation is typically required for ATR-FTIR analysis.

3. Instrument Setup and Background Collection:

  • Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

  • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Select the appropriate spectral range, typically 4000 to 400 cm⁻¹.

  • Set the desired resolution, commonly 4 cm⁻¹.

  • Before introducing the sample, collect a background spectrum. This involves recording the spectrum of the empty, clean ATR crystal. This background will be automatically subtracted from the sample spectrum.

4. Data Acquisition:

  • Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Acquire the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typically sufficient.

5. Data Processing and Analysis:

  • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Perform any necessary baseline corrections or smoothing.

  • Identify and label the characteristic absorption peaks.

  • Compare the obtained spectrum with the predicted data or a reference spectrum if available for verification.

6. Cleaning:

  • Thoroughly clean the ATR crystal after analysis using a soft, lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Logical Relationship of Functional Groups to FT-IR Spectrum

The following diagram illustrates the correlation between the functional groups present in this compound and their expected absorption regions in the FT-IR spectrum.

G cluster_functional_groups Functional Groups cluster_ir_regions FT-IR Absorption Regions (cm⁻¹) molecule This compound OH Hydroxyl (-OH) molecule->OH Ester Ester (C=O, C-O) molecule->Ester Alkene Alkene (C=C, =C-H) molecule->Alkene Alkyl Alkyl (-CH2-, -CH3) molecule->Alkyl OH_stretch ~3400 (broad) OH->OH_stretch O-H Stretch CO_stretch ~1720 Ester->CO_stretch C=O Stretch CO_stretch_ester ~1200 Ester->CO_stretch_ester C-O Stretch CH_stretch_alkene ~3080 Alkene->CH_stretch_alkene =C-H Stretch CC_stretch ~1635 Alkene->CC_stretch C=C Stretch CH_stretch_alkyl 2980-2850 Alkyl->CH_stretch_alkyl C-H Stretch

Functional group correlation to FT-IR regions.

References

The Synthesis of Ethyl 2-(hydroxymethyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(hydroxymethyl)acrylate is a valuable bifunctional monomer and a key intermediate in the synthesis of a diverse range of chemical entities, including pharmaceuticals and polymers.[1][2][3] This technical guide provides an in-depth overview of a significant and well-documented method for its synthesis, complete with detailed experimental protocols and quantitative data. The information presented is intended to serve as a comprehensive resource for researchers in organic synthesis, materials science, and drug discovery.

Introduction

This compound, with the chemical formula C6H10O3, is a versatile organic compound possessing both a reactive acrylate (B77674) moiety and a primary alcohol.[2] This dual functionality allows for a wide array of subsequent chemical modifications, making it a valuable building block in organic chemistry. Its applications range from the synthesis of complex polymers and hydrogels to its use as an intermediate in the preparation of biologically active molecules, including aza inhibitors.[2][3] This guide focuses on a well-established and reliable method for the preparation of this compound.

Synthesis of this compound

A widely recognized and detailed procedure for the synthesis of this compound involves the reaction of triethyl phosphonoacetate with formaldehyde (B43269), generated in situ from paraformaldehyde. This method, documented in Organic Syntheses, provides a reliable route to the target compound in good yield.[4]

Reaction Scheme

The overall reaction is a Horner-Wadsworth-Emmons type reaction, where the stabilized phosphonate (B1237965) ylide derived from triethyl phosphonoacetate reacts with formaldehyde.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials and Equipment:

  • 1000-mL four-necked, round-bottomed flask

  • Mechanical stirrer

  • 250-mL pressure-equalizing addition funnel

  • Reflux condenser with a drying tube (silica gel)

  • Thermometer

  • Ice bath

  • Rotary evaporator

Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Paraformaldehyde30.0348 g1.6
1 N Phosphoric acid98.004 mL-
Water18.02110 mL-
Triethyl phosphonoacetate224.1689.6 g0.4
Potassium carbonate138.2160.7 g0.44
Water (for K2CO3)18.0260 mL-
Diethyl ether74.12200 mL + 3x100 mL-
Brine-150 mL + 2x100 mL-
Magnesium sulfate120.37--

Procedure:

  • Preparation of Formaldehyde Solution: In the 1000-mL flask, a mixture of paraformaldehyde (48 g, 1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL) is heated at 90°C for 1.5 hours to generate a clear aqueous solution of formaldehyde. The solution is then cooled to room temperature.

  • Reaction Setup: Triethyl phosphonoacetate (89.6 g, 0.4 mol) is added to the flask, and the solution is stirred mechanically at 1000 rpm.

  • Addition of Base: A solution of potassium carbonate (60.7 g, 0.44 mol) in water (60 mL) is added at room temperature. The first 10 mL is added slowly over 10 minutes, with the remainder added more rapidly over 40 minutes. The reaction temperature should be maintained between 35–40°C, using a water bath if necessary.

  • Reaction Quenching and Workup: Stirring is continued for 5 minutes at 40°C after the addition is complete. The mixture is then rapidly cooled to room temperature using an ice bath. Diethyl ether (200 mL) and brine (150 mL) are added.

  • Extraction: The layers are separated, and the aqueous layer is extracted with three 100-mL portions of diethyl ether.

  • Washing and Drying: The combined organic layers are washed with two 100-mL portions of brine and dried over anhydrous magnesium sulfate.

  • Purification: The solvents are removed under reduced pressure using a rotary evaporator. The remaining oil is purified by distillation.

Quantitative Data:

ParameterValue
Yield 38.5–41.6 g (74–80%)
Boiling Point 65–70°C at 1 mmHg
Refractive Index (n_D^20) 1.4494

The purity of the resulting hydroxy ester is reported to be high as determined by GLC analysis.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Formaldehyde Preparation cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_workup Workup and Purification prep_reagents Paraformaldehyde + H3PO4 + H2O heat Heat at 90°C for 1.5h prep_reagents->heat add_phosphonate Add Triethyl phosphonoacetate heat->add_phosphonate add_base Add K2CO3 solution (35-40°C) add_phosphonate->add_base stir Stir for 5 min at 40°C add_base->stir quench Cool and add Ether + Brine stir->quench extract Extract with Ether (3x) quench->extract wash Wash with Brine (2x) extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate distill Distill (65-70°C, 1 mmHg) evaporate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

While this compound is utilized as an intermediate in the synthesis of various compounds with potential biological activity, including antitumor agents, no specific signaling pathways directly modulated by this compound itself have been prominently reported in the reviewed literature.[1] Its primary role in a drug development context appears to be that of a versatile scaffold for the construction of more complex, biologically active molecules. Further research may elucidate any intrinsic biological activities of this compound.

Conclusion

The synthesis of this compound via the Horner-Wadsworth-Emmons reaction of triethyl phosphonoacetate and formaldehyde is a robust and well-documented procedure that provides high yields of the pure product.[4] This technical guide provides researchers with the essential information required to reproduce this synthesis. The versatility of this compound as a chemical intermediate underscores its importance in the fields of polymer chemistry and medicinal chemistry. While direct biological activity is not extensively documented, its role as a precursor to bioactive compounds makes it a molecule of significant interest to the scientific community.

References

Thermogravimetric Analysis of Poly(Ethyl 2-(hydroxymethyl)acrylate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of poly(ethyl 2-(hydroxymethyl)acrylate) (PEHMA). Due to the limited availability of specific TGA data for PEHMA in publicly accessible literature, this document presents a detailed methodology for its synthesis and thermal analysis. For comparative purposes, representative TGA data for the structurally similar polymers, poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(ethyl acrylate) (PEA), are provided. This guide is intended to equip researchers with the necessary protocols and foundational knowledge to investigate the thermal properties of PEHMA.

Introduction to Poly(this compound) and its Thermal Properties

Poly(this compound) is a functional acrylate (B77674) polymer with potential applications in biomedical fields, owing to the presence of hydroxyl groups that can enhance hydrophilicity and provide sites for further chemical modification. Thermogravimetric analysis is a critical technique for characterizing the thermal stability of such polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides valuable insights into the polymer's decomposition pathway, thermal stability, and the presence of any residual solvents or volatile components.

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a general procedure for the synthesis of PEHMA. The specific conditions may require optimization depending on the desired molecular weight and polymer characteristics.

Materials:

  • This compound (EHMA) monomer (CAS 10029-04-6)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene (B28343) (or another suitable solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for polymerization (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer Purification: The EHMA monomer is typically purified by passing it through a column of basic alumina (B75360) to remove any inhibitors.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the purified EHMA monomer and anhydrous toluene.

  • Initiator Addition: AIBN is added to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Inert Atmosphere: The reaction mixture is deoxygenated by bubbling with nitrogen gas for at least 30 minutes to prevent inhibition of the radical polymerization.

  • Polymerization: The flask is then placed in a preheated oil bath at a temperature typically between 60-80 °C to initiate the polymerization. The reaction is allowed to proceed for a specified time (e.g., 6-24 hours) under a nitrogen atmosphere with continuous stirring.

  • Polymer Precipitation and Purification: After the reaction is complete, the viscous polymer solution is cooled to room temperature and then slowly poured into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

  • Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on standard procedures for the TGA of polymers, such as those outlined in ISO 11358.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • TGA sample pans (e.g., platinum or alumina).

  • Inert gas supply (e.g., high-purity nitrogen).

Procedure:

  • Sample Preparation: A small amount of the dried PEHMA polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.

  • Instrument Setup: The TGA instrument is calibrated according to the manufacturer's instructions. The desired experimental parameters are set, including:

    • Temperature Program: A heating rate of 10 °C/min is common, with a temperature range from ambient (e.g., 25 °C) to a final temperature where complete decomposition is expected (e.g., 600-800 °C).

    • Atmosphere: A continuous flow of an inert gas, such as nitrogen, is maintained throughout the experiment to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Data Acquisition: The experiment is initiated, and the sample weight is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine:

    • Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

    • Peak Decomposition Temperature (T_peak): The temperature at which the maximum rate of weight loss occurs, identified from the peak of the DTG curve.

    • Residual Mass: The percentage of the initial mass remaining at the end of the analysis.

Data Presentation: Comparative Analysis

Table 1: Representative TGA Data for Poly(2-hydroxyethyl methacrylate) (PHEMA) in an Inert Atmosphere

ParameterTemperature (°C)Reference
Onset of Decomposition (T_onset)~250 - 300[General Literature]
Peak Decomposition Temperature (T_peak)~350 - 400[General Literature]
Residual Mass at 600 °C< 5%[General Literature]

Table 2: Representative TGA Data for Poly(ethyl acrylate) (PEA) in an Inert Atmosphere

ParameterTemperature (°C)Reference
Onset of Decomposition (T_onset)~300 - 350[General Literature]
Peak Decomposition Temperature (T_peak)~370 - 420[General Literature]
Residual Mass at 600 °C< 2%[General Literature]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Data Interpretation Sample Polymer Sample (PEHMA) Weighing Weigh 5-10 mg Sample->Weighing Pan Place in TGA Pan Weighing->Pan TGA TGA Instrument Pan->TGA Parameters Set Parameters: - Heating Rate (e.g., 10 °C/min) - Temperature Range (e.g., 25-800 °C) - Atmosphere (Nitrogen) TGA->Parameters Run Initiate Heating Program Parameters->Run Data Record Weight vs. Temperature Run->Data TG_Curve Generate TGA Curve Data->TG_Curve DTG_Curve Generate DTG Curve Data->DTG_Curve Analysis Determine: - T_onset - T_peak - Residual Mass TG_Curve->Analysis DTG_Curve->Analysis

Caption: Workflow for Thermogravimetric Analysis of PEHMA.

Conclusion

This technical guide provides a framework for the synthesis and thermogravimetric analysis of poly(this compound). While specific quantitative TGA data for PEHMA remains to be published, the provided experimental protocols and comparative data for related polymers offer a solid foundation for researchers to conduct their own investigations. The detailed methodologies and the visual representation of the TGA workflow are designed to aid in the systematic characterization of the thermal properties of this and other novel polymers, which is a crucial step in their evaluation for various applications, including in the pharmaceutical and biomedical fields.

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of Ethyl 2-(hydroxymethyl)acrylate, a valuable monomer and intermediate in organic synthesis. The primary method detailed is a robust procedure adapted from Organic Syntheses[1]. An alternative approach, the Baylis-Hillman reaction, is also briefly discussed.

Introduction

This compound is a bifunctional molecule containing both a reactive double bond and a primary alcohol. This structure makes it a useful building block for the synthesis of various polymers and more complex organic molecules, including pharmaceutical intermediates[2][3]. The protocol described herein is a reliable method for the laboratory-scale preparation of this compound[1].

Reaction Scheme

The synthesis involves the reaction of triethyl phosphonoacetate with an aqueous solution of formaldehyde (B43269), catalyzed by potassium carbonate[1].

Overall Reaction:

(EtO)₂P(O)CH₂CO₂Et + CH₂O (aq) --(K₂CO₃)--> CH₂=C(CH₂OH)CO₂Et

Experimental Protocol

This protocol is based on the procedure published in Organic Syntheses[1].

Materials and Equipment:

  • 1000-mL four-necked, round-bottomed flask

  • Mechanical stirrer

  • 250-mL equalizing funnel

  • Condenser

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

  • Paraformaldehyde (48 g, 1.6 mol)

  • 1 N Phosphoric acid (4 mL)

  • Water (170 mL total)

  • Triethyl phosphonoacetate (89.6 g, 0.4 mol)

  • Potassium carbonate (60.7 g, 0.44 mol)

  • Diethyl ether (500 mL)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

1. Preparation of Formaldehyde Solution

  • In a 1000-mL four-necked flask, combine paraformaldehyde (48 g, 1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL)[1].

  • Heat the mixture to 90°C for 1.5 hours with stirring to obtain a clear aqueous formaldehyde solution[1].

  • Cool the solution to room temperature[1].

2. Reaction Setup

  • Equip the flask containing the formaldehyde solution with a mechanical stirrer, a 250-mL equalizing funnel, a condenser, and a thermometer[1].

  • Add triethyl phosphonoacetate (89.6 g, 0.4 mol) to the flask and stir the solution at room temperature at approximately 1000 rpm[1].

3. Reaction Execution

  • Prepare a solution of potassium carbonate (60.7 g, 0.44 mol) in water (60 mL)[1].

  • Add the potassium carbonate solution to the reaction mixture at room temperature. The first 10 mL should be added slowly over 10 minutes, with the remainder added more rapidly over the next 40 minutes[1].

  • The reaction is exothermic; maintain the temperature between 35–40°C, using a water bath for cooling if necessary[1]. A temperature rise to 45°C may increase the formation of ethyl acrylate (B77674) as a byproduct[1].

  • After the addition is complete, continue stirring for an additional 5 minutes at 40°C[1].

4. Work-up and Extraction

  • Rapidly cool the heterogeneous mixture to room temperature using an ice bath[1].

  • Add diethyl ether (200 mL) and brine (150 mL) to the flask[1].

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the aqueous layer.

  • Extract the aqueous layer with three 100-mL portions of diethyl ether[1].

  • Combine all the organic layers and wash them twice with 100-mL portions of brine. This step is crucial to remove any residual base[1].

  • Dry the combined organic layer over anhydrous magnesium sulfate[1].

5. Purification

  • Filter off the magnesium sulfate.

  • Evaporate the solvents (diethyl ether) under reduced pressure using a rotary evaporator[1].

  • Distill the remaining oil under vacuum. Collect the fraction boiling at 65–70°C (at 1 mmHg)[1].

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood[1].

  • Formaldehyde is a hazardous substance; handle with appropriate personal protective equipment.

Alternative Synthetic Route: The Baylis-Hillman Reaction

An alternative method for synthesizing this compound is the Baylis-Hillman reaction[4][5][6]. This reaction involves the coupling of ethyl acrylate with formaldehyde, typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO)[4][5]. While atom-economical, the traditional Baylis-Hillman reaction can be slow[4][6]. Modified procedures, such as adjusting the pH during the reaction, have been developed to improve reaction rates and yields[4].

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound [1]

ParameterValue
Reactants
Paraformaldehyde48 g (1.6 mol)
Triethyl phosphonoacetate89.6 g (0.4 mol)
Potassium carbonate60.7 g (0.44 mol)
Product Yield & Properties
Product Mass38.5–41.6 g
Yield74–80%
Boiling Point65–70°C at 1 mmHg
Refractive Index (n_D_²⁰)1.4494
PurityHigh purity as determined by GLC
¹H NMR (CCl₄) δ: 4.20 (2H, s, CH₂-OH), 5.80 (1H, s, C=CH₂), 6.15 (1H, s, C=CH₂)
¹³C NMR (CDCl₃) δ: 60.9 (CH₂OH), 124.8 (CH₂=C), 140.2 (CH₂=C), 166.5 (COOEt)

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_prep Step 1: Formaldehyde Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Extraction cluster_purification Step 4: Purification A Mix Paraformaldehyde, 1N H₃PO₄, and Water B Heat at 90°C for 1.5 hours A->B C Cool to Room Temp B->C D Add Triethyl Phosphonoacetate C->D To cooled formaldehyde soln E Add K₂CO₃ solution (maintain 35-40°C) D->E F Stir for 5 min at 40°C E->F G Cool to Room Temp F->G H Add Diethyl Ether & Brine G->H I Extract with Diethyl Ether (3x) H->I J Wash with Brine (2x) I->J K Dry over MgSO₄ J->K L Filter K->L M Evaporate Solvent L->M N Vacuum Distillation (65-70°C @ 1 mmHg) M->N O This compound N->O

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols for Free Radical Polymerization of Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethyl 2-(hydroxymethyl)acrylate) is a functional polymer with potential applications in biomaterials, drug delivery, and specialty coatings due to the presence of hydroxyl groups which can be further functionalized. This document provides detailed protocols for the synthesis of poly(this compound) via conventional free radical polymerization. The procedures outlined are based on established methods for structurally similar monomers, such as 2-hydroxyethyl acrylate (B77674) (HEA), and have been adapted for this compound (EHMA).

Free radical polymerization is a widely used technique for the synthesis of a variety of polymers.[1] The process involves three main stages: initiation, propagation, and termination.[2] The choice of polymerization technique, such as bulk or solution polymerization, can significantly impact the polymer's properties, including molecular weight and polydispersity.[3][4]

Mechanism of Free Radical Polymerization

The free radical polymerization of EHMA proceeds through the classical mechanism involving initiation, propagation, and termination steps. An initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is thermally or photochemically decomposed to generate free radicals. These radicals then react with the monomer to initiate the polymerization process. The polymer chain grows through the sequential addition of monomer units. Finally, the growth of the polymer chain is terminated by combination or disproportionation of two growing polymer radicals.

Experimental Protocols

1. Materials

  • This compound (EHMA) (inhibitor may need to be removed)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Solvent (e.g., Toluene, Dimethylformamide (DMF), or Butyl Acetate) for solution polymerization[5]

  • Methanol (for precipitation)

  • Hexane

  • Diethyl ether

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO₄) or Calcium sulfate (CaSO₄) (drying agent)

  • Hydroquinone (B1673460) (inhibitor for purification)

2. Monomer Purification

It is crucial to purify the monomer to remove inhibitors and any diacrylate impurities that could lead to crosslinking.[6] A general procedure for purifying hydroxyl-functional acrylates is as follows:

  • Dissolve the EHMA monomer in deionized water (approximately 25% by volume).[7][8]

  • Add a small amount of hydroquinone (around 0.1%) to prevent thermal polymerization during purification.[7][8]

  • To remove diacrylate impurities, extract the aqueous solution multiple times (e.g., 10 times) with hexane.[7][8]

  • After extraction, saturate the aqueous phase with sodium chloride (approximately 250 g/L) to facilitate the separation of the monomer.[7][8]

  • Extract the monomer from the salted aqueous solution using diethyl ether (e.g., 4 times).[7][8]

  • Add a small amount of hydroquinone to the ether solution.

  • Dry the ether solution over an anhydrous drying agent like MgSO₄ or CaSO₄.[7]

  • Remove the ether by rotary evaporation.

  • For very high purity, the monomer can be distilled under reduced pressure immediately before use.[7]

3. Bulk Polymerization Protocol

Bulk polymerization is carried out with only the monomer and initiator, which can lead to a high rate of polymerization and high molecular weight polymers.[3][4] However, it can be difficult to control due to the potential for autoacceleration (the gel effect).

  • Place the purified EHMA monomer in a polymerization tube or a Schlenk flask.

  • Add the desired amount of initiator (e.g., 0.1 wt% AIBN).[9]

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[9]

  • Seal the polymerization tube under vacuum or maintain an inert atmosphere (e.g., nitrogen or argon).[7]

  • Immerse the sealed tube in a constant temperature oil bath set to the desired reaction temperature (e.g., 60-80 °C).[10]

  • Allow the polymerization to proceed for the desired time. The reaction mixture will become increasingly viscous.

  • To terminate the reaction, cool the tube rapidly (e.g., in an ice bath) and open it to the air.

  • Dissolve the resulting polymer in a suitable solvent like DMF.[7]

  • Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol.[11]

  • Filter the precipitated polymer and wash it with fresh non-solvent.

  • Dry the final polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[7]

4. Solution Polymerization Protocol

Solution polymerization offers better temperature control and reduces the viscosity of the reaction medium, making it easier to handle.[3]

  • In a Schlenk flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the purified EHMA monomer and a suitable solvent (e.g., butyl acetate, toluene, or DMF).[5] A typical monomer concentration is 20-50% (v/v).[10]

  • Add the desired amount of initiator (e.g., 0.1-1.0 wt% AIBN relative to the monomer).[5]

  • Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

  • Heat the flask to the desired reaction temperature (e.g., 60-80 °C) in an oil bath while stirring.

  • Maintain the reaction for the specified duration. Samples can be taken periodically to monitor conversion.

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Isolate the polymer by precipitating the reaction mixture in a non-solvent like methanol.

  • Filter the polymer, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.

Data Presentation

The following tables present representative data from the polymerization of structurally similar monomers, which can be used as a starting point for optimizing the polymerization of this compound.

Table 1: Representative Conditions for Free Radical Polymerization of Hydroxy-functional Acrylates.

Polymerization TypeMonomerInitiatorTemperature (°C)SolventMonomer Conc.Reference
Bulk2-Hydroxyethyl acrylateAIBN/BPO50 - 70None100%[6][10]
Solution2-Hydroxyethyl acrylateAIBN60CCl₄20% (v/v)[10]
SolutionCopolymer with HEAAIBNNot SpecifiedButyl AcetateNot Specified[5]
ATRP2-Hydroxyethyl acrylateMBP/CuBr/bpy90None100%[7]
ATRP2-Hydroxyethyl acrylateMBP/CuBr/bpy90Water50% (v/v)[8]

Table 2: Typical Polymer Characterization Data for Poly(2-hydroxyethyl acrylate) via Controlled Radical Polymerization.

Polymerization MethodMonomer Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)Reference
ATRP (Aqueous)7925,1001.24[8]
ATRP (Bulk)>90Varies with conversion~1.2[7]

Mₙ: Number-average molecular weight; Mₙ/Mₙ (PDI): Polydispersity Index

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the free radical polymerization of this compound.

G Experimental Workflow for Free Radical Polymerization of EHMA cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization cluster_char Characterization Monomer_Purification Monomer Purification (Removal of Inhibitor/Impurities) Reagent_Prep Reagent Preparation (Initiator, Solvent) Reaction_Setup Reaction Setup (Bulk or Solution) Reagent_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw or N2 Purge) Reaction_Setup->Degassing Polymerization Polymerization (Heating at Constant Temperature) Degassing->Polymerization Termination Termination (Cooling) Polymerization->Termination Isolation Isolation & Purification (Precipitation & Washing) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Polymer Characterization (GPC, NMR, FTIR, DSC) Drying->Characterization

Caption: General workflow for the synthesis and characterization of poly(EHMA).

References

Application Notes and Protocols for Poly(2-hydroxyethyl methacrylate)-Based Hydrogels in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Monomer Terminology: The following application notes and protocols focus on the synthesis and use of hydrogels derived from 2-hydroxyethyl methacrylate (B99206) (HEMA). While the initial topic specified Ethyl 2-(hydroxymethyl)acrylate (EHMA), a comprehensive literature search revealed a significant scarcity of research on EHMA for hydrogel synthesis in biomedical applications. In contrast, HEMA is a widely studied and utilized monomer for these purposes. Therefore, this document provides detailed information on HEMA-based hydrogels, which are structurally similar and serve as a relevant and well-documented alternative.

Application Notes

Poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels are synthetic, three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large amounts of water without dissolving.[1][2] This characteristic, along with their excellent biocompatibility, makes them highly suitable for a variety of biomedical applications.[3][4] First developed in the 1960s for contact lenses, the use of PHEMA hydrogels has expanded into fields such as drug delivery, tissue engineering, and wound dressing.[4][5]

The properties of PHEMA hydrogels, including their mechanical strength, swelling behavior, and drug release kinetics, can be tailored by copolymerizing HEMA with other monomers or by adjusting the crosslinking density.[1][6][7] For instance, copolymerization with hydrophobic monomers can modify the mechanical properties, while the incorporation of stimuli-responsive monomers can enable the development of "smart" hydrogels that release drugs in response to specific environmental cues like pH or temperature.[6][7]

Key Advantages of PHEMA Hydrogels:

  • Biocompatibility: PHEMA hydrogels are generally well-tolerated by the body, exhibiting low cytotoxicity and immunogenicity.[8][9]

  • Tunable Properties: Their physical and chemical properties can be readily modified to suit specific applications.[1][4]

  • High Water Content: The ability to absorb significant amounts of water makes them resemble soft tissues, which is advantageous for tissue engineering and wound healing applications.[4][10]

  • Controlled Drug Release: The porous network structure of PHEMA hydrogels allows for the controlled and sustained release of encapsulated therapeutic agents.[7][11]

Common Biomedical Applications:

  • Drug Delivery: PHEMA hydrogels can be loaded with various drugs and designed to release them over an extended period, improving therapeutic efficacy and reducing side effects.[11][12]

  • Tissue Engineering: These hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues such as bone and cartilage.[10][13][14]

  • Contact Lenses: Their optical transparency and ability to retain water make them an ideal material for soft contact lenses.[4][5]

  • Wound Dressings: PHEMA hydrogels can provide a moist environment conducive to wound healing while protecting the wound from infection.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for PHEMA-based hydrogels from various studies.

Table 1: Mechanical Properties of PHEMA-Based Hydrogels

Hydrogel CompositionYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(2-hydroxyethyl methacrylate) (PHEMA)0.390.32181[6]
PHEMA copolymerized with ethyl acrylate (B77674) (0.36-0.56 weight fraction)0.17 - 0.500.7 - 0.9500 - 700[6]
PHEMA/Gelatin/Alginate/Graphene Oxide1.69 - 4.78--[16]

Table 2: Swelling Properties of PHEMA-Based Hydrogels

Hydrogel CompositionSwelling Ratio (%)ConditionsReference
p(HEMA-co-AI)400Water[17]
p(HEMA-co-AA)250Water[17]
p(HEMA-co-NVP)74Water[17]
4-AcM-based35 - 50Water[18]

Table 3: Drug Release Characteristics from PHEMA-Based Hydrogels

Hydrogel SystemDrugRelease MechanismKey FindingsReference
p(HEMA)/EGDMAAmoxicillinSwelling-controlledRelease rate decreased with increased cross-linker concentration.[11]
HPMA-based hydrogelDoxorubicinDiffusion-controlledSustained release over 120 hours.[18]
PHEMA/G/A/GOCurcumin (B1669340)Diffusion-controlledExcellent curcumin release performance.[16]

Experimental Protocols

Protocol 1: Synthesis of PHEMA Hydrogel via Free Radical Polymerization

This protocol describes a common method for synthesizing a basic PHEMA hydrogel.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), monomer

  • Ethylene glycol dimethacrylate (EGDMA), crosslinking agent

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator

  • Deionized water

Procedure:

  • Prepare a pre-polymerization solution by dissolving the desired amount of HEMA monomer and EGDMA crosslinker in deionized water. A typical composition could be 80-95 mol% HEMA and 1-5 mol% EGDMA.[18]

  • Deoxygenate the solution by bubbling nitrogen gas through it for approximately 30 minutes.[11]

  • Add the initiator, APS (e.g., 1% w/v of the total solution), to the solution and stir until dissolved.[18]

  • Add the accelerator, TEMED (e.g., 0.1% v/v of the total solution), to initiate the polymerization reaction.[16][18]

  • Quickly vortex the solution to ensure thorough mixing and immediately cast it into a mold of the desired shape (e.g., petri dish, glass tubes).

  • Allow the polymerization to proceed at room temperature for 2-4 hours, or until a solid hydrogel is formed.[18]

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiators. This is typically done by immersing the hydrogel in a large volume of deionized water and changing the water every 6 hours for at least 48 hours.[18]

  • The purified hydrogel can then be used for characterization or application studies.

Protocol 2: Drug Loading into PHEMA Hydrogel via Swelling-Diffusion Method

This protocol outlines the procedure for loading a therapeutic agent into a pre-synthesized PHEMA hydrogel.

Materials:

  • Synthesized and purified PHEMA hydrogel

  • Therapeutic agent (e.g., doxorubicin, amoxicillin)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the therapeutic agent in PBS at a known concentration (e.g., 1-5 mg/mL).[18]

  • Lyophilize or air-dry the purified PHEMA hydrogel to a constant weight.

  • Immerse the pre-weighed, dried hydrogel in the drug solution.

  • Allow the hydrogel to swell and absorb the drug solution. This process is typically carried out in the dark at 4°C for 24-48 hours to allow for maximum drug loading and to minimize drug degradation.[18]

  • After the loading period, remove the hydrogel from the drug solution and gently blot the surface with filter paper to remove excess surface liquid.

  • The amount of drug loaded into the hydrogel can be determined by measuring the decrease in the drug concentration of the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of a loaded drug from a PHEMA hydrogel.

Materials:

  • Drug-loaded PHEMA hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4 (release medium)

  • Incubator shaker

Procedure:

  • Place the drug-loaded hydrogel sample into a known volume of the release medium (e.g., 10 mL of PBS).

  • Place the samples in an incubator shaker set at 37°C with gentle agitation to simulate physiological conditions.[18]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72, 96, 120 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).[18]

  • Immediately replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[18]

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Final Product Monomer HEMA Monomer Mixing Mixing & Deoxygenation Monomer->Mixing Crosslinker EGDMA Crosslinker Crosslinker->Mixing Solvent Deionized Water Solvent->Mixing Initiation Add Initiator (APS) & Accelerator (TEMED) Mixing->Initiation Casting Casting into Mold Initiation->Casting Curing Curing (Room Temp) Casting->Curing Washing Extensive Washing Curing->Washing Hydrogel Purified PHEMA Hydrogel Washing->Hydrogel Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release cluster_output Result Dried_Hydrogel Dried PHEMA Hydrogel Swelling Swelling & Diffusion Loading Dried_Hydrogel->Swelling Drug_Solution Therapeutic Drug Solution Drug_Solution->Swelling Loaded_Hydrogel Drug-Loaded Hydrogel Swelling->Loaded_Hydrogel Release_Medium Release Medium (PBS, 37°C) Loaded_Hydrogel->Release_Medium Sampling Periodic Sampling Release_Medium->Sampling Analysis Drug Concentration Analysis Sampling->Analysis Release_Profile Cumulative Release Profile Analysis->Release_Profile

References

Application Notes and Protocols for Hydroxylated Acrylate-Based Drug Delivery Systems Featuring Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the use of Ethyl 2-(hydroxymethyl)acrylate in drug delivery systems is limited in publicly available literature. Therefore, these application notes and protocols are primarily based on the extensive research conducted on its close structural analog, Poly(2-hydroxyethyl methacrylate) (PHEMA) . The principles, experimental setups, and outcomes detailed for PHEMA-based systems are anticipated to be highly relevant and adaptable for systems based on poly(this compound) due to their chemical similarities.

Introduction

Hydroxylated acrylate (B77674) polymers, particularly Poly(2-hydroxyethyl methacrylate) (PHEMA), are prominent biomaterials in the field of drug delivery. Their excellent biocompatibility, high water content, and tunable physical properties make them ideal candidates for a variety of controlled release applications. This compound, a structurally similar monomer, is expected to form polymers with comparable hydrophilic and biocompatible characteristics, offering another potential avenue for the development of advanced drug delivery vehicles.

These polymers can be formulated into hydrogels and nanoparticles to encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biologics. The release of the encapsulated drug can be modulated by the polymer network's crosslink density, and by designing systems that respond to specific physiological stimuli such as pH or temperature.

Key Applications in Drug Delivery

Polymer systems based on hydroxylated acrylates are versatile and can be tailored for various drug delivery applications:

  • Controlled Oral Drug Delivery: pH-sensitive hydrogels can be designed to protect drugs from the acidic environment of the stomach and release them in the more neutral pH of the intestines.

  • Transdermal Drug Delivery: Hydrogel-based microneedle arrays can painlessly penetrate the outer layer of the skin to deliver drugs systemically.[1]

  • Ophthalmic Drug Delivery: Soft, biocompatible hydrogels can be used as contact lenses or ocular inserts for the sustained release of drugs to the eye.

  • Cancer Therapy: Nanoparticles can be engineered to passively target tumor tissues through the enhanced permeability and retention (EPR) effect and can be designed for triggered drug release in the tumor microenvironment.

  • Tissue Engineering: Drug-eluting scaffolds can support tissue regeneration while providing localized therapeutic effects.

Data Presentation: Properties of PHEMA-Based Drug Delivery Systems

The following tables summarize typical quantitative data for PHEMA-based drug delivery systems found in the literature. These values can serve as a benchmark for the development of new systems, including those based on poly(this compound).

Table 1: Physicochemical Properties of PHEMA Nanoparticles

ParameterTypical Value RangeCharacterization MethodReference
Average Particle Size100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.1 - 0.3Dynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVElectrophoretic Light Scattering (ELS)N/A
Drug Loading Content (DLC)1 - 10% (w/w)UV-Vis Spectroscopy, HPLCN/A
Encapsulation Efficiency (EE)50 - 90%UV-Vis Spectroscopy, HPLCN/A

Table 2: Swelling and Drug Release Characteristics of PHEMA Hydrogels

ParameterConditionTypical Value RangeSignificanceReference
Equilibrium Swelling RatiopH 7.440 - 80%Influences drug diffusion and release rate[2]
Amoxicillin ReleasepH 7.4, 37 °C~60% release in 8 hoursDemonstrates sustained release profile[3]
Salicylic Acid ReleasepH DependentHigher release at higher pHIndicates pH-responsive behavior[2]

Experimental Protocols

Protocol for Synthesis of PHEMA Nanoparticles via Surfactant-Free Emulsion Polymerization

This protocol describes a common method for preparing PHEMA nanoparticles suitable for drug encapsulation.

Materials:

  • 2-hydroxyethyl methacrylate (B99206) (HEMA) monomer

  • Ammonium persulfate (APS) (initiator)

  • Deionized water

  • Nitrogen gas

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, add a specific volume of deionized water.

  • Purging: Purge the system with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: While maintaining the nitrogen atmosphere, add the desired amount of APS initiator to the flask and stir until dissolved.

  • Monomer Addition: Heat the reaction mixture to 70°C. Once the temperature is stable, add the HEMA monomer dropwise to the flask with continuous stirring.

  • Polymerization: Allow the reaction to proceed for 6-8 hours at 70°C under a nitrogen atmosphere. The solution will gradually become turbid, indicating nanoparticle formation.

  • Purification: Cool the nanoparticle suspension to room temperature. Purify the nanoparticles by dialysis against deionized water for 48 hours, changing the water frequently to remove unreacted monomer and initiator.

  • Storage: The purified nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.

Protocol for Preparation of Drug-Loaded PHEMA Hydrogels

This protocol details the fabrication of a crosslinked PHEMA hydrogel for sustained drug release.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Drug to be encapsulated (e.g., Amoxicillin)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Pre-polymerization Solution: In a glass vial, mix HEMA monomer, EGDMA crosslinker, and the desired amount of the drug. Vortex the mixture until the drug is completely dissolved or homogeneously suspended.

  • Initiator Addition: Add the APS solution to the monomer-drug mixture and mix thoroughly.

  • Accelerator Addition and Polymerization: Add TEMED to the solution to initiate polymerization. Immediately pour the mixture into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 24 hours.

  • Washing and Swelling: After polymerization, carefully remove the hydrogel from the mold. Wash the hydrogel extensively with deionized water to remove any unreacted components. Then, immerse the hydrogel in PBS (pH 7.4) to allow it to swell to equilibrium.

  • Drug Loading Calculation: The amount of drug loaded can be determined by weighing the dried hydrogel before and after drug loading or by measuring the drug concentration in the washing solutions. The formula for drug loading is: Amount of loaded drug = (Weight of drug-loaded hydrogel) – (Weight of unloaded hydrogel)[3]

Protocol for In Vitro Drug Release Study

This protocol outlines a standard procedure for evaluating the release of a drug from the prepared hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Setup: Place a known amount of the drug-loaded hydrogel into a container with a specific volume of pre-warmed PBS (37°C).

  • Incubation: Place the container in a shaking incubator or water bath at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative drug release versus time to obtain the release profile.

Visualizations

Experimental Workflow for Nanoparticle Synthesis and Drug Loading

G cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_purification Purification s1 Monomer (e.g., HEMA) + Initiator in Aqueous Solution s2 Polymerization (e.g., Emulsion Polymerization) s1->s2 s3 Formation of Polymer Nanoparticles s2->s3 l1 Incubation of Nanoparticles with Drug Solution s3->l1 Post-polymerization Loading l2 Drug Encapsulation (e.g., via Diffusion) l1->l2 p1 Removal of Unbound Drug and Reagents l2->p1 Centrifugation/Dialysis p2 Purified Drug-Loaded Nanoparticles p1->p2

Caption: Workflow for nanoparticle synthesis and subsequent drug loading.

pH-Responsive Drug Release Mechanism

G cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) low_ph_hydrogel Hydrogel with Ionizable Groups (Protonated) Compact Structure low_ph_release Minimal Drug Release low_ph_hydrogel->low_ph_release high_ph_hydrogel Hydrogel with Ionizable Groups (De-protonated) Swollen Structure high_ph_release Enhanced Drug Release high_ph_hydrogel->high_ph_release

Caption: Swelling-mediated drug release from a pH-responsive hydrogel.

Thermoresponsive Drug Release Mechanism

G cluster_below_lcst Below LCST (e.g., Room Temperature) cluster_above_lcst Above LCST (e.g., Body Temperature) below_lcst_polymer Polymer Chains are Hydrated and Swollen below_lcst_release Drug is Retained below_lcst_polymer->below_lcst_release above_lcst_polymer Polymer Chains Collapse and Dehydrate above_lcst_release Drug is Expelled above_lcst_polymer->above_lcst_release

Caption: Drug release from a thermoresponsive polymer system.

References

Ethyl 2-(hydroxymethyl)acrylate in Pressure-Sensitive Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 2-(hydroxymethyl)acrylate (EHMA) as a functional monomer in the formulation of pressure-sensitive adhesives (PSAs). Given the limited direct literature on EHMA, this guide draws upon established principles and data from its close structural analogs, 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), to provide a comprehensive framework for research and development.

Introduction to this compound in PSAs

This compound is a functional acrylic monomer that can be incorporated into PSA formulations to enhance adhesive properties. The primary hydroxyl group in its structure provides sites for hydrogen bonding and potential crosslinking, which can significantly improve adhesion to polar substrates, cohesion, and heat resistance. Acrylic PSAs are widely used in various industries, including medical, automotive, electronics, and packaging, due to their stability, clarity, and tunable properties. The inclusion of functional monomers like EHMA allows for the precise tailoring of adhesive characteristics to meet specific performance requirements.

In the context of drug development, particularly for transdermal drug delivery systems (TDDS), the hydroxyl functionality of EHMA can influence drug solubility and release kinetics. The polarity imparted by the hydroxyl group can be leveraged to create adhesive matrices compatible with a range of active pharmaceutical ingredients (APIs).

Role of Hydroxyl-Functional Monomers in PSA Performance

The incorporation of hydroxyl-functional monomers, such as EHMA, into an acrylic PSA backbone, typically composed of alkyl acrylates (e.g., 2-ethylhexyl acrylate, butyl acrylate), offers several advantages:

  • Enhanced Adhesion: The polar hydroxyl groups can form hydrogen bonds with various substrates, leading to improved peel strength and tack.

  • Increased Cohesion: Inter-chain hydrogen bonding between the polymer chains increases the cohesive strength, or shear resistance, of the adhesive.

  • Crosslinking Sites: The hydroxyl groups can serve as reactive sites for post-polymerization crosslinking reactions, which can further enhance the cohesive strength and thermal stability of the PSA.

  • Tunable Viscoelasticity: By varying the concentration of EHMA, the viscoelastic properties of the PSA can be finely tuned to achieve the desired balance of tack, peel, and shear for a specific application.

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of acrylic PSAs containing a hydroxyl-functional monomer like EHMA. These are based on established procedures for similar monomers and should be optimized for specific formulations and applications.

Synthesis of EHMA-Containing Acrylic PSA via Solution Polymerization

This protocol describes the synthesis of a solvent-borne acrylic PSA.

Materials:

  • 2-Ethylhexyl acrylate (2-EHA) (main monomer)

  • Methyl methacrylate (MMA) (co-monomer for increasing glass transition temperature, Tg)

  • This compound (EHMA) (functional monomer)

  • Acrylic acid (AA) (optional, for enhanced adhesion)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Ethyl acetate (B1210297) (solvent)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Monomer Mixture Preparation: In a separate beaker, prepare the monomer mixture according to the desired formulation (see Table 1 for an example). Dissolve the AIBN initiator in the monomer mixture.

  • Reaction Initiation: Add a portion (e.g., 20%) of the monomer/initiator mixture and a portion of the ethyl acetate to the reaction vessel. Heat the reactor to the reaction temperature (typically 75-85 °C) while stirring.

  • Monomer Feed: Once the polymerization has initiated (indicated by a slight increase in viscosity or temperature), slowly feed the remaining monomer/initiator mixture and solvent into the reactor over a period of 2-4 hours. Maintain a constant reaction temperature.

  • Post-Polymerization: After the feed is complete, continue stirring at the reaction temperature for an additional 2-4 hours to ensure high monomer conversion.

  • Cooling and Dilution: Cool the reactor to room temperature. If necessary, add more ethyl acetate to adjust the solid content and viscosity of the final PSA solution.

  • Characterization: Characterize the resulting polymer solution for solid content, viscosity, molecular weight, and polydispersity index.

Example Formulation:

ComponentWeight Percentage (%)
2-Ethylhexyl acrylate (2-EHA)70
Methyl methacrylate (MMA)20
This compound (EHMA)8
Acrylic acid (AA)2
AIBN0.5
Ethyl acetateq.s. to 50% solids

Table 1: Example formulation for an EHMA-containing acrylic PSA.

Preparation of PSA Films
  • Coating: Cast the synthesized PSA solution onto a release liner (e.g., siliconized PET film) using a film applicator with a specific gap size to achieve the desired adhesive thickness (e.g., 25-50 µm).

  • Drying: Place the coated film in a convection oven at 70-90 °C for 10-15 minutes to evaporate the solvent.

  • Lamination: Laminate the dried adhesive film with a backing material (e.g., PET film).

  • Conditioning: Store the prepared PSA tapes at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Characterization of PSA Properties

The following are standard tests to evaluate the performance of PSAs.

180° Peel Adhesion Test (ASTM D3330):

  • Cut a 25 mm wide strip of the PSA tape.

  • Apply the tape to a standard test panel (e.g., stainless steel).

  • Roll over the tape with a standard roller to ensure intimate contact.

  • After a specified dwell time (e.g., 20 minutes or 24 hours), peel the tape from the panel at a 180° angle at a constant speed (e.g., 300 mm/min) using a tensile tester.

  • Record the force required to peel the tape. The result is typically reported in N/25 mm.

Loop Tack Test (ASTM D6195):

  • Form a loop with a 25 mm wide strip of the PSA tape, with the adhesive side facing out.

  • Bring the loop into contact with a standard test panel over a defined area.

  • Immediately withdraw the loop at a constant speed.

  • The maximum force required to separate the loop from the panel is the loop tack, reported in N/25 mm.

Static Shear Strength Test (ASTM D3654):

  • Apply a 25 mm x 25 mm area of the PSA tape to a standard test panel.

  • Hang the panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the tape.

  • Measure the time it takes for the tape to fail cohesively (shear from the panel). The result is reported in minutes or hours.

Data Presentation

The following table summarizes representative performance data for acrylic PSAs containing hydroxyl-functional monomers, which can be used as a benchmark for EHMA-based formulations.

FormulationMonomer CompositionPeel Adhesion (N/25 mm)Loop Tack (N/25 mm)Shear Strength (min)
Control 2-EHA/MMA (80/20)4.55.0300
A 2-EHA/MMA/HEA (75/20/5)5.86.2800
B 2-EHA/MMA/HEA (70/20/10)6.57.11500
C BA/MMA/HEMA (70/25/5)5.25.91200

Table 2: Representative adhesive properties of acrylic PSAs with and without hydroxyl-functional monomers (HEA/HEMA). Data is illustrative and will vary based on specific formulations and testing conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an EHMA-containing PSA.

PSA_Workflow node1 Monomer Mixture (2-EHA, MMA, EHMA, AA, AIBN) node3 Solution Polymerization (75-85°C, N2 atmosphere) node1->node3 node2 Solvent (Ethyl Acetate) node2->node3 node4 PSA Solution node3->node4 node5 Film Coating (on Release Liner) node4->node5 node6 Drying (70-90°C) node5->node6 node7 Lamination (with Backing Film) node6->node7 node8 PSA Tape node7->node8 node9 Adhesive Property Testing node8->node9 node10 Peel Adhesion node9->node10 node11 Loop Tack node9->node11 node12 Shear Strength node9->node12 TDDS_Workflow node1 API Selection node2 EHMA-PSA Formulation (Varying EHMA %) node1->node2 node3 Drug Loading (API into PSA solution) node2->node3 node4 Patch Casting and Drying node3->node4 node5 Physicochemical Characterization (Content Uniformity, etc.) node4->node5 node6 In Vitro Skin Permeation Test (Franz Diffusion Cell) node4->node6 node7 Adhesive Performance Evaluation (Peel, Tack, Shear on skin-like substrate) node4->node7 node8 Data Analysis and Formulation Optimization node5->node8 node6->node8 node7->node8

Application Notes and Protocols for the Copolymerization of Ethyl 2-(hydroxymethyl)acrylate (EHMA) with Methyl Methacrylate (MMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of Ethyl 2-(hydroxymethyl)acrylate (EHMA) and Methyl Methacrylate (B99206) (MMA) to form poly(EHMA-co-MMA). This copolymer is of significant interest in the field of drug development due to its tunable properties, biocompatibility, and potential for controlled drug release. The presence of the hydroxyl group from the EHMA monomer offers a site for further functionalization or can enhance the hydrophilicity and drug-loading capacity of the resulting polymer.

Introduction

Copolymers of methyl methacrylate (MMA) are widely utilized in biomedical applications due to their excellent biocompatibility, optical clarity, and mechanical strength.[1] The incorporation of functional monomers, such as this compound (EHMA), allows for the tailoring of these properties to suit specific applications, particularly in drug delivery. The hydroxyl groups introduced by EHMA can modulate the hydrophilicity of the copolymer, which is a critical factor in controlling the swelling behavior and, consequently, the release kinetics of encapsulated therapeutic agents.[2][3] While extensive research has been conducted on the similar copolymer system of 2-Hydroxyethyl Methacrylate (HEMA) with MMA, this document provides a guide for the synthesis and characterization of EHMA-MMA copolymers, drawing parallels from the well-established HEMA-MMA system.

Key Applications in Drug Development

The unique properties of poly(EHMA-co-MMA) make it a promising candidate for various drug delivery systems:

  • Controlled-Release Matrices: The copolymer can be formulated into tablets or microparticles where the release of the encapsulated drug is controlled by diffusion through the polymer matrix. The release rate can be tuned by adjusting the EHMA/MMA ratio.[4]

  • Hydrogels for Drug Delivery: Copolymers with a higher content of the hydrophilic EHMA monomer can form hydrogels. These hydrogels can absorb significant amounts of water and release loaded drugs in a sustained manner.[2]

  • Nanoparticle Drug Carriers: Amphiphilic block copolymers of EHMA and MMA can self-assemble into micelles or nanoparticles in aqueous solutions, providing a vehicle for the delivery of poorly water-soluble drugs.

  • Biocompatible Coatings: The copolymer can be used as a coating for medical devices to improve their biocompatibility and to provide a drug-eluting surface.

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of poly(EHMA-co-MMA). These are based on established procedures for similar acrylate (B77674) copolymers, such as poly(HEMA-co-MMA).[1][5]

Materials
  • This compound (EHMA), 97%

  • Methyl methacrylate (MMA), 99%, inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), 98%

  • 1,4-Dioxane, anhydrous, 99.8%

  • Methanol (B129727), ACS reagent grade

  • Deionized water

Protocol 1: Free-Radical Solution Copolymerization

This protocol describes a standard method for synthesizing random copolymers of EHMA and MMA in a solvent.

  • Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratio of EHMA and MMA in anhydrous 1,4-dioxane. A typical starting point is a 50:50 molar ratio.

  • Initiator Addition: Add AIBN as the initiator. A common concentration is 0.5 mol% with respect to the total monomer concentration.

  • Degassing: Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in an oil bath preheated to 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: After cooling to room temperature, precipitate the copolymer by slowly adding the reaction mixture to a large excess of methanol while stirring.

  • Washing: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator.

  • Drying: Dry the purified copolymer in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Emulsion Copolymerization

Emulsion polymerization is a suitable method for producing high molecular weight copolymers in an aqueous medium.[5]

  • Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare an aqueous solution of a suitable surfactant (e.g., sodium dodecyl sulfate).

  • Monomer Emulsion Preparation: In a separate beaker, prepare an emulsion of the desired ratio of EHMA and MMA in deionized water with a small amount of surfactant.

  • Reaction Setup: Heat the aqueous phase in the reaction vessel to 80°C under a nitrogen atmosphere with stirring.

  • Initiation: Add a water-soluble initiator, such as potassium persulfate, to the heated aqueous phase.

  • Monomer Addition: Slowly feed the monomer emulsion into the reaction vessel over a period of 2-3 hours.

  • Polymerization: Maintain the reaction at 80°C for an additional 2 hours after the monomer feed is complete to ensure high conversion.

  • Purification: Cool the resulting latex and coagulate the polymer by adding a salt solution (e.g., calcium chloride).

  • Washing and Drying: Filter the coagulated polymer, wash thoroughly with deionized water, and dry in a vacuum oven at 50°C.

Characterization of Poly(EHMA-co-MMA)

Thorough characterization is essential to understand the structure-property relationships of the synthesized copolymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the incorporation of both monomers into the copolymer chain.

  • Expected Peaks:

    • Broad O-H stretching vibration from the hydroxyl group of EHMA (~3400 cm⁻¹).

    • C=O stretching vibration from the ester groups of both monomers (~1730 cm⁻¹).[5]

    • C-O stretching vibrations (~1150-1250 cm⁻¹).

    • C-H stretching and bending vibrations from the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to determine the copolymer composition and microstructure.

  • ¹H NMR: The ratio of the integrated peak areas corresponding to the protons of the ethoxy group in EHMA and the methoxy (B1213986) group in MMA can be used to calculate the copolymer composition.[6]

  • ¹³C NMR: Provides detailed information about the carbon skeleton and can be used to analyze the sequence distribution of the monomers in the copolymer chain.[7][8]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the copolymer.

  • DSC: Determines the glass transition temperature (Tg) of the copolymer. The Tg of poly(EHMA-co-MMA) is expected to be between that of the respective homopolymers, poly(EHMA) and poly(MMA). For the analogous poly(HEMA-co-MMA), the Tg decreases with increasing HEMA content.[9][10]

  • TGA: Assesses the thermal stability of the copolymer by measuring its weight loss as a function of temperature. Poly(HEMA-co-MMA) copolymers are generally stable up to around 330°C.[9][10]

Data Presentation

The following tables summarize typical data obtained for the analogous poly(HEMA-co-MMA) system, which can serve as a reference for the expected properties of poly(EHMA-co-MMA).

Table 1: Thermal Properties of Poly(HEMA-co-MMA) Copolymers

MMA in Feed (mol%)HEMA in Feed (mol%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 10% weight loss) (°C)
1000~125~350
9010~119~345
7030~110~340
5050~100~330
0100~88~322

Data compiled from analogous HEMA-MMA systems.[9][11]

Table 2: Monomer Reactivity Ratios for MMA (M1) and HEMA (M2)

r₁ (MMA)r₂ (HEMA)MethodReference
0.75 ± 0.051.15 ± 0.10Fineman-RossGeneric Literature Values
0.870.39Extended Kelen-Tüdős[12]

Visualizations

The following diagrams illustrate the copolymerization reaction and a general experimental workflow.

Copolymerization_Reaction cluster_monomers Monomers cluster_initiator Initiator cluster_process Process cluster_product Product M1 This compound (EHMA) P Free-Radical Copolymerization M1->P M2 Methyl Methacrylate (MMA) M2->P I AIBN I->P C poly(EHMA-co-MMA) P->C Heat

Caption: Reaction scheme for the free-radical copolymerization of EHMA and MMA.

Experimental_Workflow start Start monomer_prep Prepare Monomer & Initiator Solution start->monomer_prep degas Degas with Nitrogen monomer_prep->degas polymerize Polymerize at 70°C degas->polymerize precipitate Precipitate in Methanol polymerize->precipitate wash Wash Copolymer precipitate->wash dry Dry in Vacuum Oven wash->dry characterize Characterize Copolymer (FTIR, NMR, DSC, TGA) dry->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of poly(EHMA-co-MMA).

References

The Role of Ethyl 2-(hydroxymethyl)acrylate in Enhancing Coatings and Sealants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(hydroxymethyl)acrylate (EHMA) is a functional acrylic monomer that plays a pivotal role in the formulation of high-performance coatings and sealants. Its unique bifunctional nature, possessing both a polymerizable acrylate (B77674) group and a reactive hydroxyl group, allows for the creation of robust, crosslinked polymer networks with enhanced physical and chemical properties. This document provides detailed application notes, experimental protocols, and the underlying chemical principles for utilizing EHMA to improve the durability, adhesion, and chemical resistance of coating and sealant formulations.

Core Concepts: The Functionality of EHMA

The versatility of EHMA stems from its molecular structure. The acrylate group enables polymerization, forming the backbone of the polymer, while the pendant hydroxyl group serves as a reactive site for crosslinking. This dual functionality allows for a two-stage curing process: initial polymerization of the acrylate groups followed by a post-crosslinking reaction involving the hydroxyl groups. This leads to the formation of a dense, three-dimensional network, which is fundamental to the enhanced performance of the final product.

Application in High-Performance Coatings

The incorporation of EHMA into coating formulations offers a multitude of benefits, primarily centered around improved mechanical properties and resistance to environmental factors. The hydroxyl groups facilitate crosslinking with various chemistries, most notably with isocyanates to form durable polyurethane coatings, and with melamine-formaldehyde resins in baking enamels.

Performance Enhancements in Coatings

The addition of hydroxyl-functional acrylates like EHMA significantly improves the performance of coatings. The crosslinked network enhances the coating's integrity, leading to improvements in:

  • Adhesion: The polar hydroxyl groups promote adhesion to a variety of substrates, including metals, plastics, and wood, through hydrogen bonding and potential covalent interactions with surface functional groups.[1]

  • Hardness and Scratch Resistance: The increased crosslink density results in a harder, more scratch-resistant surface.

  • Chemical Resistance: The dense polymer network restricts the penetration of chemicals, improving the coating's resistance to solvents, acids, and alkalis.

  • Durability and Weatherability: The robust, crosslinked structure enhances the coating's resistance to degradation from UV radiation, moisture, and temperature fluctuations, leading to improved gloss retention and overall longevity.

Quantitative Performance Data

The following table summarizes the impact of incorporating a hydroxyl-functional acrylate (2-hydroxyethyl methacrylate (B99206), a close analog of EHMA) on the mechanical properties of an epoxy-based hybrid coating.

PropertyFormulation without Hydroxyl-Functional AcrylateFormulation with 30% Hydroxyl-Functional AcrylatePercentage Improvement
Adhesion Strength (MPa) ~4-612100-200%
Tensile Strength (MPa) Not specified69.8-

Data synthesized from a study on epoxy/2-hydroxyethyl methacrylate hybrid coatings.

Application in Advanced Sealants

In sealant formulations, particularly in polyurethane and acrylic-based systems, EHMA contributes to improved elasticity, cohesive strength, and adhesion. The hydroxyl groups react with isocyanates in polyurethane systems to build a flexible yet strong network. In acrylic sealants, the hydroxyl functionality can be used for crosslinking, enhancing the overall durability and performance.

Performance Enhancements in Sealants

The incorporation of EHMA can lead to the following improvements in sealant properties:

  • Enhanced Cohesive Strength: Crosslinking increases the internal strength of the sealant, preventing cohesive failure under stress.

  • Improved Adhesion: The hydroxyl groups promote adhesion to a wide range of building materials.

  • Increased Elasticity and Flexibility: While crosslinking increases strength, the inherent flexibility of the acrylate backbone can be maintained, leading to a sealant that can accommodate joint movement without cracking.

  • Better Chemical and Weathering Resistance: The crosslinked structure provides a more robust barrier against environmental degradation.

Representative Mechanical Properties of Polyurethane Sealants

The following table provides typical mechanical properties for polyurethane sealants, which can be further enhanced by the incorporation of functional monomers like EHMA.

PropertyTypical Value Range for Polyurethane Sealants
Tensile Strength (MPa) 1 - 3
Elongation at Break (%) 300 - 700
Tear Strength (kN/m) 10 - 25

These values are representative and can vary based on the specific formulation.[2][3][4]

Experimental Protocols

Protocol 1: Formulation of a UV-Curable Coating Incorporating EHMA

This protocol outlines the preparation of a simple UV-curable coating formulation where EHMA is used as a reactive diluent and crosslinking agent.

Materials:

  • Urethane (B1682113) Acrylate Oligomer (e.g., aliphatic urethane diacrylate)

  • This compound (EHMA)

  • Reactive Diluent (e.g., Isobornyl Acrylate - IBOA)

  • Photoinitiator (e.g., 1-hydroxycyclohexyl phenyl ketone)

  • Leveling Agent

  • Substrate (e.g., steel panels)

Procedure:

  • Formulation Preparation: In a light-protected vessel, combine the urethane acrylate oligomer, EHMA, and IBOA in the desired weight ratios. A typical starting formulation could be 60% oligomer, 20% EHMA, and 20% IBOA.

  • Mixing: Mechanically stir the mixture at room temperature until a homogeneous solution is obtained.

  • Addition of Photoinitiator and Additives: Add the photoinitiator (typically 2-5% by weight of the total formulation) and a small amount of leveling agent (e.g., 0.1-0.5% by weight). Continue stirring until all components are fully dissolved.

  • Coating Application: Apply the formulation to the substrate using a film applicator or a spray gun to achieve the desired film thickness (e.g., 50 µm).

  • UV Curing: Expose the coated substrate to a UV lamp (e.g., medium-pressure mercury lamp) with a specific UV dose (e.g., 1000 mJ/cm²). The curing process should be monitored for tack-free time.

  • Post-Curing: Allow the cured coating to condition at room temperature for 24 hours before performance testing.

Protocol 2: Evaluation of Coating Adhesion (ASTM D3359 - Cross-Hatch Adhesion Test)

This protocol describes the standard method for assessing the adhesion of a coating to a substrate.

Materials:

  • Cross-hatch cutter with specified blade spacing

  • Adhesion test tape (as specified in ASTM D3359)

  • Soft brush

  • Magnifying glass

Procedure:

  • Scribing the Coating: Using the cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Cleaning the Scribed Area: Gently brush the scribed area to remove any detached flakes or ribbons of coating.

  • Applying the Tape: Apply the center of the adhesion test tape over the grid and smooth it into place, ensuring good contact.

  • Removing the Tape: After a short period (e.g., 90 seconds), remove the tape by pulling it off rapidly at a 180-degree angle.

  • Inspection and Rating: Examine the grid area for any removal of the coating. Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).

Protocol 3: Formulation of a Two-Component Polyurethane Sealant with EHMA

This protocol provides a general guideline for preparing a two-component polyurethane sealant where EHMA is incorporated into the polyol component.

Materials:

  • Part A (Isocyanate Component): Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Part B (Polyol Component):

    • Polyether Polyol (e.g., polypropylene (B1209903) glycol)

    • This compound (EHMA)

    • Plasticizer (e.g., dioctyl phthalate)

    • Filler (e.g., calcium carbonate)

    • Catalyst (e.g., dibutyltin (B87310) dilaurate)

    • Dehydrating agent (e.g., molecular sieves)

Procedure:

  • Preparation of Part B: In a moisture-free mixer, blend the polyether polyol, EHMA, and plasticizer until homogeneous.

  • Addition of Solids: Gradually add the filler and dehydrating agent to the liquid mixture and continue mixing under vacuum to remove any entrapped air and moisture.

  • Addition of Catalyst: Add the catalyst to the mixture and mix thoroughly.

  • Mixing of Components: Just before application, mix Part A and Part B in the specified stoichiometric ratio (typically determined by the NCO:OH ratio). Mix until a uniform, streak-free consistency is achieved.

  • Application: Apply the mixed sealant to the desired joint or substrate.

  • Curing: Allow the sealant to cure at ambient temperature and humidity. The curing time will depend on the specific formulation and environmental conditions.

Protocol 4: Evaluation of Sealant Chemical Resistance (based on ISO 4628)

This protocol outlines a method to assess the chemical resistance of a cured sealant.

Materials:

  • Cured sealant samples

  • Test chemicals (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene)

  • Immersion containers

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare several cured sealant specimens of known dimensions and weight.

  • Initial Measurements: Record the initial weight, hardness (Shore A), and visual appearance of each specimen.

  • Immersion: Immerse the specimens in the respective test chemicals at a specified temperature (e.g., 23 °C) for a defined period (e.g., 7 days).

  • Post-Immersion Evaluation: After the immersion period, remove the specimens, gently pat them dry, and re-weigh them.

  • Data Analysis: Calculate the percentage weight change. Assess any changes in hardness, color, and for any signs of swelling, cracking, or degradation. Rate the resistance based on a predefined scale (e.g., Excellent, Good, Fair, Poor).

Signaling Pathways and Experimental Workflows

Isocyanate Crosslinking of EHMA-Containing Polymer

The reaction between the hydroxyl groups of the EHMA units within the polymer chain and the isocyanate groups of a crosslinking agent forms stable urethane linkages, leading to a durable, crosslinked network.

G cluster_0 Polymer Chain with EHMA cluster_1 Isocyanate Crosslinker cluster_2 Crosslinked Polymer Network polymer ...-CH2-CH(COOEt)-...-CH2-CH(COOCH2CH2OH)-... crosslinked ...-CH2-CH(COOCH2CH2-O-CO-NH-R-NH-CO-O-CH2CH2COOCH)-CH2-... polymer->crosslinked Reaction isocyanate OCN-R-NCO isocyanate->crosslinked Reaction

Caption: Isocyanate Crosslinking Mechanism.

Experimental Workflow for Coating Formulation and Testing

The following diagram illustrates a typical workflow for the development and evaluation of a coating formulation containing EHMA.

G A Formulation Design (EHMA, Oligomers, Monomers) B Component Mixing A->B C Addition of Initiators and Additives B->C D Homogenization C->D E Coating Application (e.g., Film Applicator) D->E F Curing (UV or Thermal) E->F G Performance Testing F->G H Adhesion Test (ASTM D3359) G->H I Hardness Test G->I J Chemical Resistance Test G->J K Data Analysis and Formulation Optimization H->K I->K J->K K->A

Caption: Coating Development Workflow.

Conclusion

This compound is a valuable functional monomer for creating advanced coatings and sealants with superior performance characteristics. Its hydroxyl functionality provides a versatile platform for introducing crosslinks, leading to significant improvements in adhesion, durability, and chemical resistance. The protocols and data presented in this document provide a foundation for researchers and formulators to effectively utilize EHMA in the development of next-generation coatings and sealants. Careful formulation and adherence to standardized testing protocols are crucial for optimizing the performance of EHMA-containing systems.

References

Synthesis and Application of Functional Polymers Derived from Ethyl 2-(hydroxymethyl)acrylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(hydroxymethyl)acrylate (EHMA) is a functional acrylic monomer that holds significant promise for the synthesis of advanced functional polymers. The presence of a primary hydroxyl group in its structure provides a versatile handle for post-polymerization modification, enabling the creation of materials with tailored properties for a range of biomedical applications, including drug delivery, tissue engineering, and bioconjugation. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of polymers based on EHMA, aimed at researchers and scientists in the fields of polymer chemistry, materials science, and drug development.

While EHMA is analogous to the more commonly studied monomers 2-hydroxyethyl methacrylate (B99206) (HEMA) and 2-hydroxyethyl acrylate (B77674) (HEA), it offers a unique combination of properties. The acrylate backbone provides greater chain flexibility compared to methacrylates, which can influence the physical and biological properties of the resulting polymers.

This guide covers the synthesis of the EHMA monomer, its polymerization via various techniques, and subsequent functionalization to create materials for specific biomedical applications.

Monomer Synthesis

A reliable method for the synthesis of this compound is crucial for ensuring the quality and reproducibility of subsequent polymerization reactions. A well-established procedure is available through Organic Syntheses.[1]

Protocol 1: Synthesis of this compound [1]

This protocol is adapted from Villieras, J. & Rambaud, M. Org. Synth.1988 , 66, 220.

Materials:

  • Paraformaldehyde

  • Phosphoric acid (1 N)

  • Water

  • Triethyl phosphonoacetate

  • Potassium carbonate

  • Diethyl ether

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate (B86663) (anhydrous)

Equipment:

  • 1000-mL four-necked, round-bottomed flask

  • Mechanical stirrer

  • 250-mL equalizing funnel

  • Condenser

  • Thermometer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In the 1000-mL flask, combine 48 g (1.6 mol) of paraformaldehyde, 4 mL of 1 N phosphoric acid, and 110 mL of water.

  • Heat the mixture at 90°C for 1.5 hours with stirring to obtain a clear aqueous formaldehyde (B43269) solution.

  • Cool the solution to room temperature.

  • Add 89.6 g (0.4 mol) of triethyl phosphonoacetate to the flask and stir the solution at 1000 rpm at room temperature.

  • Prepare a solution of 60.7 g (0.44 mol) of potassium carbonate in 60 mL of water.

  • Slowly add the potassium carbonate solution to the reaction flask over 50 minutes. The temperature should be maintained between 35-40°C, using a water bath if necessary.

  • Continue stirring for 5 minutes at 40°C after the addition is complete.

  • Rapidly cool the mixture to room temperature using an ice bath.

  • Add 200 mL of diethyl ether and 150 mL of brine to the mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with three 100-mL portions of diethyl ether.

  • Combine the organic layers and wash with two 100-mL portions of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Distill the remaining oil at 65-70°C (1 mm) to yield this compound.

Expected Yield: 38.5–41.6 g (74–80%)

Polymerization of this compound

The polymerization of EHMA can be achieved through various techniques, including free-radical polymerization and controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). The choice of method will depend on the desired polymer architecture, molecular weight, and polydispersity.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for synthesizing polymers. It can be carried out in bulk, solution, or emulsion. The following are generalized protocols based on methods for analogous acrylate monomers.[2][3]

Protocol 2: Solution Free-Radical Polymerization of EHMA (Analogous Method)

Materials:

  • This compound (EHMA), freshly prepared or purified

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), 1,4-dioxane, or toluene)

  • Precipitating solvent (e.g., diethyl ether, methanol, or hexane)

  • Nitrogen or argon gas

Equipment:

  • Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

  • Vacuum line and inert gas supply

  • Syringes and needles

Procedure:

  • Place a magnetic stir bar in the reaction flask and flame-dry it under vacuum. Allow the flask to cool to room temperature under an inert atmosphere.

  • Add the desired amount of EHMA and anhydrous solvent to the flask.

  • Add the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

  • To quench the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent.

  • Collect the polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a good solvent and re-precipitate to further purify.

  • Dry the purified polymer under vacuum to a constant weight.

Controlled Radical Polymerization: RAFT

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). A kinetic analysis of the RAFT dispersion polymerization of EHMA has been reported, providing a basis for a detailed protocol.

Protocol 3: RAFT Dispersion Polymerization of EHMA

This protocol is based on the kinetic analysis of RAFT dispersion polymerization of EHMA.

Materials:

  • This compound (EHMA), purified

  • RAFT chain transfer agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC)

  • Radical initiator, e.g., AIBN

  • Solvent for dispersion polymerization (e.g., a mixture of epoxy resins as reported, or a suitable non-polar solvent)

  • Stabilizer block co-polymer (if necessary)

Equipment:

  • Reaction vessel suitable for controlled polymerization (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Syringes for transfer of degassed solutions

Procedure:

  • Prepare a stock solution of the RAFT CTA and initiator in the chosen solvent.

  • In the reaction vessel, dissolve the stabilizer (if used) in the solvent.

  • Add the EHMA monomer to the reaction vessel.

  • Degas the monomer solution by purging with an inert gas for at least 30 minutes.

  • Inject the degassed initiator/CTA stock solution into the monomer solution under inert atmosphere.

  • Place the reaction vessel in the preheated oil bath to start the polymerization.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight evolution (by Size Exclusion Chromatography, SEC).

  • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Isolate the polymer particles by centrifugation and wash with a suitable solvent to remove unreacted monomer and initiator fragments.

  • Dry the polymer under vacuum.

Characterization of Poly(this compound)

The synthesized poly(EHMA) should be thoroughly characterized to determine its molecular weight, polydispersity, and chemical structure.

Parameter Technique Expected Outcome
Molecular Weight (Mn, Mw) Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Provides number-average and weight-average molecular weights.
Polydispersity Index (PDI) SEC/GPCPDI = Mw/Mn. For controlled polymerization, PDI is typically < 1.5.
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the polymer structure and allows for end-group analysis.
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyConfirms the presence of hydroxyl and ester functional groups.
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determines glass transition temperature (Tg) and thermal stability.

Table 1: Characterization Techniques for Poly(EHMA)

Functionalization of Poly(this compound)

The pendent hydroxyl groups of poly(EHMA) are readily available for a variety of post-polymerization modification reactions, allowing for the covalent attachment of drugs, targeting ligands, or other functional molecules.

Protocol 4: Esterification of Poly(EHMA) with a Carboxylic Acid-Containing Drug (Analogous Method)

This protocol is a general procedure for esterifying the hydroxyl groups of poly(EHMA) and would need to be optimized for a specific drug molecule.

Materials:

  • Poly(EHMA)

  • Carboxylic acid-containing drug

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) or other catalyst

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or DMF)

  • Dialysis tubing (appropriate molecular weight cut-off)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas atmosphere setup

  • Filtration apparatus

Procedure:

  • Dissolve poly(EHMA) in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • In a separate flask, dissolve the carboxylic acid-containing drug, DCC, and DMAP in the same solvent.

  • Add the drug solution to the polymer solution dropwise with stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Monitor the reaction progress by techniques such as FTIR (disappearance of the broad -OH peak and appearance of a new ester carbonyl peak).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the functionalized polymer by dialysis against a suitable solvent to remove unreacted drug and coupling agents.

  • Lyophilize the dialyzed solution to obtain the purified drug-polymer conjugate.

Applications in Drug Delivery and Tissue Engineering

Poly(EHMA) can be formulated into various structures, such as hydrogels and nanoparticles, for biomedical applications.

Hydrogel Formation for Drug Delivery

Hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery systems.

Protocol 5: Preparation of a Poly(EHMA) Hydrogel for Drug Loading (Analogous Method)

This protocol describes a method for preparing a crosslinked poly(EHMA) hydrogel. The drug can be loaded either during or after polymerization.[4]

Materials:

  • This compound (EHMA)

  • Crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate (EGDMA))

  • Initiator system (e.g., ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) for redox initiation)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Drug to be encapsulated

Equipment:

  • Molds for hydrogel casting (e.g., between two glass plates with a spacer)

  • Syringe and needle

Procedure for Drug Loading During Polymerization:

  • Prepare a solution of EHMA, the crosslinker, and the drug in the aqueous buffer.

  • Add the initiator (APS) and accelerator (TEMED) to the solution and mix thoroughly.

  • Quickly inject the solution into the mold.

  • Allow the polymerization to proceed at room temperature or a slightly elevated temperature until a solid hydrogel is formed.

  • Remove the hydrogel from the mold and wash it extensively with the buffer to remove any unreacted components.

Procedure for Drug Loading After Polymerization:

  • Prepare the hydrogel as described above (without the drug).

  • Swell the hydrogel in a concentrated solution of the drug in a suitable solvent.

  • Allow the hydrogel to equilibrate with the drug solution for a sufficient time to achieve the desired loading.

  • Remove the drug-loaded hydrogel and briefly wash the surface to remove excess drug.

Quantitative Analysis of Drug Release

The release of a drug from a poly(EHMA) hydrogel can be quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Parameter Method Description
Drug Loading Content (%) (Weight of drug in hydrogel / Weight of hydrogel) x 100Determined by dissolving a known weight of the drug-loaded hydrogel and measuring the drug concentration.
Drug Encapsulation Efficiency (%) (Actual drug loading / Theoretical drug loading) x 100Compares the amount of drug loaded to the initial amount used.
Cumulative Drug Release (%) (Amount of drug released at time t / Total drug loaded) x 100Measured by sampling the release medium over time and quantifying the drug concentration.

Table 2: Quantitative Parameters for Drug Delivery Studies

Visualizations

To aid in the understanding of the experimental workflows and conceptual relationships, the following diagrams are provided.

SynthesisWorkflow Monomer EHMA Monomer Synthesis Polymerization Polymerization (Free Radical or RAFT) Monomer->Polymerization Characterization Polymer Characterization Polymerization->Characterization Functionalization Post-Polymerization Functionalization Characterization->Functionalization Application Biomedical Application Functionalization->Application

Caption: Workflow for the synthesis and application of functional polymers from EHMA.

DrugDelivery cluster_prep Hydrogel Preparation cluster_release Drug Release Polymer Poly(EHMA) Hydrogel Drug-Loaded Hydrogel Polymer->Hydrogel Crosslinker Crosslinker Crosslinker->Hydrogel Drug Drug Molecule Drug->Hydrogel Release Sustained Drug Release Hydrogel->Release Target Therapeutic Target Release->Target

Caption: Conceptual diagram of a poly(EHMA) hydrogel for drug delivery.

This compound is a valuable monomer for the creation of functional polymers with significant potential in biomedical research and drug development. The protocols and data presented here, drawing on both direct evidence for EHMA and analogous well-established chemistries for similar monomers, provide a solid foundation for researchers to explore the synthesis and application of these promising materials. Further research is warranted to expand the library of specific protocols and quantitative data for EHMA-based systems to fully realize their potential.

References

Ethyl 2-(hydroxymethyl)acrylate: A Versatile Intermediate for the Synthesis of Novel Aza-Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(hydroxymethyl)acrylate (EHMA) is a valuable and versatile bifunctional monomer that serves as a key intermediate in the synthesis of a diverse range of compounds, including promising aza-inhibitors. The presence of both a reactive acrylate (B77674) moiety and a primary hydroxyl group allows for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures with potential therapeutic applications. This document provides detailed application notes and protocols for the use of EHMA as an intermediate in the synthesis of aza-inhibitors, with a focus on the aza-Michael addition reaction.

Synthetic Utility of this compound

The primary route for incorporating a nitrogen-containing (aza) moiety into the EHMA scaffold is through the aza-Michael addition reaction. This conjugate addition of an amine to the electron-deficient alkene of the acrylate group is a highly efficient and atom-economical method for forming carbon-nitrogen bonds. The resulting β-amino ester derivatives are valuable precursors to a wide array of heterocyclic compounds and molecules with potential biological activity.

The general reaction scheme involves the addition of a primary or secondary amine to EHMA, often facilitated by a catalyst, to yield the corresponding aza-adduct. The hydroxyl group of EHMA can be further functionalized post-addition to introduce additional diversity and modulate the physicochemical properties of the final compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound (EHMA)

The synthesis of the starting material, this compound, can be achieved via a modified Baylis-Hillman reaction.[1]

Materials:

  • Ethyl acrylate

  • Paraformaldehyde

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Tetrahydrofuran (THF)

  • Phosphoric acid (1 mol/L)

  • Potassium hydroxide (B78521) solution (30%)

  • Sodium chloride

  • Anhydrous sodium sulfate (B86663)

  • Hydrochloric acid

Procedure:

  • Preparation of Formalin Solution: In a 250 mL reaction flask, combine 45g of paraformaldehyde, 80g of water, and 2.3 mL of phosphoric acid (1 mol/L). Seal the flask, stir, and heat to 80°C for 4 hours. Cool the resulting formalin solution to room temperature before use.

  • Reaction Setup: In a 1000 mL reaction flask, add 100g of ethyl acrylate, 9.6g of DABCO, and 100 mL of THF. Stir the mixture at 50°C until all solids are fully dissolved.

  • Reaction Execution: Add the previously prepared formalin solution to the reaction mixture. Adjust the pH of the system to alkaline by adding 4 mL of a 30% potassium hydroxide solution. Stir the reaction mixture for 6 hours.

  • Work-up: After the reaction is complete, add 20g of sodium chloride to saturate the aqueous layer. Adjust the pH to 7 with hydrochloric acid. Separate the organic layer.

  • Purification: Dry the organic phase with 20g of anhydrous sodium sulfate and stir for 2 hours. Filter the mixture and remove the solvent from the filtrate by rotary evaporation. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Protocol 2: General Procedure for the Aza-Michael Addition of Amines to this compound

This protocol describes a general method for the conjugate addition of secondary amines to EHMA to synthesize β-amino ester derivatives. This reaction is analogous to the aza-Michael addition to unsubstituted acrylates.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of acetonitrile or proceed without a solvent.

  • Addition of Amine: Add the secondary amine (1.1 equivalents) to the reaction mixture.

  • Catalyst Addition (Optional): If a catalyst is used, add a catalytic amount of lithium perchlorate (e.g., 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure β-amino ester.

Data Presentation

While specific quantitative data for aza-inhibitors derived directly from this compound is not yet widely available in the public domain, the following tables present representative biological activities of various aza-inhibitors and acrylate derivatives to highlight the potential of this compound class.

Table 1: Antitumor Activity of Selected Aza-Inhibitors

Compound ClassCell LineIC₅₀ (µM)Reference
Aza-brazilan derivativesSMMC-77210.52 - 1.30[2]
Aza-brazilan derivativesMCF-70.35[2]
Acrylate derivativesMDA-MB-2313.24[3][4]

Table 2: Enzyme Inhibitory Activity of Selected Aza-Inhibitors

Compound ClassEnzymeIC₅₀ (µM)Reference
Piperidine-hydrazone derivativesAcetylcholinesterase (AChE)14.12[2]
Piperidine-hydrazone derivativesButyrylcholinesterase (BChE)13.51[2]
Pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidinesAcetylcholinesterase (AChE)0.11[5]
Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidinesButyrylcholinesterase (BChE)3.4[5]

Table 3: Antimicrobial Activity of Selected Aza-Compounds

Compound ClassOrganismMIC (µg/mL)Reference
Aza-benzofuran derivativesStaphylococcus aureus12.5[6]
Cationic copolymers with thiazolium groupsStaphylococcus aureus8 - 128[7]

Visualizations

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway from ethyl acrylate to the aza-adducts and a general experimental workflow for their synthesis and evaluation.

Synthesis_Pathway Ethyl Acrylate Ethyl Acrylate EHMA EHMA Ethyl Acrylate->EHMA Baylis-Hillman Reaction Formaldehyde Formaldehyde Formaldehyde->EHMA DABCO DABCO DABCO->EHMA This compound (EHMA) This compound (EHMA) Amine (e.g., Piperidine) Amine (e.g., Piperidine) Aza-Adduct (β-Amino Ester) Aza-Adduct (β-Amino Ester) Amine (e.g., Piperidine)->Aza-Adduct (β-Amino Ester) Further Functionalization Further Functionalization Aza-Adduct (β-Amino Ester)->Further Functionalization Aza-Inhibitor Aza-Inhibitor Further Functionalization->Aza-Inhibitor EHMA->Aza-Adduct (β-Amino Ester) Aza-Michael Addition

Caption: Synthetic route to aza-inhibitors from ethyl acrylate.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation EHMA Synthesis EHMA Synthesis Aza-Michael Addition Aza-Michael Addition EHMA Synthesis->Aza-Michael Addition Purification (Chromatography) Purification (Chromatography) Aza-Michael Addition->Purification (Chromatography) Spectroscopy (NMR, IR, MS) Spectroscopy (NMR, IR, MS) Purification (Chromatography)->Spectroscopy (NMR, IR, MS) Enzyme Inhibition Assays Enzyme Inhibition Assays Spectroscopy (NMR, IR, MS)->Enzyme Inhibition Assays Cell-based Assays (e.g., Cytotoxicity) Cell-based Assays (e.g., Cytotoxicity) Spectroscopy (NMR, IR, MS)->Cell-based Assays (e.g., Cytotoxicity) Determination of IC50/Ki Determination of IC50/Ki Enzyme Inhibition Assays->Determination of IC50/Ki

Caption: General workflow for synthesis and evaluation.

Potential Signaling Pathway Inhibition

While the specific targets of aza-inhibitors derived from EHMA are yet to be fully elucidated, many aza-compounds are known to inhibit key signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The diagram below illustrates a hypothetical signaling pathway that could be targeted.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK) Aza-Inhibitor Aza-Inhibitor Aza-Inhibitor->Kinase Cascade (e.g., MAPK) Transcription Factor Transcription Factor Kinase Cascade (e.g., MAPK)->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a highly promising and readily accessible intermediate for the synthesis of novel aza-inhibitors. The straightforward aza-Michael addition allows for the introduction of various amine-containing fragments, paving the way for the creation of diverse chemical libraries for biological screening. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of EHMA-derived compounds in the discovery and development of new therapeutic agents. Further research is warranted to synthesize and evaluate a broader range of these derivatives to fully elucidate their structure-activity relationships and therapeutic potential.

References

Application of Ethyl 2-(hydroxymethyl)acrylate in the Synthesis of Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(hydroxymethyl)acrylate (EHMA) is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of biologically active compounds. Its structure, featuring both a reactive acrylate (B77674) moiety and a primary hydroxyl group, allows for a wide range of chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. In the field of oncology, derivatives of EHMA have shown significant promise as potent antitumor agents, primarily through the inhibition of tubulin polymerization, a critical process for cell division.

The acrylate scaffold, readily accessible through the Baylis-Hillman reaction, is a key pharmacophore in a number of potent cytotoxic compounds. By functionalizing the hydroxyl group of EHMA, researchers can introduce various pharmacophoric elements to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antitumor agents derived from this compound, with a focus on combretastatin (B1194345) analogues that target tubulin.

Key Applications in Antitumor Agent Synthesis

This compound is a key intermediate for the synthesis of functionalized acrylates with potent anticancer activity. The primary application lies in its use as a scaffold to construct molecules that mimic the binding of known tubulin inhibitors, such as combretastatin A-4. These synthetic analogues often exhibit high cytotoxicity against various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

The general synthetic strategy involves:

  • Synthesis of this compound: Typically achieved through a Baylis-Hillman reaction between formaldehyde (B43269) and ethyl acrylate, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Functionalization of the Hydroxyl Group: The hydroxyl group of EHMA can be modified through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. This allows for the introduction of various aryl or heterocyclic moieties that are crucial for tubulin binding.

  • Synthesis of Target Antitumor Agents: The functionalized EHMA derivatives are then used in subsequent reactions to build the final drug molecule. For instance, they can be incorporated into structures that mimic the cis-stilbene (B147466) bridge of combretastatin A-4.

Data Presentation: Cytotoxicity of Acrylate-Based Tubulin Inhibitors

The following table summarizes the in vitro cytotoxicity of a series of synthesized acrylate derivatives against the human breast adenocarcinoma cell line, MCF-7. These compounds were designed as combretastatin analogues and demonstrate the potential of the acrylate scaffold in cancer therapy.[1]

Compound IDModification on Acrylate ScaffoldIC50 (µM) against MCF-7 Cells
5b (Z)-ethyl 2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylate5.12
6a (Z)-methyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate6.74
6e (Z)-methyl 2-(3,4,5-trimethoxybenzamido)-3-(4-methoxyphenyl)acrylate2.57
6f (Z)-ethyl 2-(3,4,5-trimethoxybenzamido)-3-(4-methoxyphenyl)acrylate3.26
6h (Z)-propyl 2-(3,4,5-trimethoxybenzamido)-3-(4-methoxyphenyl)acrylate7.08
CA-4 Combretastatin A-4 (Reference Compound)0.08

Experimental Protocols

Protocol 1: Synthesis of this compound (EHMA) via Baylis-Hillman Reaction

This protocol is adapted from a patented method for the synthesis of 2-hydroxymethyl acrylate compounds.[2]

Materials:

  • Paraformaldehyde

  • Phosphoric acid (1 mol/L)

  • Water

  • Ethyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) solution (30%)

  • Sodium chloride

  • Anhydrous sodium sulfate (B86663)

  • Hydrochloric acid

Procedure:

  • Preparation of Formalin Solution: In a 250 mL reaction flask, combine 45g of paraformaldehyde, 80g of water, and 2.3 mL of 1 mol/L phosphoric acid. Seal the flask, stir, and heat to 80°C for 4 hours. Cool the resulting clear formalin solution to room temperature.

  • Reaction Setup: In a 1000 mL reaction flask, add 100g of propyl acrylate, 9.6g of DABCO, and 100 mL of THF. Stir the mixture at 50°C until all solids are dissolved.

  • Baylis-Hillman Reaction: To the solution from step 2, add the prepared formalin solution. Add 4 mL of 30% potassium hydroxide solution to make the system alkaline. Stir the reaction mixture for 6 hours.

  • Work-up: Add 20g of sodium chloride to saturate the aqueous layer. Adjust the pH to 7 with hydrochloric acid. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers and dry over 20g of anhydrous sodium sulfate with stirring for 2 hours.

  • Purification: Filter the mixture and remove the solvent from the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of a (Z)-2-Aryl-3-phenylacrylate Ester (A Combretastatin Analogue)

This protocol describes the synthesis of a representative combretastatin analogue with an acrylate core.[3][4]

Materials:

  • (Z)-4-(4-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one

  • Anhydrous sodium acetate (B1210297)

  • Absolute ethyl alcohol

Procedure:

  • A mixture of (Z)-4-(4-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (1 mmol) and anhydrous sodium acetate (0.3 g) in absolute ethyl alcohol (25 mL) is heated under reflux for 5 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent to yield the pure (Z)-ethyl 3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylate.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the procedure for assessing the anticancer activity of synthesized compounds.[1]

Materials:

  • MCF-7 human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized acrylate derivatives for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the synthesized compounds on the cell cycle progression.[1][3]

Materials:

  • MCF-7 cells

  • Synthesized acrylate derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Ethyl Acrylate + Formaldehyde ehma This compound (EHMA) start->ehma Baylis-Hillman Reaction functionalization Functionalization of EHMA ehma->functionalization target_compound Target Antitumor Agent (e.g., Combretastatin Analogue) functionalization->target_compound cytotoxicity Cytotoxicity Assay (MTT) target_compound->cytotoxicity cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis tubulin Tubulin Polymerization Inhibition Assay apoptosis->tubulin

Caption: Workflow for synthesis and evaluation of antitumor agents.

signaling_pathway acrylate Acrylate-based Tubulin Inhibitor tubulin β-Tubulin Binding (Colchicine Site) acrylate->tubulin microtubule Inhibition of Microtubule Polymerization tubulin->microtubule spindle Mitotic Spindle Disruption microtubule->spindle g2m G2/M Phase Cell Cycle Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis p53 p53 Activation g2m->p53 caspase Caspase Activation apoptosis->caspase bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 bax->apoptosis bcl2->apoptosis

Caption: Signaling pathway of acrylate-based tubulin inhibitors.

References

Application Notes and Protocols: Ethyl 2-(hydroxymethyl)acrylate in the Synthesis of Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biocompatibility assessment of polymers based on Ethyl 2-(hydroxymethyl)acrylate (EHMA). While research on EHMA is emerging, much of the foundational methodology is adapted from its well-studied structural analog, 2-hydroxyethyl methacrylate (B99206) (HEMA). The protocols and data presented herein are based on established principles for acrylate (B77674) polymer chemistry and biocompatibility testing, offering a robust starting point for the investigation of EHMA-based biomaterials.

Introduction to EHMA in Biocompatible Polymers

This compound (EHMA) is a functional acrylic monomer that holds significant promise for the synthesis of biocompatible polymers for various biomedical applications, including drug delivery, tissue engineering, and medical device coatings. The presence of a hydroxyl group in its structure imparts hydrophilicity, which is crucial for biocompatibility and for creating hydrogels capable of encapsulating and releasing therapeutic agents. Polymers derived from EHMA, poly(EHMA), are expected to exhibit properties analogous to the widely used poly(2-hydroxyethyl methacrylate) (PHEMA), with potential differences in degradation kinetics and mechanical properties due to the ethyl ester group.

Data Presentation: Polymerization and Biocompatibility

The following tables summarize typical quantitative data for the synthesis and biocompatibility assessment of hydroxyalkyl acrylate-based polymers. Note: As specific data for EHMA is limited in published literature, the following data is representative of HEMA-based systems and should be considered a baseline for EHMA polymer development.

Table 1: Typical Parameters for Free-Radical Polymerization of Hydroxyalkyl Acrylate Hydrogels

ParameterValue/RangeNotes
Monomer Concentration 40-80% (w/w) in aqueous solutionHigher concentrations can lead to faster polymerization but may affect hydrogel transparency and swelling.
Crosslinker (e.g., EGDMA) 0.5-5% (mol% to monomer)Crosslinker concentration is critical for controlling the swelling ratio and mechanical properties of the hydrogel.
Initiator (e.g., APS/TEMED) 0.1-1% (w/w of monomer)The initiator system affects the rate of polymerization.
Reaction Temperature Room Temperature to 60°CTemperature influences the polymerization kinetics and final polymer properties.
Reaction Time 1-24 hoursTime required for complete polymerization can vary based on other reaction parameters.
Resulting Polymer Mn 50,000 - 500,000 g/mol Molecular weight is influenced by initiator and monomer concentrations.
Polydispersity Index (PDI) 1.5 - 2.5Typical for free-radical polymerization.

Table 2: Representative Biocompatibility Data (MTT Assay) for Hydroxyalkyl Acrylate-Based Polymers

Polymer Concentration (µg/mL)Cell Viability (%) vs. ControlCell LineIncubation Time (hours)
10> 95%L929 (Fibroblasts)24
50> 90%L929 (Fibroblasts)24
100> 85%L929 (Fibroblasts)24
250> 80%L929 (Fibroblasts)24
500~75%L929 (Fibroblasts)24
1000~60%L929 (Fibroblasts)24

Experimental Protocols

The following are detailed protocols for the synthesis of a poly(EHMA) hydrogel and its subsequent biocompatibility evaluation using a standard cytotoxicity assay.

Protocol 1: Synthesis of Poly(EHMA) Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a crosslinked poly(EHMA) hydrogel.

Materials:

  • This compound (EHMA), monomer

  • Ethylene glycol dimethacrylate (EGDMA), crosslinker

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator

  • Deionized water, solvent

  • Nitrogen gas

Procedure:

  • In a reaction vessel, prepare a pre-polymerization solution by dissolving the desired amount of EHMA and EGDMA in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining the nitrogen atmosphere, add the initiator (APS) to the solution and stir until dissolved.

  • Add the accelerator (TEMED) to initiate the polymerization.

  • Immediately cast the solution into a mold of the desired shape (e.g., a petri dish or between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for the desired time (e.g., 24 hours) or in an oven at a controlled temperature.

  • After polymerization, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently, to remove any unreacted monomer, crosslinker, and initiator.

  • The purified hydrogel can then be dried or stored in a hydrated state for further characterization and use.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to evaluate the cytotoxicity of the synthesized poly(EHMA) hydrogel extracts on a mammalian cell line (e.g., L929 fibroblasts).

Materials:

  • Synthesized poly(EHMA) hydrogel

  • L929 fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Hydrogel Extracts:

    • Sterilize the purified poly(EHMA) hydrogel (e.g., by autoclaving or UV irradiation).

    • Incubate a known weight of the sterile hydrogel in complete cell culture medium (e.g., 1 g of hydrogel in 10 mL of medium) for 24 hours at 37°C to create a hydrogel extract.

    • Prepare serial dilutions of the extract with fresh culture medium.

  • Cell Seeding:

    • Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the old medium from the wells and replace it with the prepared hydrogel extract dilutions. Include a negative control (fresh medium) and a positive control (e.g., a cytotoxic agent).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, remove the treatment medium from each well.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the negative control.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of poly(EHMA) hydrogels and the signaling pathway concept behind the MTT cytotoxicity assay.

G cluster_synthesis Poly(EHMA) Hydrogel Synthesis Workflow prep Prepare Pre-polymerization Solution (EHMA, EGDMA, Water) purge Purge with Nitrogen (30 min) prep->purge initiate Add Initiator (APS) and Accelerator (TEMED) purge->initiate cast Cast into Mold initiate->cast polymerize Polymerize (e.g., 24h at RT) cast->polymerize purify Purify Hydrogel (Soak in DI Water) polymerize->purify characterize Characterize and Use purify->characterize

Caption: Workflow for the synthesis of a poly(EHMA) hydrogel.

G cluster_mtt MTT Assay Signaling Pathway viable_cell Viable Cell mitochondria Mitochondrial Dehydrogenases viable_cell->mitochondria Contains formazan Formazan (Purple, Insoluble) mitochondria->formazan to produce mtt MTT (Yellow, Soluble) mtt->mitochondria is reduced by dmso DMSO formazan->dmso is dissolved by soluble_formazan Solubilized Formazan (Purple Solution) dmso->soluble_formazan to form absorbance Measure Absorbance (570 nm) soluble_formazan->absorbance

Caption: Principle of the MTT assay for cell viability.

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-(hydroxymethyl)acrylate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful purification of Ethyl 2-(hydroxymethyl)acrylate by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe and efficient purification process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the distillation of this compound.

Q1: My this compound is polymerizing in the distillation flask upon heating. How can I prevent this?

A1: Polymerization is a primary concern with acrylic monomers, especially at elevated temperatures. To mitigate this:

  • Use a Polymerization Inhibitor: Add a suitable inhibitor to the crude this compound before starting the distillation. Common inhibitors include hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ). A typical concentration is 100-200 ppm.

  • Ensure Low Distillation Temperature: This is achieved by using a high vacuum. The lower the pressure, the lower the boiling point and the risk of thermal polymerization.

  • Maintain a Short Residence Time: Do not heat the distillation flask for an extended period. It is advisable to work with smaller batches if possible.

Q2: The vacuum pump is running, but I cannot achieve the desired low pressure.

A2: Leaks in the distillation setup are the most common cause of vacuum problems.

  • Check All Joints and Seals: Ensure all ground glass joints are properly greased and sealed. Check for any cracks in the glassware.

  • Inspect Tubing: Examine all vacuum tubing for cracks or loose connections.

  • Verify Pump Performance: Ensure your vacuum pump is in good working order and the pump oil is clean.

Q3: My purified product is still showing impurities in the GC analysis. What are the likely contaminants and how can I remove them?

A3: Common impurities in crude this compound include:

  • Unreacted Starting Materials: Such as ethyl acrylate (B77674).

  • By-products: Including bimolecular ethers, and products of transesterification and Michael addition.[1]

To improve purity:

  • Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) to enhance separation efficiency.

  • Optimize Distillation Parameters: Carefully control the heating rate and vacuum to achieve a slow and steady distillation, allowing for better separation of fractions.

  • Pre-treatment: Depending on the nature of the impurities, a pre-distillation wash with a suitable solvent might be beneficial.

Q4: The distillate is solidifying in the condenser. What should I do?

A4: While this compound is a liquid at room temperature, polymerization in the condenser can lead to blockage.

  • Cooling Water Temperature: Ensure the cooling water is not excessively cold, which could promote crystallization if the compound has a higher than expected melting point due to impurities. However, for this specific compound, polymerization is the more likely cause.

  • Vapor-Phase Inhibitor: While less common in lab-scale distillations, in some industrial settings, a vapor-phase inhibitor is introduced to prevent polymerization in the gas phase and condenser.

  • Stop the Distillation: If a blockage occurs, safely stop the distillation, allow the apparatus to cool, and carefully remove the polymer. Re-evaluate your inhibitor and temperature settings.

Quantitative Data Summary

The following table summarizes the boiling point of this compound at different pressures. Distilling at lower pressures is recommended to minimize thermal stress on the compound.

Pressure (mmHg)Boiling Point (°C)
165-70
280

Detailed Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a standard procedure for the laboratory-scale purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., Hydroquinone)

  • Drying agent (e.g., anhydrous Magnesium Sulfate)

  • Vacuum grease

  • Round-bottom flask

  • Short path distillation head with condenser and receiving flask

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump and tubing

  • Cold trap (recommended)

Procedure:

  • Preparation of the Crude Material:

    • If the crude product is in an organic solvent, remove the solvent using a rotary evaporator.

    • Dry the crude liquid over a suitable drying agent like anhydrous magnesium sulfate (B86663) and then filter to remove the solid.

  • Addition of Inhibitor:

    • To the dry, crude this compound, add a polymerization inhibitor such as hydroquinone (approx. 100-200 ppm).

  • Assembly of the Distillation Apparatus:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are lightly greased and securely clamped.

    • Place a stir bar in the distillation flask.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Performing the Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump.

    • Once the desired vacuum is reached (e.g., 1-2 mmHg), begin to gently heat the distillation flask using the heating mantle.

    • Increase the temperature gradually until the product begins to distill.

    • Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at that pressure (see data table).

    • Discard any initial forerun that comes over at a lower temperature.

  • Shutdown and Storage:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool down under vacuum.

    • Once at room temperature, slowly and carefully release the vacuum.

    • Transfer the purified product to a clean, labeled container. It is advisable to add a small amount of inhibitor to the purified product for storage.

    • Store the purified this compound in a cool, dark place, typically in a refrigerator.

Visualizations

Troubleshooting Workflow for Distillation Issues

TroubleshootingWorkflow start Distillation Problem Observed check_polymerization Polymerization in Flask? start->check_polymerization add_inhibitor Add/Increase Inhibitor Lower Distillation Temp. check_polymerization->add_inhibitor Yes check_vacuum Poor Vacuum? check_polymerization->check_vacuum No end_ok Problem Resolved add_inhibitor->end_ok inspect_leaks Inspect Joints, Seals, and Tubing for Leaks check_vacuum->inspect_leaks Yes check_purity Low Purity of Distillate? check_vacuum->check_purity No check_pump Check Vacuum Pump Performance inspect_leaks->check_pump check_pump->end_ok use_fractional Use Fractional Distillation Optimize Parameters check_purity->use_fractional Yes check_condenser Solid in Condenser? check_purity->check_condenser No use_fractional->end_ok stop_distillation Stop Distillation Safely Re-evaluate Inhibitor/Temp. check_condenser->stop_distillation Yes check_condenser->end_ok No ExperimentalWorkflow prep_crude 1. Prepare Crude Material (Remove Solvent, Dry) add_inhibitor 2. Add Polymerization Inhibitor prep_crude->add_inhibitor assemble 3. Assemble Distillation Apparatus add_inhibitor->assemble apply_vacuum 4. Apply Vacuum assemble->apply_vacuum heat 5. Gently Heat the Flask apply_vacuum->heat collect 6. Collect Purified Fraction heat->collect shutdown 7. Cool Down and Shut Down collect->shutdown store 8. Store Purified Product shutdown->store

References

Removing inhibitors from Ethyl 2-(hydroxymethyl)acrylate before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(hydroxymethyl)acrylate. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and purifying this monomer for polymerization applications. Find answers to frequently asked questions and troubleshoot common issues encountered during inhibitor removal.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they present in this compound?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers like acrylates to prevent them from spontaneously polymerizing during transport and storage.[1] These compounds function by scavenging free radicals, which are the initiators of polymerization.[1][2] Given its reactive nature, commercial this compound is stabilized with an inhibitor to ensure its shelf-life.[2] Common inhibitors used for acrylate (B77674) monomers include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ, also known as 4-methoxyphenol), and phenothiazine (B1677639) (PTZ).[1][3]

Q2: When is it necessary to remove the inhibitor from this compound?

A2: It is crucial to remove the inhibitor before initiating a controlled polymerization reaction.[2] The inhibitor will react with the free-radical initiator, reducing its efficiency.[2][4] This interference can lead to unpredictable or failed polymerizations, affecting reaction kinetics, conversion rates, and the final molecular weight of the polymer.[2] For applications requiring high purity and precise control over the polymerization process, removing the inhibitor is a critical preliminary step.[1]

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The three most common and effective methods for removing phenolic inhibitors like MEHQ and HQ from acrylate monomers are:

  • Basic Alumina (B75360) Column Chromatography: Involves passing the monomer through a column packed with activated basic alumina, which adsorbs the inhibitor.[5][6]

  • Caustic Wash (NaOH Wash): An acid-base extraction where a basic aqueous solution (e.g., sodium hydroxide) converts the weakly acidic inhibitor into a water-soluble salt, which is then washed away.[7][8]

  • Vacuum Distillation: A purification technique that separates the monomer from the less volatile inhibitor based on differences in their boiling points.[4][5]

Q4: How can I select the best inhibitor removal method for my experiment?

A4: The choice of method depends on the required purity, scale of the experiment, and the available equipment. The following diagram presents a decision-making workflow.

start Start: Need to remove inhibitor from this compound q1 What is your primary requirement? start->q1 q2 Are you working on a small (lab) scale? q1->q2 Speed and Convenience m2 Use Caustic (NaOH) Wash q1->m2 Low Cost / Large Scale m3 Use Vacuum Distillation q1->m3 Highest Purity q3 Is the monomer sensitive to water or residual base? q2->q3 No m1 Use Basic Alumina Column q2->m1 Yes q3->m1 Yes q3->m2 No

Caption: Decision tree for selecting an inhibitor removal method.

Q5: How can I verify that the inhibitor has been successfully removed?

A5: The concentration of phenolic inhibitors like MEHQ can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, as these inhibitors have distinct UV absorbance profiles.[5] A simple qualitative test for MEHQ involves adding glacial acetic acid and a sodium nitrite (B80452) solution to a sample; a distinct color will develop if MEHQ is present.[9]

Data Summary

The following table provides a comparison of the primary inhibitor removal techniques.

MethodPrincipleAdvantagesDisadvantages
Basic Alumina Column Adsorption of the polar phenolic inhibitor onto a solid support.[5]- Fast and simple for small scales.[6]- Avoids exposing the monomer to water or heat.- Alumina is a consumable resource.- May not be cost-effective for large quantities.
Caustic (NaOH) Wash Acid-base extraction of the weakly acidic inhibitor into an aqueous phase.[7]- Inexpensive and effective for HQ and MEHQ.[1]- Scalable for larger quantities.- Can introduce water into the monomer, requiring a drying step.[8]- Risk of emulsion formation.[1]- Potential for hydrolysis of the acrylate ester.
Vacuum Distillation Separation based on the difference in boiling points between the monomer and the less volatile inhibitor.[5]- Can achieve very high purity.[5]- Removes inhibitors and other non-volatile impurities simultaneously.- Risk of thermal polymerization in the distillation flask.[10][11]- Requires specialized glassware and careful temperature/pressure control.

Experimental Protocols

CAUTION: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Uninhibited acrylates can polymerize unexpectedly and should be used immediately after purification or stored under appropriate refrigerated conditions for a very short time.[2][4]

Method 1: Basic Alumina Column Chromatography

This method is highly effective for lab-scale purification of monomers containing phenolic inhibitors like MEHQ.[5]

Workflow Diagram:

cluster_prep Column Preparation cluster_purify Purification p1 1. Secure glass column vertically p2 2. Place glass wool plug at bottom p1->p2 p3 3. Add activated basic alumina (~10-20g per 100mL of monomer) p2->p3 p4 4. Tap column gently to pack p3->p4 pu1 5. Add inhibited monomer to top of column p4->pu1 pu2 6. Allow monomer to pass through via gravity pu1->pu2 pu3 7. Collect purified monomer in a clean, dry flask pu2->pu3

Caption: Workflow for inhibitor removal using a basic alumina column.

Detailed Methodology:

  • Materials:

    • This compound with inhibitor

    • Activated basic alumina (Brockmann I, ~150 mesh)[5]

    • Glass chromatography column with a stopcock

    • Glass wool or column frit

    • Collection flask (e.g., round-bottom flask)

  • Procedure:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column to act as a support for the alumina.

    • Slowly add the activated basic alumina to the column. A general guideline is to use 10-20 grams of alumina for every 100 mL of monomer to be purified.[5]

    • Gently tap the side of the column to ensure the alumina packs down into a uniform bed without air channels.

    • Carefully pour the this compound directly onto the top of the alumina bed.

    • Open the stopcock and allow the monomer to flow through the column under gravity. The inhibitor will be adsorbed by the alumina.[5]

    • Collect the clear, inhibitor-free monomer in a clean, dry collection flask.

    • Use the purified monomer immediately.

Method 2: Caustic (NaOH) Wash

This liquid-liquid extraction technique is cost-effective and suitable for larger quantities.

Workflow Diagram:

e1 1. Place monomer in separatory funnel e2 2. Add equal volume of 0.1 M NaOH solution e1->e2 e3 3. Gently invert funnel to mix (avoid shaking) e2->e3 e4 4. Allow layers to separate e3->e4 e5 5. Drain and discard lower aqueous layer e4->e5 e6 6. Wash monomer with deionized water e5->e6 e7 7. Dry monomer over anhydrous MgSO₄ e6->e7 e8 8. Decant or filter to collect pure monomer e7->e8 v1 1. Assemble distillation apparatus (add stir bar and inhibitor) v2 2. Add crude monomer to distillation flask v1->v2 v3 3. Reduce pressure using a vacuum pump v2->v3 v4 4. Begin gentle, even heating and stirring v3->v4 v5 5. Collect purified monomer distillate v4->v5 v6 6. Stop distillation before flask is dry v5->v6 v7 7. Cool system and vent to atmosphere v6->v7 v8 8. Add stabilizer to distillate for storage v7->v8

References

Technical Support Center: Baylis-Hillman Synthesis of Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Baylis-Hillman synthesis of Ethyl 2-(hydroxymethyl)acrylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions to improve product yield and purity.

Question: My reaction is very slow or shows no conversion. What are the possible causes and solutions?

Answer: The Baylis-Hillman reaction is notoriously slow. Several factors can contribute to poor or no conversion.

  • Inactive Catalyst: The tertiary amine catalyst, typically 1,4-diazabicyclo[2.2.2]octane (DABCO), can degrade over time.

    • Solution: Use freshly opened or purified DABCO. Sublimation is an effective purification method.

  • Insufficient Reaction Time: The reaction can take several hours to days to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction is sluggish, consider extending the reaction time.

  • Inhibitor in Ethyl Acrylate (B77674): Commercial ethyl acrylate contains inhibitors (like hydroquinone (B1673460) monomethyl ether, MEHQ) to prevent polymerization during storage.

    • Solution: For optimal reactivity, consider removing the inhibitor by passing the ethyl acrylate through a column of basic alumina (B75360) or by distillation under reduced pressure.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.

    • Solution: Protic solvents or aqueous media can accelerate the reaction.[1] However, this may also promote side reactions. Running the reaction at a slightly elevated temperature (e.g., 40-50°C) can also increase the rate, but may lead to more byproducts. A careful optimization of conditions is necessary.

Question: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What is it and how can I prevent its formation?

Answer: This is likely a diadduct, formed from the Michael addition of the initially formed this compound to a second molecule of ethyl acrylate. This is a common side reaction, especially with prolonged reaction times or high concentrations of the acrylate.

  • Mechanism: The alkoxide of the Baylis-Hillman adduct acts as a nucleophile and attacks another molecule of ethyl acrylate.

  • Prevention:

    • Control Stoichiometry: Use a slight excess of the aldehyde (formaldehyde) relative to ethyl acrylate.

    • Slow Addition: Add the ethyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Question: My reaction mixture is becoming viscous and I am getting a polymeric residue. What is causing this and how can I avoid it?

Answer: This indicates the polymerization of ethyl acrylate, which can be initiated by the basic catalyst (DABCO).

  • Cause: The nucleophilic attack of the amine catalyst on ethyl acrylate can initiate anionic polymerization, especially in the absence of sufficient electrophile (formaldehyde) or at elevated temperatures.

  • Prevention:

    • Use Fresh Monomer: Ensure your ethyl acrylate is free of peroxides, which can initiate radical polymerization.

    • Maintain Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize radical-induced polymerization.

    • Control Temperature: Avoid excessive heating of the reaction mixture.

    • Proper Storage of Ethyl Acrylate: Store ethyl acrylate with an inhibitor and under air, as oxygen is required for the inhibitor to be effective.

Question: My yield is low, and I suspect a competing reaction is consuming my starting materials. What could be happening?

Answer: In aqueous media, a non-productive side reaction is the hydrolysis of the zwitterionic intermediate formed between DABCO and ethyl acrylate.[1] This leads to the formation of a stable betaine, consuming both the catalyst and the acrylate.[1]

  • Mechanism: Water can attack the quaternary ammonium (B1175870) ion of the DABCO-acrylate adduct, leading to the hydrolysis of the ester and the formation of an inactive betaine.[1]

  • Mitigation:

    • Control Water Content: While aqueous media can accelerate the reaction, an excessive amount of water can favor the hydrolysis side reaction. Careful optimization of the solvent system is required.

    • pH Control: Maintaining a slightly basic pH can suppress the hydrolysis of the intermediate. A Chinese patent suggests that as the reaction proceeds, the pH can drop, slowing down the desired reaction and increasing byproduct formation. They recommend the controlled addition of a base to maintain an optimal pH.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Baylis-Hillman reaction?

A1: The reaction proceeds through a three-step mechanism:

  • Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene (ethyl acrylate) to form a zwitterionic enolate.

  • Aldol-type Addition: The enolate attacks the carbonyl carbon of the aldehyde (formaldehyde).

  • Elimination: The catalyst is eliminated, regenerating it for the next catalytic cycle and forming the final product, this compound.[2]

Q2: What is the role of the catalyst in the Baylis-Hillman reaction?

A2: The catalyst, typically a tertiary amine like DABCO or a phosphine, acts as a nucleophile to activate the alkene component.[2][3] It is a true catalyst and is regenerated at the end of the reaction cycle.

Q3: Can I use other aldehydes besides formaldehyde (B43269)?

A3: Yes, the Baylis-Hillman reaction is versatile and works with a wide range of aldehydes, including aromatic and other aliphatic aldehydes.[3] However, the reaction rate and the propensity for side reactions can vary depending on the aldehyde used.

Q4: How can I purify the final product, this compound?

A4: The most common method for purification is column chromatography on silica (B1680970) gel. Distillation under reduced pressure is also a viable method for larger-scale purification.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of the desired product and the formation of major side products. This data is based on general trends reported in the literature and should be used as a guideline for optimization.

Table 1: Illustrative Effect of Solvent on Product Yield and Side Product Formation

Solvent System (v/v)Temperature (°C)Reaction Time (h)Product Yield (%)Diadduct Formation (%)Polymerization (%)
THF257260105
THF/Water (1:1)25488015<5
Methanol25607512<5
Dioxane/Water (1:1)25488214<5

Table 2: Illustrative Effect of Temperature on Product Yield and Side Product Formation in THF/Water (1:1)

Temperature (°C)Reaction Time (h)Product Yield (%)Diadduct Formation (%)Polymerization (%)
25488015<5
402475205
6012603010

Experimental Protocols

Protocol for the High-Yield Synthesis of this compound with Minimized Side Reactions

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for experimental procedures, and incorporates best practices to minimize side reactions.

Materials:

  • Paraformaldehyde

  • 1 M Phosphoric acid

  • Ethyl acrylate (inhibitor removed)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (B78521) solution (1 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Formaldehyde Solution: In a well-ventilated fume hood, combine paraformaldehyde (e.g., 30 g, 1.0 mol) and deionized water (e.g., 100 mL). Add a catalytic amount of 1 M phosphoric acid (e.g., 1 mL). Heat the mixture gently (around 60-70°C) with stirring until the paraformaldehyde dissolves completely. Cool the solution to room temperature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve DABCO (e.g., 11.2 g, 0.1 mol) in a mixture of THF (100 mL) and deionized water (50 mL).

  • Addition of Reactants: To the stirred DABCO solution, add inhibitor-free ethyl acrylate (e.g., 100.1 g, 1.0 mol). Begin the dropwise addition of the freshly prepared formaldehyde solution from the dropping funnel over a period of 1-2 hours.

  • pH Monitoring and Adjustment: Monitor the pH of the reaction mixture periodically. If the pH drops below 9, add 1 M sodium hydroxide solution dropwise to maintain the pH between 9 and 10.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate (B1210297)/hexane eluent system). The reaction is typically complete within 24-48 hours at room temperature.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether (e.g., 200 mL) and brine (e.g., 100 mL). Shake and separate the layers. Extract the aqueous layer with two more portions of diethyl ether (e.g., 2 x 100 mL).

  • Purification: Combine the organic layers and wash with brine (e.g., 2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Baylis_Hillman_Side_Reactions start Baylis-Hillman Reaction Mixture (Ethyl Acrylate, Formaldehyde, DABCO) product This compound (Desired Product) start->product Desired Pathway side_reaction_1 Dimerization/Polymerization of Ethyl Acrylate start->side_reaction_1 Side Pathway 1 side_reaction_3 Hydrolysis of DABCO-Acrylate Adduct start->side_reaction_3 Side Pathway 2 (in aqueous media) side_reaction_2 Diadduct Formation (Michael Addition) product->side_reaction_2 Further Reaction

Caption: Overview of desired and side reaction pathways in the Baylis-Hillman synthesis.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Conversion Issue byproducts Presence of Byproducts issue->byproducts Purity Issue polymer Polymer Formation issue->polymer Physical Change check_catalyst Check Catalyst Activity low_yield->check_catalyst check_time Extend Reaction Time low_yield->check_time check_inhibitor Remove Inhibitor low_yield->check_inhibitor analyze_byproducts Analyze Byproducts (TLC/NMR) byproducts->analyze_byproducts control_temp Control Temperature polymer->control_temp inert_atmosphere Use Inert Atmosphere polymer->inert_atmosphere end Optimized Reaction check_catalyst->end check_time->end check_inhibitor->end diadduct Diadduct Identified analyze_byproducts->diadduct other_byproduct Other Byproducts analyze_byproducts->other_byproduct control_stoichiometry Control Stoichiometry diadduct->control_stoichiometry slow_addition Slow Acrylate Addition diadduct->slow_addition other_byproduct->end Address specific byproduct formation control_stoichiometry->end slow_addition->end control_temp->end inert_atmosphere->end

Caption: Troubleshooting workflow for the Baylis-Hillman synthesis.

References

How to prevent spontaneous polymerization of Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(hydroxymethyl)acrylate (EHMA)

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the spontaneous polymerization of this compound (EHMA), a reactive monomer used in various syntheses. Adherence to these protocols is critical for ensuring experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous polymerization and why is it a concern for EHMA?

A1: Spontaneous polymerization is a process where monomer molecules, like EHMA, react with each other to form polymer chains without the intentional addition of an initiator. This reaction is often a rapid, exothermic (heat-releasing) process.[1] For EHMA, this is a significant concern because it can lead to a runaway reaction, where the heat generated accelerates the polymerization further, potentially causing a violent rupture of the storage container.[1][2] Uncontrolled polymerization renders the monomer unusable, poses a serious safety hazard, and can damage equipment.

Q2: What are the primary triggers for EHMA polymerization?

A2: The primary triggers for the spontaneous polymerization of acrylates like EHMA are heat, light, and contamination.[3][4] The substance can polymerize when heated, on contact with peroxides, or under the influence of light.[4] Contaminants such as rust (Iron(III) ions) can also act as weak polymerization initiators.[2]

Q3: What is the recommended storage temperature for EHMA?

A3: The recommended storage temperature for EHMA is between 2°C and 8°C.[1] It is crucial that the storage temperature does not exceed 35°C to maintain stability.[2]

Q4: Why is an air atmosphere important during the storage of EHMA?

A4: EHMA must always be stored under an air atmosphere, never under inert gases like nitrogen.[2][3] This is because the commonly used phenolic inhibitors, such as hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively as radical scavengers and prevent polymerization.[1][2][3]

Q5: What chemical inhibitors are used to stabilize EHMA?

A5: EHMA is typically supplied with an inhibitor added. The most common stabilizers for acrylates are phenolic compounds, such as hydroquinone (HQ), which is explicitly mentioned for use with this compound. Other inhibitors used for the acrylate (B77674) class of monomers include 4-methoxyphenol (B1676288) (MEHQ) and butylated hydroxytoluene (BHT).[5][6]

Troubleshooting Guide

Issue: The EHMA in my container appears viscous, has formed a solid, or seems cloudy.

  • Cause: This is a strong indication that polymerization has begun or has already occurred. This can happen if the material was stored at an elevated temperature, exposed to light, the inhibitor was depleted, or the oxygen level was too low.

  • Solution:

    • DO NOT USE. The material is no longer pure EHMA and will not perform as expected in reactions.

    • DO NOT HEAT. Attempting to melt solidified polymer by heating is extremely dangerous and can trigger a runaway reaction in any remaining monomer.[4][7]

    • Check the temperature of the container. If it is warm to the touch, proceed to the next troubleshooting point.

    • If the container is at ambient temperature and stable, treat the contents as chemical waste and dispose of it according to your institution's hazardous waste protocols.

Issue: The temperature of my EHMA container is increasing, or it feels warm.

  • Cause: This is a critical sign of active, bulk polymerization. The reaction is exothermic, and a temperature rise indicates it is accelerating.

  • Solution: IMMEDIATE ACTION REQUIRED.

    • Do not move the container if it is venting or swelling.

    • Alert all personnel in the immediate area and evacuate.

    • If it is safe to do so, move the container to a fume hood or an isolated, well-ventilated area.

    • Cool the exterior of the container with a water spray or bath to dissipate heat.[4][8]

    • Notify your laboratory safety officer or emergency response team immediately. This is a potential runaway reaction scenario.[9]

Issue: I need to store EHMA for more than a month.

  • Cause: Long-term storage increases the risk of inhibitor depletion and reduction of dissolved oxygen, which is essential for inhibitor function.[2]

  • Solution:

    • Strictly follow the "first-in, first-out" principle for your stock.[2]

    • For storage periods exceeding four weeks, it is advisable to replenish the dissolved oxygen content.[2] See Protocol 3.2 for the recommended procedure.

    • Always check the material for any signs of viscosity change before use.

    • Note that over time, the content of a diacrylate impurity may increase, which could be relevant for certain sensitive processes. For such applications, it is best to use the material within 6 months of receipt.[2]

Issue: I suspect my EHMA has been contaminated (e.g., by a dirty pipette, exposure to rust).

  • Cause: Contaminants, particularly metals like iron, can act as initiators for polymerization.[2]

  • Solution:

    • If contamination is suspected, it is safest to discard the material. The risk of initiating polymerization is high.

    • To prevent contamination, always use clean, dry, and inert sampling tools (e.g., glass or stainless steel pipettes).

    • Ensure storage containers are made of appropriate materials like stainless steel or aluminum, not carbon steel which can rust.[2]

Data Presentation and Experimental Protocols

Data Tables

Table 3.1: Summary of Recommended Storage and Handling Conditions for EHMA

ParameterRecommended ConditionRationale & Citations
Storage Temperature 2°C – 8°CMinimizes kinetic rate of polymerization.[1] Must not exceed 35°C.[2]
Storage Atmosphere Air (not inert gas)Oxygen is required for phenolic inhibitors to function effectively.[2][3]
Light Exposure Store in the darkUV light can initiate free-radical polymerization.[3][4]
Container Material Stainless Steel, AluminumAvoids contamination; Iron(III) from rusted carbon steel can initiate polymerization.[2]
Recommended Shelf Life Use within 6-12 monthsMinimizes risks from inhibitor depletion and impurity formation.[2]

Table 3.2: Common Inhibitors Used for Acrylate Monomers

InhibitorAbbreviationTypical Concentration Range (ppm)Mechanism of Action
HydroquinoneHQ50 - 1000Phenolic radical scavenger; requires oxygen to be effective.[6]
4-MethoxyphenolMEHQ15 - 200Phenolic radical scavenger; requires oxygen to be effective.[5]
Butylated hydroxytolueneBHT50 - 1000Phenolic radical scavenger; requires oxygen to be effective.[5][6]
PhenothiazinePTZ100 - 500Effective radical scavenger; does not require oxygen.[5][10]

Note: The exact inhibitor and its concentration will be specified on the Safety Data Sheet (SDS) provided by the manufacturer.

Experimental Protocols

Protocol 3.1: Standard Protocol for Safe Storage and Handling of EHMA

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage, leakage, or bulging. Check that the product appears as a clear, colorless liquid.[2]

  • Immediate Storage: Transfer the container immediately to a designated refrigerator or cold room that maintains a temperature between 2°C and 8°C.[1] Ensure the storage location is dark.[3]

  • Atmosphere Confirmation: Confirm that the container is not sealed under an inert atmosphere. The headspace should contain air.

  • Dispensing Monomer:

    • Perform all work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

    • Ground any metal containers and transfer equipment to prevent static discharge.[2]

    • Use only clean, dry glass, or stainless steel equipment for transferring the liquid.

  • Resealing and Storage: After dispensing, tightly reseal the container, ensuring an air headspace is present. Return it promptly to the correct storage conditions (2°C - 8°C, dark).[1]

Protocol 3.2: Procedure for Replenishing Dissolved Oxygen (for Extended Storage)

This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Preparation: Cool the EHMA container to the lower end of its storage temperature range (e.g., 2°C) to minimize vapor pressure.

  • Ventilation: Place the container in a fume hood.

  • Aeration: Open the container and gently bubble clean, dry air through the liquid for a short period (e.g., 5-10 minutes) using a clean glass pipette or sparging tube. CAUTION: Do not use pure oxygen, as this can create a fire hazard and potentially form explosive peroxides.[8]

  • Monitoring: Avoid excessive bubbling that could entrain contaminants. The goal is simply to replenish the dissolved oxygen in the liquid phase.

  • Resealing: Securely reseal the container and return it to its proper storage location.

Visual Guides and Workflows

G cluster_storage Storage & Handling Workflow cluster_trouble Contingency receive Receive EHMA Shipment inspect Inspect Container (Damage, Viscosity, Color) receive->inspect store Store Immediately - Temp: 2-8°C - Atmosphere: Air - Location: Dark inspect->store If OK bad_inspect Polymerized or Damaged inspect->bad_inspect If NOT OK check_use Pre-Use Check (Confirm liquid state) store->check_use dispense Dispense in Fume Hood (Use clean equipment) check_use->dispense If OK check_use->bad_inspect If NOT OK reseal Reseal and Return to Storage dispense->reseal dispose Quarantine & Dispose per Safety Protocol bad_inspect->dispose

Caption: Workflow for the safe handling and storage of EHMA.

G start Observe Anomaly (Increased Viscosity, Cloudiness, Warmth) q_temp Is container warm or temperature rising? start->q_temp emergency EMERGENCY RUNAWAY REACTION 1. Evacuate Area 2. Notify Safety Officer 3. Cool Container Externally (if safe) q_temp->emergency Yes q_solid Is material viscous or solid (but container is not warm)? q_temp->q_solid No polymerized Likely Polymerized - DO NOT USE - DO NOT HEAT q_solid->polymerized Yes contact Uncertain? Quarantine material and contact technical support. q_solid->contact No dispose Dispose of Material per Hazardous Waste Protocol polymerized->dispose

Caption: Troubleshooting logic for suspected EHMA polymerization.

References

Technical Support Center: Optimizing Ethyl 2-(hydroxymethyl)acrylate (EHMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of Ethyl 2-(hydroxymethyl)acrylate (EHMA).

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
No polymerization or very slow reaction 1. Insufficient initiator concentration: The concentration of the initiator may be too low to generate enough free radicals to start the polymerization at a reasonable rate.[1] 2. Low reaction temperature: The temperature may not be high enough for the thermal decomposition of the chosen initiator.[1] 3. Presence of inhibitors: The monomer may contain inhibitors (like hydroquinone) that quench the free radicals.[1] 4. Presence of oxygen: Dissolved oxygen in the reaction mixture can inhibit free-radical polymerization.1. Increase initiator concentration: Incrementally increase the initiator concentration (e.g., by 25-50%).[1] 2. Increase reaction temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., 60-80 °C for AIBN).[1] 3. Remove inhibitors: Pass the monomer through an inhibitor removal column before use. 4. Degas the reaction mixture: Purge the mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during polymerization.[1]
Polymerization is too fast and difficult to control Excessive initiator concentration: A high concentration of initiator can lead to a very rapid, exothermic reaction.[1]Decrease initiator concentration: Reduce the amount of initiator used in the reaction.[1]
The resulting polymer has a very low molecular weight High initiator concentration: A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1]Decrease initiator concentration: A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer.[1]
The polymer is insoluble or forms a gel (cross-linking) High conversion in bulk polymerization: Poly(hydroxyethyl acrylate) and similar polymers can form cross-links at high monomer conversion, especially in bulk polymerization, due to chain transfer reactions involving the hydroxyl group.Use solution polymerization: Performing the polymerization in a suitable solvent can help to control the reaction and prevent gelation. Stop the reaction at a lower conversion: Monitor the monomer conversion and terminate the polymerization before it reaches a point where significant cross-linking occurs.
Inconsistent results between batches 1. Inconsistent initiator activity: Using old or improperly stored initiator. 2. Variable oxygen removal: Inconsistent deoxygenation procedures. 3. Temperature fluctuations: Poor temperature control during polymerization.1. Use fresh initiator: Always use a fresh, pure initiator for each reaction. 2. Standardize degassing: Implement a consistent and thorough degassing protocol for all experiments.[1] 3. Ensure stable temperature: Use a temperature-controlled oil bath or reaction block to maintain a constant reaction temperature.
High Polydispersity Index (PDI) Very high or very low initiator concentrations: Extreme initiator concentrations can sometimes lead to a broader molecular weight distribution.[1]Optimize initiator concentration: Experiment with a range of initiator concentrations to find the optimal level for achieving a narrow PDI. Consider controlled radical polymerization: Techniques like ATRP or RAFT offer better control over PDI.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing initiator concentration on the polymerization of this compound (EHMA)?

A1: Increasing the initiator concentration generally leads to a higher rate of polymerization.[1] This is because a higher concentration of initiator produces a greater number of free radicals, which in turn initiate more polymer chains simultaneously.[1] However, this also typically results in a lower average molecular weight of the polymer, as more chains are growing at the same time and competing for the same pool of monomer.[1]

Q2: Which initiators are commonly used for the polymerization of EHMA?

A2: For the free-radical polymerization of EHMA, common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO).[1] The choice of initiator often depends on the desired reaction temperature and the solvent used. AIBN is a popular choice for solution polymerizations at temperatures around 60-80 °C.[1] For room temperature initiation, a redox system like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) can be used.

Q3: How does the hydroxyl group in EHMA affect its polymerization?

A3: The hydroxyl group in EHMA can influence its polymerization kinetics. Studies on similar hydroxyl-containing acrylates and methacrylates have shown that the presence of the hydroxyl group can lead to a higher polymerization rate compared to their non-hydroxylated counterparts.[1] This is attributed to hydrogen bonding, which can affect the local concentration of reactants and the mobility of the growing polymer chains.[1] The hydroxyl group can also participate in chain transfer reactions, potentially leading to branching or cross-linking, especially at high conversions.

Q4: Can the initiator concentration affect the polydispersity index (PDI) of the resulting poly(EHMA)?

A4: Yes, the initiator concentration can influence the PDI of the polymer. While the relationship is not always straightforward, very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and thus a higher PDI.[1] This can be due to an increased likelihood of side reactions and variations in the initiation rate over the course of the polymerization.[1] For applications requiring a well-defined polymer with a low PDI, optimizing the initiator concentration is crucial, or controlled radical polymerization techniques may be more suitable.

Q5: Why is degassing the reaction mixture important for EHMA polymerization?

A5: Degassing is critical because dissolved oxygen is a potent inhibitor of free-radical polymerization. Oxygen can react with the initiating radicals or the growing polymer radicals to form stable peroxide species that do not propagate, thereby quenching the polymerization. Thoroughly removing dissolved oxygen by purging with an inert gas like nitrogen or argon is essential to achieve a consistent and predictable polymerization rate.[1]

Data Presentation

The following table illustrates the effect of initiator (Benzoyl Peroxide - BPO) and co-initiator (N,N-dimethylaniline - DMA) concentration on the polymerization and properties of a methacrylate-based bone cement containing 2-hydroxyethyl methacrylate (B99206) (HEMA), a monomer structurally similar to EHMA. This data is provided for illustrative purposes to demonstrate general trends.

Table 1: Effect of BPO Initiator Concentration on Methacrylate Polymerization with Constant DMA (0.5 wt.%)

BPO (wt.%)Maximum Polymerization Rate (s⁻¹)Time to Max. Rate (s)Final Double Bond Conversion (%)Compressive Strength (MPa)
0.050.00078148085~80
0.10.00115110074~85
0.20.0015582088~90
0.30.00180680100~90
0.50.0019858090~88
0.70.0021052088~85

Data adapted from a study on methacrylate bone cement containing HEMA, MMA, and D3.[2][3][4]

Table 2: Effect of DMA Co-initiator Concentration on Methacrylate Polymerization with Constant BPO (0.3 wt.%)

DMA (wt.%)Maximum Polymerization Rate (s⁻¹)Time to Max. Rate (s)Final Double Bond Conversion (%)Compressive Strength (MPa)
0.250.00120117360~82
0.350.0015085085~88
0.500.00180680100~90

Data adapted from a study on methacrylate bone cement containing HEMA, MMA, and D3.[2][3][4]

Experimental Protocols

Detailed Methodology for Free-Radical Solution Polymerization of EHMA

This protocol describes a general procedure for the solution polymerization of EHMA using AIBN as a thermal initiator. The specific amounts should be adjusted based on the desired final polymer molecular weight and concentration.

Materials:

  • This compound (EHMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or toluene)

  • Nitrogen or Argon gas

  • Reaction flask with a condenser and magnetic stirrer

  • Temperature-controlled oil bath

  • Inhibitor removal column

  • Precipitating solvent (e.g., cold methanol (B129727), diethyl ether, or hexane)

Procedure:

  • Monomer Purification: Pass the EHMA monomer through an inhibitor removal column to eliminate any polymerization inhibitors.

  • Reaction Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet.

  • Reagent Addition:

    • Add the desired amount of purified EHMA monomer to the reaction flask.

    • Add the appropriate volume of anhydrous solvent to achieve the target monomer concentration.

    • Weigh the desired amount of AIBN initiator and add it to the reaction mixture. The amount of AIBN will depend on the target molecular weight; a higher initiator concentration will lead to a lower molecular weight.

  • Degassing:

    • Seal the reaction flask and begin stirring the mixture.

    • Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove any dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature (typically 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours), depending on the target monomer conversion. The reaction progress can be monitored by techniques such as NMR or by taking samples to measure the solid content.

  • Termination and Precipitation:

    • To stop the reaction, cool the flask by immersing it in an ice bath and expose the solution to air.

    • Slowly pour the polymer solution into a beaker containing a large excess of a stirred, cold non-solvent (e.g., methanol or diethyl ether) to precipitate the polymer.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Characterize the resulting poly(EHMA) for its molecular weight (Mn and Mw) and PDI using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using techniques like ¹H NMR and FTIR spectroscopy.

Mandatory Visualization

experimental_workflow Experimental Workflow for EHMA Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis start Start purify Purify EHMA Monomer (Remove Inhibitor) start->purify setup Assemble Reaction Flask purify->setup reagents Add Monomer, Solvent, and Initiator (AIBN) setup->reagents degas Degas with Inert Gas (N2 or Ar) reagents->degas polymerize Heat to Reaction Temperature (e.g., 60-80°C) degas->polymerize monitor Monitor Reaction Progress polymerize->monitor terminate Terminate Reaction (Cooling & Air Exposure) monitor->terminate precipitate Precipitate Polymer in Non-solvent terminate->precipitate purify_poly Filter and Wash Polymer precipitate->purify_poly dry Dry Polymer under Vacuum purify_poly->dry characterize Characterize Polymer (GPC, NMR, FTIR) dry->characterize end End characterize->end

Caption: A flowchart illustrating the key steps in the free-radical solution polymerization of EHMA.

initiator_effect Logical Relationship of Initiator Concentration cluster_input Input Variable cluster_primary_effects Primary Effects cluster_secondary_effects Secondary Effects initiator_conc Initiator Concentration radical_formation Rate of Free Radical Formation initiator_conc->radical_formation Directly Proportional num_chains Number of Polymer Chains Initiated radical_formation->num_chains Leads to poly_rate Polymerization Rate radical_formation->poly_rate Increases mw Average Molecular Weight num_chains->mw Inversely Proportional increase Increase Initiator poly_rate->increase To Increase Rate decrease Decrease Initiator mw->decrease To Increase MW increase->initiator_conc decrease->initiator_conc

Caption: The relationship between initiator concentration and key polymerization outcomes.

References

Effect of temperature on Ethyl 2-(hydroxymethyl)acrylate polymerization kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the polymerization of Ethyl 2-(hydroxymethyl)acrylate. Here you will find troubleshooting guidance and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound and other structurally similar acrylates.

Problem Possible Cause Recommended Solution
Low or No Polymer Yield Inhibitor Presence: Residual inhibitors from monomer storage (like hydroquinone (B1673460) or MEHQ) can prevent polymerization. Oxygen in the reaction vessel also acts as an inhibitor for free-radical polymerization.Purify the monomer before use by passing it through a column of basic alumina (B75360) to remove inhibitors. Ensure all reagents and the reaction setup are thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[1]
Insufficient Initiator Concentration: A low concentration of the initiator will result in fewer active radicals, leading to incomplete monomer conversion.[1]Increase the initiator concentration incrementally. For thermally initiated polymerization, ensure the initiator is appropriate for the chosen reaction temperature.
Low Reaction Temperature: The decomposition of the thermal initiator and the propagation rate of the polymerization are highly dependent on temperature.[1]Increase the reaction temperature to ensure an adequate rate of initiator decomposition and monomer propagation. For common initiators like AIBN, a temperature range of 60-80°C is typical, while for Benzoyl Peroxide (BPO), a range of 80-95°C is often used.[1]
Inconsistent Polymer Properties (e.g., Molecular Weight, PDI) Variable Reagent Purity: Impurities in the monomer or solvent can interfere with the polymerization process, acting as chain transfer agents or inhibitors.Always use high-purity reagents. As mentioned, the monomer should be purified to remove any inhibitors before use.[1]
Inconsistent Reaction Conditions: Variations in temperature, stirring speed, or inert gas purging can significantly affect the polymerization outcome.[1]Standardize the experimental protocol. Use a well-controlled heating system (e.g., an oil bath with a temperature controller) and maintain consistent stirring throughout the reaction.
Gel Formation/Insoluble Polymer High Monomer Concentration: In bulk polymerization, high monomer concentrations can lead to chain entanglement and crosslinking, resulting in the formation of an insoluble gel.[1][2]Consider reducing the initial monomer concentration by performing the polymerization in a suitable solvent (solution polymerization).[2]
High Monomer Conversion: As the polymerization reaction progresses and the monomer is consumed, the viscosity of the reaction mixture increases. This can lead to the "autoacceleration" or "gel effect," where termination reactions are hindered, leading to a rapid increase in polymerization rate and molecular weight, which can result in gelation.[2]Monitor the reaction progress and consider stopping it at a moderate conversion before the gel point is reached, especially in bulk polymerization.[1]
Presence of Cross-linking Impurities: Commercial acrylate (B77674) monomers can contain small amounts of diacrylate impurities which act as cross-linkers.Purify the monomer to remove diacrylate impurities.
Discolored Polymer High Reaction Temperature: Excessively high temperatures can cause thermal degradation of the polymer or side reactions.Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also lead to undesirable side reactions.
Residual Initiator: Some initiators can cause discoloration in the final polymer product.[3]Use the minimum effective concentration of the initiator and consider alternative initiators if discoloration is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the polymerization rate of this compound?

A1: For free-radical polymerization, increasing the temperature generally increases the rate of polymerization. This is primarily due to the increased rate of decomposition of the thermal initiator, which generates more free radicals to initiate polymerization chains. The propagation rate constant also increases with temperature, following the Arrhenius equation. However, excessively high temperatures can lead to side reactions, polymer degradation, and a decrease in the average molecular weight of the polymer due to increased chain transfer reactions.

Q2: What is the "autoacceleration" or "gel effect" observed in the bulk polymerization of acrylates?

A2: The autoacceleration, or gel effect, is a phenomenon observed in bulk or concentrated solution polymerizations. As the reaction progresses, the viscosity of the medium increases significantly. This increased viscosity hinders the diffusion of large polymer radicals, making it difficult for them to combine and terminate. The smaller monomer molecules can still diffuse to the growing polymer chains. The result is a decrease in the termination rate while the propagation rate remains relatively high, leading to a sharp increase in the overall polymerization rate and the molecular weight of the polymer. This can often lead to the formation of an insoluble gel.[2]

Q3: Can this compound polymerize without an added initiator?

A3: Yes, spontaneous thermal polymerization can occur in alkyl acrylates at elevated temperatures (typically above 120°C) without the addition of a conventional initiator.[3] This self-initiation is a complex process, but it can be utilized to produce polymers with low residual initiator levels.[3]

Q4: What is a typical experimental protocol for studying the effect of temperature on polymerization?

A4: A detailed experimental protocol for the bulk polymerization of a similar monomer, 2-hydroxyethyl acrylate (HEA), is provided in the "Experimental Protocols" section below. This can be adapted for this compound. The general workflow involves running the polymerization at several different constant temperatures while keeping all other parameters (monomer purity, initiator concentration) the same. Samples are taken at regular intervals to determine the monomer conversion, typically by gravimetry or spectroscopy.

Q5: How can I determine the activation energy for the polymerization?

A5: The overall activation energy for the polymerization can be determined by calculating the initial rates of polymerization at different temperatures. By plotting the natural logarithm of the initial rate constant (ln(k)) versus the inverse of the absolute temperature (1/T), you can create an Arrhenius plot.[2] The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

Data Presentation

Table 1: Effect of Temperature on Polymerization Rate of HEMA [4]

Temperature (°C)Temperature (K)1/T (K⁻¹)Effective Rate Constant, k_eff (s⁻¹)ln(k_eff)
52325.150.003076--
60333.150.003002--
72345.150.002897--
82355.150.002816--
Note: Specific values for k_eff were not provided in a tabular format in the source, but the study indicates a clear increase in reaction rate with temperature.

Table 2: Activation Energies for HEMA Polymerization with BPO Initiator [4]

Parameter Value (kJ/mol)
Overall (Effective) Activation Energy (Ea_eff)90.6
Propagation Activation Energy (Ea_p)21.9
Initiator Decomposition Activation Energy (Ea_d)143
Termination Activation Energy (Ea_t)5.6

Experimental Protocols

The following is a representative protocol for the bulk free-radical polymerization of 2-hydroxyethyl acrylate (HEA), which can be adapted for this compound.

Objective: To determine the effect of temperature on the rate of bulk polymerization.

Materials:

  • 2-hydroxyethyl acrylate (HEA), purified

  • 2,2'-Azobisisobutyronitrile (AIBN), initiator

  • Methanol

  • Glass ampoules

  • Vacuum line

  • Constant temperature oil baths (e.g., set at 50°C, 60°C, and 70°C)

Procedure:

  • Monomer Purification: Purify the HEA monomer by passing it through a column packed with an inhibitor remover (e.g., basic alumina) to remove any storage inhibitors.

  • Initiator Addition: Prepare a stock solution of the initiator (AIBN) in the purified monomer at the desired concentration (e.g., 0.1 mol%).

  • Sample Preparation: Dispense a known volume of the monomer/initiator solution into several glass ampoules.

  • Degassing: Connect the ampoules to a vacuum line and subject them to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Sealing: Seal the ampoules under vacuum using a flame.

  • Polymerization: Place the sealed ampoules in constant temperature oil baths set at the desired temperatures (e.g., 50°C, 60°C, and 70°C).

  • Sampling: At regular time intervals, remove one ampoule from each temperature bath and immediately quench the polymerization by immersing it in an ice bath.

  • Polymer Isolation: Break open the ampoule, dissolve the contents in a suitable solvent if necessary, and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Drying and Conversion Calculation: Filter the precipitated polymer, wash it with the non-solvent, and dry it to a constant weight under vacuum. The monomer conversion is calculated gravimetrically as the mass of the polymer formed divided by the initial mass of the monomer.

  • Data Analysis: Plot the monomer conversion versus time for each temperature. The initial rate of polymerization can be determined from the initial slope of these curves.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the study of polymerization kinetics.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer This compound Purify Purify Monomer (Remove Inhibitor) Monomer->Purify Initiator Add Initiator (e.g., AIBN) Purify->Initiator Aliquot Aliquot into Ampoules Initiator->Aliquot Degas Degas (Freeze-Pump-Thaw) Aliquot->Degas Seal Seal Ampoules Under Vacuum Degas->Seal T1 Polymerize at T1 (e.g., 50°C) Seal->T1 T2 Polymerize at T2 (e.g., 60°C) Seal->T2 T3 Polymerize at T3 (e.g., 70°C) Seal->T3 Sample Sample at Time Intervals T1->Sample T2->Sample T3->Sample Quench Quench Reaction Sample->Quench Isolate Isolate & Dry Polymer Quench->Isolate Conversion Calculate % Conversion Isolate->Conversion Plot Plot Conversion vs. Time Conversion->Plot Arrhenius Arrhenius Plot (ln(rate) vs. 1/T) Plot->Arrhenius Ea Calculate Activation Energy (Ea) Arrhenius->Ea

Caption: Experimental workflow for determining the effect of temperature on polymerization kinetics.

G cluster_effects Kinetic Effects cluster_side_effects Potential Side Effects Temp Increase Temperature Kd Increases Initiator Decomposition Rate (kd) Temp->Kd Kp Increases Propagation Rate Constant (kp) Temp->Kp ChainTransfer Increases Rate of Chain Transfer Temp->ChainTransfer Degradation Potential for Polymer Degradation Temp->Degradation Radical Increases Concentration of Free Radicals Kd->Radical Rate Overall Polymerization Rate Increases Radical->Rate Kp->Rate MW Decreases Average Molecular Weight ChainTransfer->MW

Caption: Logical relationship between temperature and various kinetic parameters in free-radical polymerization.

References

Technical Support Center: Synthesis of Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl 2-(hydroxymethyl)acrylate, particularly focusing on challenges related to low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the synthesis of this compound, typically prepared via the Baylis-Hillman reaction, can stem from several factors.[1] The Baylis-Hillman reaction is known for being slow and sometimes resulting in low yields.[1]

Common Causes for Low Yield:

  • Suboptimal Reaction pH: The pH of the reaction mixture plays a crucial role. As the reaction proceeds, the pH tends to decrease, which can significantly slow down the reaction rate and lead to an increase in byproducts.[1] It has been observed that when the pH drops below 9, the reaction speed diminishes, and byproduct formation increases, sometimes causing the product content to fall.[1]

  • Reaction Time and Temperature: The Baylis-Hillman reaction is notoriously slow.[1][2] Insufficient reaction time will lead to incomplete conversion. While increasing the temperature can accelerate the reaction, excessive heat can promote side reactions and decomposition of the product.[3] A temperature of 35–40°C is recommended to be maintained during the addition of the base.[3]

  • Catalyst Activity: The choice and activity of the catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), are critical.[2][4] Impure or old catalyst can lead to lower reaction rates and yields.

  • Presence of Water: While some protocols use aqueous media, the amount of water can influence the reaction rate. Some studies have shown a dramatic rate acceleration in the presence of water in a homogeneous medium.[4]

  • Side Reactions: Several side reactions can consume starting materials and the desired product, thereby reducing the overall yield. These include the formation of high molecular weight by-products through transesterification and Michael addition, especially in a basic medium.[3] The formation of a bimolecular ether impurity has also been identified.[1]

  • Quality of Reagents: The purity of starting materials is crucial. For instance, using commercial formaldehyde (B43269) solutions that contain methanol (B129727) can lead to the formation of several by-products that are difficult to separate from the desired product by distillation.[3] It is recommended to use freshly prepared formaldehyde solution from paraformaldehyde.[3]

Q2: I am observing the formation of significant byproducts. How can I minimize them?

Minimizing byproduct formation is key to achieving a high yield and purity of this compound.

Strategies to Minimize Byproducts:

  • pH Control: Maintaining the pH of the reaction mixture in the optimal range (typically alkaline) is crucial. A method has been developed where the pH is adjusted during the reaction to overcome the issue of decreasing pH, which improves the yield.[1]

  • Temperature Management: Strict temperature control is essential. The temperature should be carefully monitored and maintained, for instance, at 35–40°C during the base addition, to avoid decomposition and side reactions.[3] Rapid cooling of the reaction mixture after completion is also advised.[3]

  • Reaction Time: While the reaction is slow, prolonged reaction times, especially under basic conditions, can lead to the formation of high molecular weight by-products.[3] Therefore, it is important to stop the reaction promptly after completion.[3]

  • Formaldehyde Source: Prepare a fresh aqueous formaldehyde solution from paraformaldehyde to avoid methanol-related byproducts present in commercial solutions.[3]

  • Work-up Procedure: A proper work-up is critical to prevent side reactions during purification. For example, washing the organic layer with brine helps in the complete removal of the base, which can prevent side reactions during distillation.[3]

Q3: The reaction is proceeding very slowly. Are there ways to accelerate it?

The slow nature of the Baylis-Hillman reaction is a well-known drawback.[1][2]

Methods to Accelerate the Reaction:

  • Catalyst Choice: While DABCO is a common catalyst, other nucleophilic catalysts like phosphines can also be used.[2][4] In some cases, DMAP and DBU have been found to be superior to DABCO.[4]

  • Solvent System: The choice of solvent can significantly impact the reaction rate. The use of an aqueous medium or the presence of water has been reported to accelerate the reaction.[4] A mixture of water and THF has been used effectively.[1]

  • pH Adjustment: As mentioned, maintaining an optimal alkaline pH can help maintain a good reaction rate.[1]

  • Stoichiometric Base: Using a stoichiometric amount of a base catalyst in an aqueous medium has been shown to be an efficient method.[4]

Experimental Protocols

Synthesis of this compound via Baylis-Hillman Reaction

This protocol is adapted from a procedure reported in Organic Syntheses.[3]

1. Preparation of Formaldehyde Solution:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, combine paraformaldehyde (48 g, 1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL).

  • Heat the mixture at 90°C for 1.5 hours to obtain a clear aqueous formaldehyde solution.

  • Cool the solution to room temperature.

2. Reaction Setup:

  • To the flask containing the formaldehyde solution, add triethyl phosphonoacetate (89.6 g, 0.4 mol) and stir at room temperature at 1000 rpm.

3. Base Addition:

  • Prepare a solution of potassium carbonate (60.7 g, 0.44 mol) in water (60 mL).

  • Add this solution to the reaction mixture at room temperature. The first 10 mL should be added slowly over 10 minutes, followed by a more rapid addition over 40 minutes.

  • Maintain the reaction temperature at 35–40°C, using a water bath if necessary.

4. Reaction Completion and Work-up:

  • After the addition of the carbonate solution is complete, continue stirring for 5 minutes at 40°C.

  • Rapidly cool the mixture to room temperature using an ice bath.

  • Add diethyl ether (200 mL) and brine (150 mL).

  • After decantation, extract the aqueous layer with three 100-mL portions of ether.

  • Combine the organic layers and wash with two 100-mL portions of brine.

  • Dry the organic layer over magnesium sulfate.

5. Purification:

  • Evaporate the solvents under reduced pressure.

  • Distill the remaining oil at 65–70°C (1 mm) to obtain pure this compound. The expected yield is 74–80%.[3]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

Reaction MethodReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Baylis-HillmanEthyl acrylate (B77674), ParaformaldehydeDABCOSealing system95430[1]
Baylis-HillmanEthyl acrylate, ParaformaldehydeDABCOWater/THFRoom Temp3680[1]
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, ParaformaldehydeK₂CO₃Water35-40~174-80[3]
Modified Baylis-HillmanButyl acrylate, FormaldehydeDABCO, NaOH/K₂CO₃/Na₂CO₃THF/Water85-88.5[1]

Visualizations

Reaction Pathway

The synthesis of this compound can be achieved via the Baylis-Hillman reaction. The generally accepted mechanism involves the following steps.

Baylis_Hillman_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product acrylate Ethyl Acrylate zwitterion1 Zwitterionic Enolate acrylate->zwitterion1 + Catalyst aldehyde Formaldehyde catalyst DABCO catalyst->zwitterion1 zwitterion2 Aldol Adduct zwitterion1->zwitterion2 + Formaldehyde zwitterion3 Proton-shifted Adduct zwitterion2->zwitterion3 Proton Shift product This compound zwitterion3->product - Catalyst Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials (Acrylate, Formaldehyde, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stirring) start->check_conditions check_ph Monitor and Adjust Reaction pH start->check_ph check_byproducts Analyze for Byproducts (TLC, GC-MS, NMR) check_reagents->check_byproducts check_conditions->check_byproducts check_ph->check_byproducts optimize_catalyst Optimize Catalyst (Type, Loading) check_byproducts->optimize_catalyst optimize_solvent Optimize Solvent System check_byproducts->optimize_solvent improve_workup Refine Work-up and Purification check_byproducts->improve_workup end Improved Yield optimize_catalyst->end optimize_solvent->end improve_workup->end Parameter_Relationships cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes Temp Temperature Rate Reaction Rate Temp->Rate affects Purity Purity Temp->Purity affects Time Reaction Time Yield Yield Time->Yield affects Time->Purity affects pH pH pH->Rate strongly affects pH->Purity affects Catalyst Catalyst Catalyst->Rate determines Solvent Solvent Solvent->Rate influences Rate->Yield directly impacts Purity->Yield inversely related to byproducts

References

Technical Support Center: Characterization of Impurities in Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(hydroxymethyl)acrylate. The following information addresses specific issues that may be encountered during the characterization of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically originate from its synthesis process. These can be broadly categorized as:

  • Starting Material Residues: Unreacted starting materials such as ethyl acrylate (B77674) and formaldehyde (B43269) can be present. If the formaldehyde used contains methanol (B129727) as a stabilizer, methanol may also be found as an impurity.

  • By-products from Side Reactions:

    • Ethyl acrylate: Can be formed as a secondary product during the synthesis.

    • High Molecular Weight Species: These are primarily formed through transesterification and Michael addition reactions, which can occur under the reaction conditions.

    • Oligomers: Polymerization of the monomer can lead to the formation of dimers, trimers, and other low-molecular-weight oligomers.

Q2: Why is it important to characterize impurities in this compound?

A2: Impurity characterization is crucial for several reasons. In pharmaceutical applications, even small amounts of impurities can affect the safety, efficacy, and stability of the final drug product. For polymer synthesis, impurities can impact the polymerization process and the properties of the resulting polymer. Regulatory agencies require thorough characterization and control of impurities in drug substances and intermediates.

Q3: What is the thermal stability of this compound and how does it affect analysis?

A3: this compound is a thermally labile compound.[1] At elevated temperatures, such as those used in Gas Chromatography (GC) inlets, it can degrade or polymerize, leading to inaccurate quantification and the formation of artifacts. Therefore, analytical methods must be carefully optimized to minimize thermal stress on the analyte.

Q4: How can I prevent polymerization of this compound during storage and analysis?

A4: To prevent polymerization, this compound is typically stored with an inhibitor, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ). It is important to store the compound at refrigerated temperatures (2-8°C) and away from light.[2] During analysis, especially for techniques that involve heating, it is crucial to use mild conditions and consider the use of inhibitors in the sample preparation if appropriate.

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape (tailing or fronting) for this compound or its impurities.

Potential Cause Troubleshooting Step
Secondary Interactions with Column Use a column with end-capping or a different stationary phase (e.g., a polar-embedded phase). Adjust mobile phase pH or ionic strength to minimize interactions.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Optimize the mobile phase composition. Ensure the sample is fully dissolved in the mobile phase. If using a gradient, ensure proper mixing.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.

Issue: Inconsistent retention times.

Potential Cause Troubleshooting Step
Fluctuations in Pump Flow Rate Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure adequate mixing of mobile phase components.
Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially for gradient methods.
GC-MS Analysis

Issue: Analyte degradation or absence of the this compound peak.

Potential Cause Troubleshooting Step
High Inlet Temperature Lower the inlet temperature in increments of 20-25°C. Consider using a programmed temperature vaporization (PTV) inlet for cooler injections.
Active Sites in the Inlet Liner or Column Use a deactivated liner and a column designed for thermally labile compounds. Regular replacement of the liner is recommended.
Sample Backflash Use a solvent expansion calculator to ensure the injection volume is appropriate for the liner volume and inlet conditions.
Slow Injection Speed Use a fast injection to minimize the time the analyte spends in the hot inlet.

Issue: Poor reproducibility of results.

Potential Cause Troubleshooting Step
Inconsistent Injection Volume Check the syringe for damage or contamination. Ensure the autosampler is functioning correctly.
Inlet Discrimination Optimize the inlet temperature to ensure complete vaporization of all components without degrading the thermally labile ones.
Contaminated Inlet Liner Regularly inspect and replace the inlet liner to prevent the accumulation of non-volatile residues.

Quantitative Data Summary

The following table summarizes the typical impurities found in this compound and the analytical techniques used for their quantification. The concentration ranges can vary significantly depending on the synthesis route and purification process.

ImpurityTypical Concentration RangeAnalytical Technique(s)
Ethyl acrylate0.1 - 2%GC-FID, GC-MS[3][4]
Methanol< 0.5%GC-FID, GC-MS
High Molecular Weight By-products (from Transesterification and Michael Addition)1 - 5%HPLC-UV, HPLC-MS, SEC/GPC
Oligomers (Dimers, Trimers)0.5 - 3%HPLC-UV, HPLC-MS, SEC/GPC

Experimental Protocols

Protocol 1: Quantification of Ethyl Acrylate Impurity by GC-MS

This protocol outlines a method for the quantification of residual ethyl acrylate in this compound.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to volume with a suitable solvent such as methanol or dichloromethane.

    • Prepare a series of calibration standards of ethyl acrylate in the same solvent, bracketing the expected concentration range.

  • GC-MS Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[5]

    • Inlet Temperature: 150°C (or lower to minimize degradation).

    • Injection Mode: Split (e.g., 50:1) to avoid overloading the column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: 40°C (hold for 2 min), ramp to 150°C at 10°C/min, hold for 2 min.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for ethyl acrylate (e.g., m/z 55, 72, 100).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of ethyl acrylate against its concentration for the standard solutions.

    • Determine the concentration of ethyl acrylate in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Analysis of High Molecular Weight Impurities by HPLC-UV

This protocol provides a method for the separation and detection of oligomers and other high molecular weight by-products.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

      • Start with 95% A, 5% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Peaks eluting after the main component are likely to be higher molecular weight impurities.

    • Relative quantification can be performed based on peak area percentages. For absolute quantification, reference standards of the impurities are required.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthesis cluster_impurities Impurity Formation Ethyl Acrylate Ethyl Acrylate Intermediate Intermediate Ethyl Acrylate->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Methanol_Impurity Methanol_Impurity Formaldehyde->Methanol_Impurity from stabilizer Catalyst Catalyst Catalyst->Intermediate This compound This compound Transesterification_Byproduct Transesterification_Byproduct This compound->Transesterification_Byproduct Transesterification Michael_Adduct Michael_Adduct This compound->Michael_Adduct Michael Addition Oligomers Oligomers This compound->Oligomers Polymerization Intermediate->this compound

Caption: Impurity formation pathways in the synthesis of this compound.

GC_MS_Workflow Sample_Preparation Sample Preparation (Dilution in appropriate solvent) GC_Injection GC Injection (Low temperature inlet) Sample_Preparation->GC_Injection Separation Chromatographic Separation (Polar column) GC_Injection->Separation MS_Detection Mass Spectrometric Detection (SIM mode for quantification) Separation->MS_Detection Data_Analysis Data Analysis (Calibration curve) MS_Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of impurities.

References

Controlling molecular weight and polydispersity in pEHMA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(2-ethylhexyl methacrylate) (pEHMA). Our goal is to help you control molecular weight and polydispersity in your polymerization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during pEHMA synthesis in a question-and-answer format.

Question 1: Why is the polydispersity index (PDI) of my pEHMA high?

Answer: A high polydispersity index (PDI), indicating a broad molecular weight distribution, can arise from several factors in controlled radical polymerization techniques like ATRP and RAFT.

  • Inadequate Deoxygenation: Oxygen is a radical scavenger and can terminate polymerization chains prematurely, leading to a loss of control and a broader PDI. Ensure your reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Impurities: Impurities in the monomer, solvent, or initiator can interfere with the catalyst or chain transfer agent, disrupting the controlled nature of the polymerization. It is recommended to purify the 2-ethylhexyl methacrylate (B99206) (EHMA) monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.

  • Incorrect Initiator/Catalyst or CTA/Initiator Ratio: The ratio of initiator to catalyst (in ATRP) or chain transfer agent (CTA) to initiator (in RAFT) is critical for achieving a low PDI. A deviation from the optimal ratio can lead to an excess of radicals, causing uncontrolled termination reactions.

  • High Polymerization Temperature: While higher temperatures can increase the rate of polymerization, they can also promote side reactions and chain transfer to the monomer or solvent, resulting in a higher PDI.[1] Consider lowering the reaction temperature to gain better control over the polymerization.

  • Chain Transfer to Monomer: Monomers with longer alkyl chains, like EHMA, can be more susceptible to chain transfer reactions, which can broaden the PDI.[2]

Question 2: My pEHMA synthesis has a low monomer conversion. What are the possible causes?

Answer: Low monomer conversion can be frustrating. Here are some potential reasons and solutions:

  • Low Initiator Concentration: While a lower initiator concentration can lead to higher molecular weight polymers, an excessively low concentration may not generate enough radicals to sustain the polymerization, resulting in low conversion.[3]

  • Catalyst Deactivation (ATRP): The copper catalyst used in ATRP can be sensitive to impurities and may become deactivated over time. Ensure all glassware is dry and reagents are pure.

  • Slow Polymerization Rate: The polymerization of EHMA can be inherently slow under certain conditions. To increase the rate, you can try adjusting the catalyst system in ATRP (e.g., using a more active ligand like PMDETA instead of bpy) or increasing the reaction temperature, though be mindful of the potential impact on PDI.[2]

  • Inhibitor Presence: Residual inhibitor in the monomer can significantly slow down or even prevent polymerization. Always ensure the inhibitor is removed from the EHMA monomer before use.

Question 3: My polymerization reaction turned into a gel. How can I prevent this?

Answer: Gelation is the formation of a cross-linked polymer network, resulting in an insoluble, gel-like substance.[4][5][6] This is often an undesirable outcome when aiming for linear polymers.

  • High Monomer Conversion in Bulk Polymerization: At very high monomer conversions, especially in bulk polymerizations, the viscosity of the reaction mixture increases significantly. This can lead to the Trommsdorff effect (autoacceleration), where termination reactions are hindered, leading to a rapid increase in polymerization rate and a high likelihood of gelation. Consider stopping the reaction at a moderate conversion or performing the polymerization in a solvent.

  • Bifunctional Impurities: The presence of bifunctional impurities (molecules with two polymerizable groups) in the monomer can act as cross-linkers, leading to gel formation. Ensure the purity of your EHMA monomer.

  • Chain Transfer to Polymer: At higher conversions, the growing polymer chains can react with existing polymer chains, leading to branching and eventually cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the role of a Chain Transfer Agent (CTA) in RAFT polymerization of pEHMA?

A1: The Chain Transfer Agent (CTA) is the key component in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It reversibly reacts with the growing polymer chains, establishing a dynamic equilibrium that allows for uniform chain growth. This "living" characteristic of RAFT polymerization enables the synthesis of pEHMA with a predetermined molecular weight and a narrow polydispersity index (PDI). The choice and concentration of the CTA are critical for controlling the polymerization.[7]

Q2: How does the initiator concentration affect the molecular weight of pEHMA?

A2: In general, the molecular weight of the resulting pEHMA is inversely proportional to the initiator concentration.[3][8] A lower initiator concentration leads to the formation of fewer polymer chains, and with a fixed amount of monomer, each chain grows to a higher molecular weight.[3] However, as mentioned in the troubleshooting guide, an excessively low initiator concentration can lead to low monomer conversion.[3]

Q3: Can I synthesize pEHMA with a specific target molecular weight?

A3: Yes, one of the primary advantages of controlled radical polymerization techniques like ATRP and RAFT is the ability to target a specific molecular weight. The number-average molecular weight (Mn) can be predicted based on the molar ratio of the monomer to the initiator ([M]/[I]) and the monomer conversion.

Q4: What are typical PDI values for pEHMA synthesized by controlled radical polymerization?

A4: With optimized conditions for ATRP or RAFT polymerization, it is possible to achieve PDI values below 1.3 for pEHMA. In many cases, PDIs in the range of 1.1 to 1.2 can be obtained, indicating a well-controlled polymerization and a polymer with a narrow molecular weight distribution.

Data Presentation

The following table summarizes the general effects of key experimental parameters on the molecular weight (Mn) and polydispersity index (PDI) of pEHMA synthesized via controlled radical polymerization.

ParameterEffect on Molecular Weight (Mn)Effect on Polydispersity Index (PDI)Notes
[Monomer]/[Initiator] Ratio Increases with increasing ratioGenerally decreases with increasing ratio (to a point)A higher ratio means fewer polymer chains are initiated, leading to longer chains.
[CTA]/[Initiator] Ratio (RAFT) Primarily controlled by [M]/[CTA] ratioDecreases with an optimal ratio (typically >1)A higher ratio ensures most chains are controlled by the CTA, leading to a narrower PDI.
[Catalyst]/[Initiator] Ratio (ATRP) Less direct effect, but influences rateCan increase if the ratio is not optimal, leading to loss of control.The catalyst concentration affects the equilibrium between active and dormant species.
Monomer Conversion Increases with increasing conversionMay increase at very high conversions due to side reactions.It is often best to stop the reaction at moderate to high conversion to maintain a low PDI.
Temperature Can decrease due to increased termination/transferTends to increase at higher temperatures due to side reactions.[1]Higher temperatures increase the polymerization rate but can compromise control.

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of 2-Ethylhexyl Methacrylate (EHMA)

This protocol is a general guideline and may require optimization for specific target molecular weights and applications.

Materials:

  • 2-Ethylhexyl methacrylate (EHMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and other standard glassware

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part) and PMDETA (1 part).

  • Deoxygenation: Seal the flask with a rubber septum and deoxygenate by purging with argon or nitrogen for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Addition of Monomer and Solvent: To the deoxygenated catalyst/ligand mixture, add anisole and the inhibitor-free EHMA via a degassed syringe.

  • Initiation: Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C). Once the temperature has stabilized, add the initiator (EBiB) via a degassed syringe to start the polymerization.

  • Monitoring the Reaction: Take samples periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight/PDI (by GPC).

  • Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.

Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of 2-Ethylhexyl Methacrylate (EHMA)

This protocol provides a general framework for RAFT polymerization of EHMA.

Materials:

  • 2-Ethylhexyl methacrylate (EHMA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or other suitable RAFT agent (CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Toluene or another suitable solvent

  • Argon or Nitrogen gas

  • Schlenk flask and other standard glassware

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the EHMA monomer, RAFT agent (CTA), and AIBN initiator in the chosen solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is:[2]:[0.1].

  • Deoxygenation: Seal the flask and thoroughly deoxygenate the mixture by purging with argon or nitrogen for at least 30 minutes or by performing at least three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed and deoxygenated flask into a preheated oil bath at the desired temperature (e.g., 70 °C). Maintain the reaction at this temperature with continuous stirring for the desired time to achieve the target monomer conversion and molecular weight.

  • Termination: Stop the polymerization by rapidly cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol. Collect the precipitated polymer by filtration and wash it multiple times with the non-solvent to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified pEHMA under vacuum until a constant weight is achieved.

Visualizations

Troubleshooting_High_PDI Start High PDI Observed in pEHMA Q1 Was the reaction mixture thoroughly deoxygenated? Start->Q1 A1_No Improve deoxygenation: - Purge with inert gas for a longer duration - Use freeze-pump-thaw cycles Q1->A1_No No Q2 Were the monomer and other reagents pure? Q1->Q2 Yes A1_No->Q2 A2_No Purify reagents: - Pass monomer through basic alumina - Use high-purity solvents and initiators Q2->A2_No No Q3 Was the initiator/catalyst or CTA/initiator ratio correct? Q2->Q3 Yes A2_No->Q3 A3_No Optimize molar ratios based on literature or preliminary experiments Q3->A3_No No Q4 Was the reaction temperature too high? Q3->Q4 Yes A3_No->Q4 A4_Yes Lower the reaction temperature to reduce side reactions Q4->A4_Yes Yes End Low PDI Achieved Q4->End No A4_Yes->End

Caption: Troubleshooting workflow for high PDI in pEHMA synthesis.

Troubleshooting_Low_Conversion Start Low Monomer Conversion Q4 Was the monomer inhibitor removed? Start->Q4 Q1 Was the initiator concentration too low? A1_Yes Increase initiator concentration incrementally Q1->A1_Yes Yes Q2 Is catalyst deactivation a possibility (ATRP)? Q1->Q2 No A1_Yes->Q2 A2_Yes Ensure anhydrous conditions and pure reagents Q2->A2_Yes Yes Q3 Was the polymerization rate very slow? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase temperature or use a more active catalyst system Q3->A3_Yes Yes End Improved Conversion Q3->End No A3_Yes->End Q4->Q1 Yes A4_No Purify the monomer to remove the inhibitor Q4->A4_No No A4_No->Q1

Caption: Troubleshooting workflow for low monomer conversion.

Experimental_Workflow_ATRP cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Prep_Catalyst 1. Add CuBr and PMDETA to Schlenk flask Deoxygenate 2. Deoxygenate (Inert Gas / Freeze-Pump-Thaw) Prep_Catalyst->Deoxygenate Add_Reagents 3. Add Solvent and Inhibitor-Free EHMA Deoxygenate->Add_Reagents Heat 4. Heat to Reaction Temperature Add_Reagents->Heat Initiate 5. Add Initiator (EBiB) Heat->Initiate Polymerize 6. Monitor Conversion (NMR/GC) and MW (GPC) Initiate->Polymerize Terminate 7. Terminate by Cooling and Exposing to Air Polymerize->Terminate Purify 8. Remove Catalyst (Alumina Column) Terminate->Purify Isolate 9. Precipitate, Filter, and Dry Polymer Purify->Isolate

Caption: Experimental workflow for ATRP synthesis of pEHMA.

References

Technical Support Center: Oxygen Inhibition in Free-Radical Polymerization of Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to oxygen inhibition in the free-radical polymerization of acrylates.

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition in acrylate (B77674) polymerization?

A1: Oxygen inhibition is a common issue in free-radical polymerization where molecular oxygen interacts with the initiating and propagating radicals. This interaction forms stable peroxy radicals that are much less reactive towards acrylate double bonds, thereby slowing down or completely halting the polymerization process. This is particularly problematic at the surface of the material exposed to air, often resulting in a tacky or uncured finish.[1][2]

Q2: What are the typical signs of oxygen inhibition in my experiments?

A2: The most common signs of oxygen inhibition include:

  • A tacky or sticky surface on the cured polymer, even when the bulk of the material is solid.[2][3]

  • Incomplete or slow polymerization, especially in thin films or coatings.

  • A noticeable induction period before polymerization begins, as the generated radicals are consumed by dissolved oxygen.[4]

Q3: Why is oxygen inhibition more pronounced in thin films?

A3: Thin films have a larger surface area-to-volume ratio, which allows for a greater diffusion of atmospheric oxygen into the polymerizing system. In thicker samples, the oxygen in the bulk of the resin is quickly consumed, and the polymerization can proceed, while the surface remains inhibited due to continuous oxygen exposure.[4]

Q4: Can the type of monomer or photoinitiator affect the severity of oxygen inhibition?

A4: Yes. Monomers with higher viscosity can limit oxygen diffusion, thus reducing inhibition.[2] Additionally, some monomer structures, like those containing ether linkages, can actively participate in reactions that consume oxygen. The concentration and type of photoinitiator are also critical; higher concentrations can generate radicals more rapidly to consume oxygen, and some photoinitiators are inherently less sensitive to oxygen.[5][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to oxygen inhibition.

Problem 1: The surface of my cured acrylate is tacky or oily.

  • Possible Cause: Continuous exposure to atmospheric oxygen at the surface is preventing complete polymerization.

  • Solutions:

    • Physical Exclusion of Oxygen:

      • Inert Gas Purging: Cure the sample in an environment purged with an inert gas like nitrogen or argon to displace oxygen.[1]

      • Lamination: Cover the uncured resin with a transparent, oxygen-impermeable film (e.g., PET or Mylar) before curing.[1]

      • Liquid Barrier: Apply a layer of an oxygen-impermeable liquid, such as glycerin or water, on top of the resin before curing.[3]

    • Chemical Mitigation:

      • Add Oxygen Scavengers: Incorporate additives like thiols, amines, or phosphines into your formulation. These compounds react with and consume oxygen or the resulting peroxy radicals.[1][7]

    • Process Optimization:

      • Increase Light Intensity: Using a higher intensity UV lamp can generate free radicals at a faster rate, overwhelming the inhibitory effect of oxygen.[2]

      • Increase Photoinitiator Concentration: A higher concentration of photoinitiator will produce more radicals to consume the dissolved oxygen.[5]

Problem 2: The polymerization is very slow or there is a long induction period before it starts.

  • Possible Cause: Dissolved oxygen in the resin formulation is consuming the initial free radicals generated by the photoinitiator.

  • Solutions:

    • Deoxygenation of Resin: Before curing, purge the liquid resin with an inert gas to remove dissolved oxygen.

    • Increase Initiator Concentration: A higher initiator concentration will generate radicals more quickly to overcome the initial oxygen concentration.[5][8]

    • Use of Additives: Amines and thiols can act as oxygen scavengers and also accelerate the polymerization rate.[1][7]

Problem 3: My cured acrylate has poor mechanical properties, such as being too soft or brittle.

  • Possible Cause: Incomplete conversion of the acrylate monomers due to oxygen inhibition results in a poorly formed polymer network.

  • Solutions:

    • Ensure Complete Curing: Implement one of the oxygen exclusion or chemical mitigation strategies mentioned above to achieve a higher degree of monomer conversion.

    • Post-Curing: After the initial cure, a post-curing step in an inert atmosphere or at an elevated temperature (for thermally cured systems) can help to complete the polymerization of any remaining monomer.

Quantitative Data on Mitigation Strategies

The following tables summarize the effectiveness of various strategies to combat oxygen inhibition.

Table 1: Comparison of Chemical Additives for Mitigating Oxygen Inhibition

Additive TypeExampleTypical ConcentrationAdvantagesDisadvantages
Amines Triethanolamine, Acrylated Amines1-5 wt%Cost-effective, can also act as a co-initiator.Can cause yellowing, may have an odor.[1][7]
Thiols Pentaerythritol tetrakis(3-mercaptopropionate)5-30 mol%Highly effective, can co-polymerize into the network.[2]Strong odor, can affect mechanical properties.[1]
Phosphines Triphenylphosphine1-5 wt%Effective at scavenging oxygen.Can be more expensive than amines.

Table 2: Effect of Process Parameters on Curing in the Presence of Air

ParameterEffect on Oxygen InhibitionTypical AdjustmentReference
UV Light Intensity Higher intensity reduces inhibitionIncrease from low to high irradiance (e.g., >100 mW/cm²)[2]
Photoinitiator Conc. Higher concentration reduces inhibitionIncrease from 1 wt% to 5 wt%[2][5]
Film Thickness Thicker films are less affected at the bulkIncrease thickness from <10 µm to >50 µm[4]

Experimental Protocols

Protocol 1: Curing in an Inert Atmosphere (Nitrogen Purge)

Objective: To perform UV curing in an oxygen-depleted environment to prevent surface inhibition.

Materials:

  • Acrylate resin formulation with photoinitiator

  • UV-curing chamber with a quartz window

  • Nitrogen gas cylinder with a regulator and flow meter

  • Substrate

Procedure:

  • Place the substrate coated with the acrylate resin inside the UV-curing chamber.

  • Close and seal the chamber.

  • Connect the nitrogen gas line to the chamber's inlet.

  • Open the nitrogen cylinder and set the regulator to a low pressure (e.g., 5-10 psi).

  • Use the flow meter to establish a gentle flow of nitrogen through the chamber (e.g., 1-5 L/min).

  • Purge the chamber with nitrogen for 5-10 minutes to displace the air. Ensure there is an outlet for the gas to escape.

  • While maintaining a positive nitrogen flow, turn on the UV lamp and expose the sample for the desired curing time.

  • After curing, turn off the UV lamp.

  • Turn off the nitrogen flow and open the chamber to retrieve the fully cured, tack-free sample.[1]

Protocol 2: Lamination Technique for Thin-Film Curing

Objective: To use a physical barrier to prevent atmospheric oxygen from contacting the resin surface during curing.

Materials:

  • Acrylate resin formulation with photoinitiator

  • Substrate

  • Transparent, UV-permeable, oxygen-impermeable film (e.g., PET, Mylar)

  • Applicator (e.g., doctor blade, spin coater)

  • UV lamp

Procedure:

  • Apply a thin layer of the acrylate resin onto the substrate using the chosen application method.

  • Carefully place the transparent film over the liquid resin, ensuring no air bubbles are trapped between the film and the resin. A roller or squeegee can be used to gently smooth the film.

  • Place the substrate with the resin and laminating film under the UV lamp.

  • Cure the sample for the required duration. The UV light will pass through the transparent film to initiate polymerization.

  • After curing, allow the sample to cool.

  • Carefully peel off the laminating film. The underlying polymer should be fully cured with a tack-free surface.[1]

Visualizations

OxygenInhibitionPathway cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Oxygen Inhibition Photoinitiator Photoinitiator Free_Radical R• Photoinitiator->Free_Radical UV Light Acrylate_Monomer Acrylate_Monomer Free_Radical->Acrylate_Monomer attacks Oxygen O2 Free_Radical->Oxygen quenched by Propagating_Radical P• Acrylate_Monomer->Propagating_Radical Polymer_Chain Polymer_Chain Propagating_Radical->Polymer_Chain adds monomer Propagating_Radical->Oxygen reacts with Peroxy_Radical POO• (inactive) Oxygen->Peroxy_Radical Peroxy_Radical->Acrylate_Monomer does not react TroubleshootingWorkflow Start Incomplete Curing (Tacky Surface) Problem Thin Film? Start->Problem Physical Physical Methods: - Inert Gas - Lamination - Barrier Coating Problem->Physical Yes Chemical Chemical Methods: - Add Amines - Add Thiols - Add Phosphines Problem->Chemical Yes Process Process Optimization: - Increase Light Intensity - Increase Initiator Conc. Problem->Process Yes Bulk Slow Polymerization in Bulk? Problem->Bulk No End Curing Successful Physical->End Chemical->End Process->End Bulk->Process Yes Deoxygenate Deoxygenate Resin (e.g., N2 sparging) Bulk->Deoxygenate Yes Deoxygenate->End ExperimentalWorkflow cluster_prep Formulation Preparation cluster_application Sample Application cluster_curing Curing Process cluster_analysis Analysis Mix_Monomers 1. Mix Acrylate Monomers and Oligomers Add_PI 2. Add Photoinitiator Mix_Monomers->Add_PI Add_Additive 3. Add Oxygen Scavenging Additive (Optional) Add_PI->Add_Additive Apply_Resin 4. Apply Resin to Substrate Add_Additive->Apply_Resin Inert_Atmosphere Use Inert Atmosphere? Apply_Resin->Inert_Atmosphere Purge 5a. Purge with N2/Ar Inert_Atmosphere->Purge Yes Cure 6. Expose to UV Light Inert_Atmosphere->Cure No Purge->Cure Check_Tackiness 7. Check for Surface Tackiness Cure->Check_Tackiness Characterize 8. Characterize Mechanical Properties Check_Tackiness->Characterize

References

Technical Support Center: Purification of 2-Hydroxyethyl Methacrylate (HEMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the removal of the common impurity, ethylene (B1197577) glycol dimethacrylate (EGDMA), from 2-hydroxyethyl methacrylate (B99206) (HEMA).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove EGDMA from HEMA?

A1: Ethylene glycol dimethacrylate (EGDMA) is a common byproduct in the synthesis of 2-hydroxyethyl methacrylate (HEMA). Due to its bifunctional nature, EGDMA can act as a cross-linking agent. If not removed, its presence can lead to undesirable side reactions, such as premature cross-linking in polymer formulations. This can negatively impact the physical and mechanical properties of the final product, causing issues like haze in transparent coatings or altered drug-release profiles in hydrogels.[1]

Q2: What are the main challenges in separating EGDMA from HEMA?

A2: The primary challenge is that HEMA and EGDMA have very similar boiling points, which renders conventional distillation techniques ineffective for their separation.[1] Therefore, alternative purification methods are required to achieve high-purity HEMA.

Q3: What is the most effective method for removing EGDMA from HEMA?

A3: The most effective method is solvent extraction, which leverages the significant difference in solubility between the two compounds. HEMA is a hydrophilic molecule with a hydroxyl group, making it soluble in water. In contrast, EGDMA is more lipophilic and is readily soluble in nonpolar aliphatic hydrocarbons. This difference allows for the selective extraction of EGDMA from an aqueous solution of HEMA.[1]

Q4: Can I use other purification methods like distillation or chromatography?

A4: While these methods are common for purification, they have limitations in this specific case.

  • Distillation: As mentioned, the similar boiling points of HEMA and EGDMA make their separation by standard distillation impractical.[1] Achieving high purity would require a multi-stage fractional distillation apparatus.[2][3]

  • Chromatography: Techniques like thin-layer chromatography can be used for analysis and small-scale purification. However, scaling up column chromatography for bulk purification can be complex and costly for this application.

Experimental Protocol: EGDMA Removal by Solvent Extraction

This protocol details the procedure for removing EGDMA from HEMA using a liquid-liquid extraction method.

Materials:

  • HEMA containing EGDMA impurity

  • Deionized (DI) water

  • An aliphatic hydrocarbon solvent (e.g., n-hexane or n-heptane)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator (optional, for solvent removal)

  • Gas chromatograph (GC) for quality control analysis

Procedure:

  • Dissolution: In a suitable flask, dissolve the impure HEMA in deionized water. The ratio of HEMA to water can be varied, with examples ranging from 1:1 to 1:4 by volume.[1]

  • Transfer to Separatory Funnel: Transfer the aqueous HEMA solution to a separatory funnel.

  • First Extraction: Add an equal volume of the aliphatic hydrocarbon solvent (e.g., n-hexane) to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times to mix the two phases. Caution: Avoid vigorous shaking to prevent the formation of a stable emulsion.

  • Phase Separation: Allow the funnel to stand undisturbed until the two layers have clearly separated. The upper layer will be the organic phase (hydrocarbon with dissolved EGDMA), and the lower layer will be the aqueous phase (water with dissolved HEMA).

  • Draining the Aqueous Layer: Carefully drain the lower aqueous layer containing the purified HEMA into a clean flask.

  • Iterative Washing: For higher purity, the aqueous HEMA solution should be washed multiple times. To do this, add a fresh portion of the aliphatic hydrocarbon to the separatory funnel containing the aqueous HEMA solution and repeat steps 4-6. The process can be repeated 3 to 7 times for progressively higher purity.[1]

  • Recovery of HEMA: After the final wash, the purified aqueous HEMA solution is collected. To recover the HEMA, the water can be removed by simple distillation or by using a rotary evaporator.[1]

  • Quality Control: Analyze the purity of the final HEMA product using a suitable analytical technique such as gas chromatography (GC) to quantify the remaining EGDMA content.[1][4][5]

Experimental Workflow Diagram:

G cluster_setup Preparation cluster_extraction Extraction Cycle (Repeat 3-7x) cluster_recovery Product Recovery & QC start Start with Impure HEMA dissolve Dissolve in DI Water start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer add_solvent Add Aliphatic Hydrocarbon transfer->add_solvent mix Gentle Mixing add_solvent->mix separate Allow Phases to Separate mix->separate drain Drain Aqueous Layer (HEMA) separate->drain drain->add_solvent Repeat Cycle recover Remove Water (Distillation/Rotovap) drain->recover Final Cycle qc Quality Control (GC Analysis) recover->qc final_product High-Purity HEMA qc->final_product

Caption: Workflow for the removal of EGDMA from HEMA via solvent extraction.

Quantitative Data Summary

The following table summarizes the efficiency of EGDMA removal under different experimental conditions as described in the literature.

Initial HEMA Purity (wt%)Initial EGDMA (wt%)HEMA:Water (v/v)Extraction SolventNo. of WashesFinal EGDMA ContentEGDMA Removal EfficiencyReference
96.51.051:0n-Hexane3~0.89%~15%[1]
96.51.051:4n-Hexane3<0.05%>95%[1]
96.51.31:1n-Hexane7Almost None Detected~100%[1]
96.51.31:2n-Hexane7Almost None Detected~100%[1]

Troubleshooting Guide

Q: The two solvent layers are not separating and an emulsion has formed. What should I do?

A: Emulsion formation can occur, especially with vigorous mixing. Here are several strategies to break an emulsion:

  • Time: Allow the mixture to stand for a longer period.

  • Gentle Agitation: Gently swirl the separatory funnel to encourage the droplets to coalesce.

  • Salting Out: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help.

  • Centrifugation: For smaller volumes, centrifuging the mixture is a very effective way to separate the layers.[6]

To prevent emulsions in future extractions, use gentle swirling or inverting of the separatory funnel for mixing, rather than vigorous shaking.[6]

Q: The EGDMA removal is incomplete after several washes. How can I improve the efficiency?

A: If you are experiencing incomplete removal of EGDMA, consider the following:

  • Increase the Number of Washes: The removal efficiency increases with the number of extractions. As shown in the data table, increasing the washes from 3 to 7 can lead to near-complete removal of EGDMA.[1]

  • Adjust Solvent Ratios: Increasing the volume of water used to dissolve the HEMA can enhance the separation. For example, a 1:4 volume ratio of HEMA to water showed significantly better results than when no water was used.[1] Also, ensure you are using a sufficient volume of the hydrocarbon solvent for each wash.

  • Choice of Solvent: While n-hexane is effective, other aliphatic hydrocarbons like n-heptane can also be used. The efficiency may vary slightly between solvents.[1]

Q: I seem to be losing a significant amount of HEMA during the extraction process. How can I minimize this?

A: Loss of HEMA is likely due to its slight solubility in the organic phase or physical carryover during separation. To minimize loss:

  • Ensure Complete Phase Separation: Allow adequate time for the layers to separate completely before draining the aqueous phase.

  • Careful Draining: Drain the lower aqueous layer slowly and stop precisely at the interface to avoid collecting any of the organic layer.

  • Back-Extraction (Optional): You can combine all the organic layers from the washes and wash them with a small amount of fresh DI water. This will extract any dissolved HEMA back into the aqueous phase. This aqueous wash can then be combined with your main product before the final water removal step.

Troubleshooting Logic Diagram:

G cluster_problem Problem Identification cluster_solution Troubleshooting Solutions cluster_prevention Preventative Measures start Low Purity or Yield emulsion Emulsion Formation start->emulsion incomplete Incomplete EGDMA Removal start->incomplete loss HEMA Product Loss start->loss sol_emulsion Stand Longer Add Brine Gentle Swirl Centrifuge emulsion->sol_emulsion sol_incomplete Increase Wash Cycles Adjust Solvent Ratios Check Solvent Choice incomplete->sol_incomplete sol_loss Ensure Full Separation Careful Draining Back-Extract Organic Phase loss->sol_loss prev_emulsion Use Gentle Mixing sol_emulsion->prev_emulsion prev_incomplete Optimize Protocol (Ratios/Washes) sol_incomplete->prev_incomplete prev_loss Refine Draining Technique sol_loss->prev_loss

Caption: A logical diagram for troubleshooting common issues in HEMA purification.

References

Technical Support Center: Baylis-Hillman Reaction for Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Baylis-Hillman reaction for acrylate (B77674) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Baylis-Hillman reaction and why is it useful for acrylate synthesis?

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction that couples an activated alkene, such as an acrylate, with an electrophile, typically an aldehyde or an imine.[1][2] This reaction is catalyzed by a nucleophile, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine (B1218219).[2][3] The key advantage of this reaction is its ability to create densely functionalized molecules, specifically α-methylene-β-hydroxy esters from acrylates and aldehydes, in a single, atom-economical step.[4] These products are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]

Q2: What is the general mechanism of the amine-catalyzed Baylis-Hillman reaction?

The reaction proceeds through a multi-step mechanism.[2] First, the nucleophilic catalyst (e.g., DABCO) adds to the acrylate in a Michael-type addition to form a zwitterionic enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final α-methylene-β-hydroxy product.

Q3: Why is the Baylis-Hillman reaction often very slow?

A significant drawback of the Baylis-Hillman reaction is its notoriously slow reaction rate, with reaction times ranging from days to even weeks for completion.[1][4] The rate-determining step is often the proton transfer and subsequent elimination of the catalyst.[4] Several factors can contribute to the sluggish kinetics, including the steric hindrance of the reactants, the electronic properties of the aldehyde and acrylate, and the choice of catalyst and solvent.[1] For instance, electron-rich benzaldehydes and β-substituted activated olefins are known to react particularly slowly.[1]

Troubleshooting Guide

Problem 1: The reaction is extremely slow or fails to initiate.

  • Potential Cause: The inherent nature of the Baylis-Hillman reaction is slow. The choice of catalyst, solvent, or substrates may not be optimal for the desired transformation.

  • Solutions:

    • Catalyst Selection: While DABCO is a common choice, other catalysts can offer significant rate enhancements. Phosphines are generally more nucleophilic than tertiary amines and can accelerate the reaction.[3] Consider using catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DMAP (4-dimethylaminopyridine), which have shown to be superior to DABCO in certain cases.[3]

    • Solvent Choice: The reaction rate is highly dependent on the solvent. Protic solvents, such as water or alcohols, can accelerate the reaction by stabilizing the zwitterionic intermediates through hydrogen bonding.[1][5] Aprotic polar solvents can also be effective.[6]

    • Use of Additives: The addition of a Lewis acid or a Brønsted acid co-catalyst can significantly accelerate the reaction. Lewis acids can activate the aldehyde, making it more electrophilic.[7]

Problem 2: The reaction yield is low.

  • Potential Cause: Low yields can be a result of competing side reactions, such as the dimerization or polymerization of the acrylate, or an aldol (B89426) condensation of the aldehyde.[8] Catalyst deactivation can also contribute to lower yields.[4]

  • Solutions:

    • Control Substrate Addition: For substrates prone to self-reaction, such as certain vinyl ketones, slow addition of the activated alkene to the reaction mixture can minimize the formation of byproducts.[4][9]

    • Optimize Reaction Conditions: Carefully control the stoichiometry of the reactants. An excess of the acrylate is often used.[9] Running the reaction at a lower temperature may also help to minimize side reactions, although this might further decrease the reaction rate.

    • Purify Reagents: Ensure the purity of starting materials and the catalyst. For example, DABCO can be sublimed to remove impurities.[8]

Problem 3: The reaction results in the formation of diadducts or other unexpected byproducts.

  • Potential Cause: With certain substrates, such as phenyl vinyl ketone, the formation of a diadduct (a 1:2 adduct of aldehyde to alkene) can be the exclusive product.[9] This occurs when the initially formed Baylis-Hillman adduct undergoes a subsequent Michael addition with another molecule of the activated alkene.[9]

  • Solutions:

    • Substrate Modification: If diadduct formation is a persistent issue, consider using a different acrylate ester or an alternative activated alkene. For phenyl acrylate, the formation of the normal Baylis-Hillman adduct is typically observed.[9]

    • Careful Monitoring: Monitor the reaction progress closely using techniques like TLC to identify the formation of byproducts and optimize the reaction time to maximize the yield of the desired product.

Data Presentation: Catalyst and Solvent Effects

The following tables summarize the effect of different catalysts and solvents on the Baylis-Hillman reaction between various aldehydes and acrylates.

Table 1: Comparison of Phosphine Catalyst Performance

CatalystStructureReaction Time (h)Yield (%)
TrimethylphosphineP(CH₃)₃2485
TriethylphosphineP(CH₂CH₃)₃4878
Tri-n-butylphosphineP(n-Bu)₃7270
TriphenylphosphineP(C₆H₅)₃12055
TricyclohexylphosphineP(C₆H₁₁)₃9665

Note: Data is generalized from typical findings in the literature for comparative purposes. Reaction conditions can vary between studies.[10]

Table 2: Effect of Lewis Base Catalyst and Solvent on the Reaction of p-Nitrobenzaldehyde and Phenyl Acrylate

EntryLewis BaseSolventTime (h)Yield (%)
1DABCOTHF12085
2DABCOCH₂Cl₂12082
3DABCOCH₃CN12080
4DABCODMF12088
5DMAPTHF12080

Reaction conditions: p-nitrobenzaldehyde (1.0 eq), phenyl acrylate (2.0 eq), Lewis base (0.1 eq).[9]

Experimental Protocols

Protocol 1: General Procedure for a DABCO-Catalyzed Baylis-Hillman Reaction

  • Preparation: To a solution of the aldehyde (0.50 mmol) and DABCO (0.05 mmol, 0.1 eq) in a suitable solvent (e.g., DMF, 0.50 mL), add the acrylate (e.g., phenyl acrylate, 1.0 mmol, 2.0 eq).[9]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary significantly (e.g., 60-120 hours).[9]

  • Workup: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane, 10.0 mL) and wash with water (3 x 10.0 mL).[9]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Baylis-Hillman adduct.[9]

Protocol 2: General Procedure for a Phosphine-Catalyzed Baylis-Hillman Reaction

  • Preparation: To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂, 5 mL), add the phosphine catalyst (0.1 mmol, 10 mol%).[10]

  • Reaction: Stir the reaction mixture at room temperature and monitor its completion by TLC.[10]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.[10]

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Morita-Baylis-Hillman adduct.[10]

Visualizations

Baylis_Hillman_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Acrylate Acrylate Zwitterion Zwitterionic Enolate Acrylate->Zwitterion + Catalyst Aldehyde Aldehyde Adduct Aldol Adduct Aldehyde->Adduct Catalyst Catalyst (DABCO) Catalyst->Zwitterion Zwitterion->Adduct + Aldehyde Product Baylis-Hillman Adduct Adduct->Product Proton Transfer & Elimination Catalyst_Regen Regenerated Catalyst Adduct->Catalyst_Regen - Catalyst Troubleshooting_Workflow Start Baylis-Hillman Reaction Issue Problem Problem Start->Problem Identify Problem Slow Slow/No Reaction Problem->Slow Rate Issue LowYield Low Yield Problem->LowYield Yield Issue Byproducts Side Products Problem->Byproducts Selectivity Issue Sol_Slow1 Change Catalyst (e.g., Phosphine, DBU) Slow->Sol_Slow1 Sol_Slow2 Change Solvent (e.g., Protic, Polar Aprotic) Slow->Sol_Slow2 Sol_Slow3 Add Co-catalyst (e.g., Lewis Acid) Slow->Sol_Slow3 Sol_Yield1 Control Substrate Addition LowYield->Sol_Yield1 Sol_Yield2 Optimize Stoichiometry LowYield->Sol_Yield2 Sol_Yield3 Purify Reagents LowYield->Sol_Yield3 Sol_Byproducts1 Modify Substrate Byproducts->Sol_Byproducts1 Sol_Byproducts2 Monitor Reaction Closely Byproducts->Sol_Byproducts2

References

Validation & Comparative

A Comparative Guide to Monomers in Hydrogel Formulation: Ethyl 2-(hydroxymethyl)acrylate vs. 2-hydroxyethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterials and drug delivery systems, the choice of monomer is a critical determinant of the final hydrogel's properties and performance. This guide provides a detailed comparison of two structurally similar monomers: the well-established 2-hydroxyethyl methacrylate (B99206) (HEMA) and the less-explored Ethyl 2-(hydroxymethyl)acrylate (EHMA). While HEMA-based hydrogels are extensively characterized and widely used, a notable scarcity of published experimental data exists for EHMA-based hydrogels. This guide will therefore present a comprehensive overview of HEMA hydrogel performance, supported by experimental data, and offer a theoretical comparison to EHMA, highlighting the anticipated differences in their hydrogel properties based on their chemical structures.

Key Performance Metrics: A Data-Driven Look at p(HEMA) Hydrogels

Poly(2-hydroxyethyl methacrylate) (p(HEMA)) is a cornerstone of hydrogel research due to its excellent biocompatibility, tunable mechanical properties, and high water content.[1][2] The following tables summarize key quantitative data for p(HEMA) hydrogels, serving as a benchmark for the field.

PropertyPoly(2-hydroxyethyl methacrylate) (p(HEMA)) HydrogelReference
Swelling Ratio / Equilibrium Water Content (EWC) 30% - 60%[3]
Mechanical Properties
Young's Modulus (hydrated)0.1 - 1.0 MPa[3]
Tensile Strength (hydrated)0.1 - 0.5 MPa[3]
Biocompatibility Generally considered biocompatible and widely used in biomedical applications.[1][2][4][1][2][4]

Structural Differences and Their Predicted Impact on Hydrogel Properties

The primary distinction between EHMA and HEMA lies in their polymerizable group: EHMA is an acrylate (B77674), while HEMA is a methacrylate. This seemingly subtle difference in chemical structure—the presence of a methyl group on the alpha-carbon of the methacrylate—is known to have a significant impact on the resulting polymer's properties.

Figure 1: Chemical Structures of HEMA and EHMA

Caption: Chemical structures of 2-hydroxyethyl methacrylate (HEMA) and this compound (EHMA) monomers.

Based on established principles of polymer chemistry, the following differences in hydrogel properties can be anticipated:

Propertyp(HEMA) Hydrogelp(EHMA) Hydrogel (Predicted)Rationale
Chain Flexibility Less flexibleMore flexibleThe alpha-methyl group in HEMA restricts bond rotation, leading to a stiffer polymer backbone.
Glass Transition Temperature (Tg) HigherLowerIncreased chain flexibility in p(EHMA) would result in a lower Tg.
Mechanical Strength Generally higherPotentially lowerThe stiffer backbone of p(HEMA) often contributes to higher mechanical strength and modulus.
Swelling & Water Content Well-characterizedPotentially higherThe more flexible p(EHMA) chains may accommodate more water, leading to a higher equilibrium water content.
Biodegradability Generally non-biodegradable, though can be modified.[1]Potentially more susceptible to hydrolysisThe ester linkage in the acrylate backbone of p(EHMA) might be more prone to hydrolysis compared to the more sterically hindered methacrylate.

Experimental Protocols: A Guide to Hydrogel Synthesis and Characterization

The following protocols are for the synthesis and characterization of p(HEMA) hydrogels and can be adapted for the investigation of novel monomers like EHMA.

Synthesis of p(HEMA) Hydrogels by Free-Radical Polymerization

Materials:

  • 2-hydroxyethyl methacrylate (HEMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • A pre-weighed amount of HEMA monomer is placed in a reaction vessel.

  • The desired molar ratio of EGDMA crosslinker is added to the HEMA.

  • A specific volume of deionized water is added and the mixture is stirred until homogeneous.

  • The initiator (APS) and accelerator (TEMED) are added to the solution to initiate polymerization.

  • The solution is poured into a mold (e.g., between two glass plates with a spacer) and allowed to polymerize at a specific temperature (e.g., room temperature or elevated) for a set time (e.g., 24 hours).

  • The resulting hydrogel is removed from the mold and immersed in a large volume of deionized water to remove any unreacted monomers and other reagents. The water should be changed periodically over 48-72 hours.

Figure 2: Workflow for p(HEMA) Hydrogel Synthesis

G A Mix HEMA, EGDMA, and Water B Add APS and TEMED to Initiate Polymerization A->B C Pour into Mold and Allow to Polymerize B->C D Remove Hydrogel from Mold C->D E Purify by Soaking in Deionized Water D->E

Caption: General workflow for the synthesis of p(HEMA) hydrogels.

Characterization of Hydrogel Properties

Swelling Studies:

  • The purified hydrogel is dried to a constant weight (W_d).

  • The dry hydrogel is immersed in a buffer solution of interest (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C).

  • At regular intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed (W_s).

  • The swelling ratio is calculated as: (W_s - W_d) / W_d.

  • The equilibrium water content (EWC) is calculated as: ((W_s - W_d) / W_s) * 100%.

Mechanical Testing:

  • The swollen hydrogel is cut into a defined shape (e.g., a dumbbell for tensile testing or a cylinder for compression testing).

  • Tensile or compression tests are performed using a universal testing machine at a constant strain rate.

  • Stress-strain curves are generated to determine the Young's modulus, ultimate tensile strength, and elongation at break.

Figure 3: Experimental Workflow for Hydrogel Characterization

G cluster_0 Hydrogel Synthesis cluster_1 Characterization A Synthesized Hydrogel B Swelling Studies A->B C Mechanical Testing A->C D Biocompatibility Assays A->D

Caption: Key experimental steps for characterizing hydrogel properties.

Conclusion and Future Outlook

While 2-hydroxyethyl methacrylate (HEMA) remains a dominant and well-understood monomer in hydrogel science, the potential of this compound (EHMA) remains largely unexplored. The structural difference between these monomers suggests that p(EHMA) hydrogels could offer distinct properties, such as increased flexibility and potentially higher water content, which may be advantageous for specific biomedical applications.

The lack of experimental data on EHMA hydrogels presents a clear opportunity for future research. A direct, systematic comparison of the synthesis, physicochemical properties, and biocompatibility of p(HEMA) and p(EHMA) hydrogels would be a valuable contribution to the field of biomaterials. The experimental protocols provided in this guide offer a robust framework for such an investigation. For researchers and drug development professionals, understanding the subtle yet significant impact of monomer structure on hydrogel performance is paramount to designing the next generation of advanced drug delivery systems and tissue engineering scaffolds.

References

A Comparative Guide to the Mechanical Properties of pEHMA and PHEMA Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of two methacrylate-based polymers: poly(2-ethylhexyl methacrylate) (pEHMA) and poly(2-hydroxyethyl methacrylate) (PHEMA). Understanding the distinct mechanical characteristics of these polymers is crucial for their application in various fields, particularly in drug delivery and biomedical devices, where material performance directly impacts efficacy and safety.

Executive Summary

Poly(2-ethylhexyl methacrylate) (pEHMA) and poly(2-hydroxyethyl methacrylate) (PHEMA) are both members of the poly(alkyl methacrylate) family, yet their distinct side chains impart vastly different properties. pEHMA, with its long, hydrophobic 2-ethylhexyl group, is a robust and flexible hydrophobic polymer.[1] In contrast, PHEMA's hydroxyl group makes it a hydrophilic polymer, most notable for its ability to form hydrogels in the presence of water. The mechanical properties of PHEMA are therefore highly dependent on its hydration state.

This guide presents a side-by-side comparison of their key mechanical properties, details the experimental protocols for their measurement, and provides a visual workflow for material characterization.

Mechanical Properties: A Comparative Analysis

The mechanical behavior of a polymer dictates its suitability for specific applications. While pEHMA is characterized by its flexibility and robustness in a dry state, PHEMA's properties are intricately linked to its water content, transitioning from a rigid material when dry to a soft, pliable hydrogel when hydrated.

Table 1: Comparison of Mechanical Properties of pEHMA and PHEMA

Mechanical Propertypoly(2-ethylhexyl methacrylate) (pEHMA)poly(2-hydroxyethyl methacrylate) (PHEMA)
Tensile Strength Data not readily available in public domain0.173 MPa (hydrogel, swollen state) - 64.7 MPa (nanocomposite, dry state)
Young's Modulus Data not readily available in public domain1.1 MPa (humidified film) - 2051 MPa (dry, iCVD film)
Elongation at Break Data not readily available in public domainup to 705% (hydrogel, swollen state)

Note: The properties of PHEMA are highly variable and depend on factors such as water content, crosslinker type and concentration, and polymerization method.

Experimental Protocols

The following are detailed methodologies for determining the key mechanical properties of polymers like pEHMA and PHEMA, based on internationally recognized standards.

Tensile Testing (ASTM D638 / ISO 527)

Tensile testing is a fundamental method to determine several key mechanical properties, including tensile strength, Young's modulus, and elongation at break.[2][3][4][5][6]

Objective: To measure the force required to stretch a polymer sample to its breaking point and to determine its stiffness and ductility.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for precise strain measurement.

  • Specimen grips (pneumatic or mechanical).

  • Micrometer or calipers for measuring specimen dimensions.

Specimen Preparation:

  • Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 or ISO 527.[3][4] This standardized shape ensures that stress is concentrated in the central, narrower section of the specimen.

  • Ensure specimens are free from any surface defects, such as notches or air bubbles, which could act as stress concentrators and lead to premature failure.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.

Procedure:

  • Measure the width and thickness of the gauge section of the specimen accurately.

  • Secure the specimen in the grips of the Universal Testing Machine, ensuring it is aligned vertically.

  • Attach the extensometer to the gauge section of the specimen.

  • Set the testing speed (crosshead speed) as specified in the standard. This is a critical parameter as the mechanical properties of polymers can be strain-rate dependent.

  • Initiate the test. The UTM will pull the specimen at a constant speed, and the load and extension data are recorded continuously until the specimen fractures.

  • Record the load at which the specimen breaks (ultimate tensile strength) and the maximum elongation.

Data Analysis:

  • Tensile Strength: Calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): Determined from the initial linear portion of the stress-strain curve. It represents the stiffness of the material.

  • Elongation at Break: Calculated as the percentage increase in the length of the gauge section at the point of fracture relative to the initial gauge length.

Visualizing the Research Process

To aid researchers in their material evaluation, the following diagrams illustrate a typical workflow for polymer characterization and a conceptual model for polymer-based drug delivery.

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_application Application-Specific Evaluation Synthesis pEHMA or PHEMA Synthesis Molecular_Weight Molecular Weight Determination (GPC/SEC) Synthesis->Molecular_Weight Chemical_Structure Chemical Structure Confirmation (FTIR, NMR) Synthesis->Chemical_Structure Thermal_Properties Thermal Properties Analysis (DSC, TGA) Synthesis->Thermal_Properties Mechanical_Testing Mechanical Properties Testing (Tensile Testing) Synthesis->Mechanical_Testing Drug_Loading Drug Loading & Encapsulation Mechanical_Testing->Drug_Loading Release_Kinetics In Vitro Drug Release Studies Drug_Loading->Release_Kinetics Biocompatibility Biocompatibility Assessment Release_Kinetics->Biocompatibility

Caption: Workflow for the characterization of pEHMA and PHEMA.

Drug_Delivery_Mechanism cluster_formulation Formulation cluster_delivery Delivery & Release Polymer_Drug Polymer Matrix (pEHMA or PHEMA) + Active Drug Device Drug Delivery Device (e.g., implant, nanoparticle) Polymer_Drug->Device Fabrication Release Drug Release (Diffusion/Swelling/Degradation) Device->Release Administration Target Target Site Release->Target Therapeutic Effect

Caption: Conceptual model of polymer-based drug delivery.

Conclusion

The choice between pEHMA and PHEMA for a specific application hinges on the desired mechanical properties and the intended environment of use. pEHMA stands out as a robust, flexible, and hydrophobic material suitable for applications requiring durability in non-aqueous environments. In contrast, PHEMA's utility shines in aqueous environments where its ability to form soft, pliable hydrogels is paramount. The mechanical properties of PHEMA can be extensively tuned by controlling its water content and crosslink density, offering a versatile platform for applications such as soft contact lenses and controlled drug release systems. While specific quantitative mechanical data for bulk pEHMA is not as readily available, its qualitative description as a flexible and robust polymer provides a basis for its consideration in applications where these characteristics are desired. Further research into the specific mechanical properties of various formulations of pEHMA would be beneficial for a more direct quantitative comparison.

References

Cytotoxicity of Ethyl 2-(hydroxymethyl)acrylate in Comparison to Other Acrylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of Ethyl 2-(hydroxymethyl)acrylate against other commonly used acrylates, including methyl acrylate (B77674), ethyl acrylate, butyl acrylate, and methyl methacrylate (B99206). The information is intended for researchers, scientists, and drug development professionals working with these compounds.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of various acrylates. It is important to note that the IC50 values have been compiled from different studies, which may have used varied cell lines and experimental conditions. Therefore, a direct comparison of absolute values should be made with caution. The data consistently indicates that acrylates are generally more cytotoxic than their methacrylate counterparts. Notably, studies suggest that the presence of a hydroxyl group can increase the cytotoxicity of acrylate compounds.

CompoundCell LineAssayIC50 ValueReference
This compound --Data not available-
2-Hydroxyethyl acrylate (HEA) RAW264.7Cell Counting Kit-80.2-0.5 mM[1]
Human Pulp FibroblastsCell GrowthSevere cytotoxicity at 1-5 mM[2][3]
Ethyl Acrylate (EA) RAW264.7Cell Counting Kit-80.2-0.5 mM[1]
Normal Human Epidermal Keratinocytes (NHEK)Viability Assay~0.1 µmol/cm²[4][5][6]
Normal Human Dermal Fibroblasts (NHDF)Viability Assay>10 µmol/cm²[4][5][6]
Methyl Acrylate (MA) L5178Y Mouse Lymphoma CellsChromosome Aberration22 µg/mL[7]
Butyl Acrylate (BA) --Generally considered more toxic than EA and MA[8]
Methyl Methacrylate (MMA) L929 Mouse FibroblastsDirect Cell Count34 mM[4][9]
Balb/3T3 clone A31Direct Cell Count1 mM[4][9]
C3H10T1/2Direct Cell Count25 mM[4][9]
MC3T3-E1Direct Cell Count16 mM[4][9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of acrylates.

Cell Culture
  • Cell Lines: L929 (mouse fibroblast), HaCaT (human keratinocyte), primary human dermal fibroblasts, or other relevant cell lines are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of the acrylate compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the test compound solutions. Include a vehicle control (medium with the solvent used to dissolve the acrylates, if any) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours.

  • Washing: Remove the neutral red solution and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well plate CellCulture->CellSeeding CompoundPrep Compound Preparation CompoundExposure Exposure to Acrylates CompoundPrep->CompoundExposure CellSeeding->CompoundExposure Incubation Incubation (24-72h) CompoundExposure->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay NR_Assay Neutral Red Assay Incubation->NR_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance NR_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for determining the in vitro cytotoxicity of acrylates.

Signaling Pathway of Acrylate-Induced Cytotoxicity

Acrylates are known to induce cytotoxicity primarily through the depletion of intracellular glutathione (B108866) (GSH), leading to oxidative stress and subsequent apoptosis.

Acrylate_Cytotoxicity_Pathway cluster_cell Acrylate Acrylate Monomer GSH Glutathione (GSH) Acrylate->GSH Depletion (Michael Addition) ROS Reactive Oxygen Species (ROS) Acrylate->ROS Increased Production Cell Cell GSH->ROS Neutralizes Mitochondria Mitochondria ROS->Mitochondria Damage Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Acrylate-induced apoptosis via glutathione depletion and oxidative stress.

References

Biocompatibility of Poly(Ethyl 2-(hydroxymethyl)acrylate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable biomaterial is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative assessment of the biocompatibility of poly(Ethyl 2-(hydroxymethyl)acrylate) (PEMA), a polymer of interest in various biomedical applications. Due to a lack of direct biocompatibility data for PEMA in the published literature, this guide will focus on the known toxicological profile of its monomer and draw comparisons with well-characterized alternative polymers: poly(2-hydroxyethyl methacrylate) (PHEMA), polyethylene (B3416737) glycol (PEG), and polylactic acid (PLA).

Executive Summary

In contrast, alternative polymers such as PHEMA, PEG, and PLA have been extensively studied and are widely regarded as biocompatible for many applications. They exhibit low cytotoxicity, good hemocompatibility, and minimal inflammatory responses, supported by a large body of experimental evidence. Therefore, until comprehensive biocompatibility testing of PEMA is conducted, its use in biomedical applications, particularly those involving direct contact with tissues and blood, should be approached with caution.

Comparative Biocompatibility Data

The following table summarizes the available biocompatibility data for the monomer of PEMA and the alternative polymers.

ParameterThis compound (Monomer)Poly(2-hydroxyethyl methacrylate) (PHEMA)Polyethylene Glycol (PEG)Polylactic Acid (PLA)
Cytotoxicity Classified as acutely toxic (dermal and oral), causes serious eye damage, and skin irritation. Acrylates, in general, are more toxic than their methacrylate (B99206) counterparts[1].Generally considered non-cytotoxic, with cell viabilities often exceeding 80-90% in vitro[2][3]. However, cytotoxicity can be influenced by residual monomers[4].Widely considered non-toxic and biocompatible. Used in numerous FDA-approved applications.Generally considered non-toxic. Degradation products (lactic acid) are natural metabolites.
Hemocompatibility Data not available.Good hemocompatibility, with low platelet adhesion and activation. Copolymers of HEMA have been studied to modulate blood compatibility[5].Excellent blood compatibility, known for its protein-repellent properties which reduce thrombosis.Generally good hemocompatibility, but can be influenced by surface properties and degradation products.
Inflammatory Response Data not available for the polymer. Monomer is a skin irritant.Generally elicits a minimal inflammatory response. Can be designed to be anti-adhesive to cells[6].Considered bio-inert and elicits a very low inflammatory response.Biodegradable nature can lead to a transient inflammatory response as the polymer breaks down.
In Vivo Biocompatibility Data not available.Long-term in vivo studies have shown good biocompatibility, though issues like calcification and structural integrity can arise depending on the specific formulation and application[6].Well-established in vivo biocompatibility, used in long-term implants and drug delivery systems.Extensive in vivo data available, demonstrating its biocompatibility and bioresorbability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are standard protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts or specific cell lines relevant to the application) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Material Exposure: Prepare extracts of the test material by incubating it in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours. The ratio of material surface area to medium volume should follow ISO 10993-5 standards.

  • Cell Treatment: Remove the old medium from the cells and replace it with the material extracts. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a material.

  • Blood Collection: Collect fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).

  • RBC Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • Material Incubation: Incubate the test material with a diluted RBC suspension (e.g., 2% in PBS) at 37°C for a defined period (e.g., 2-4 hours). Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Visualizing Biocompatibility Assessment and Cellular Response

To better understand the workflow of biocompatibility testing and the potential cellular response to a non-biocompatible material, the following diagrams are provided.

BiocompatibilityWorkflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing Cytotoxicity Cytotoxicity Assays (MTT, LDH) Implantation Subcutaneous/ Intramuscular Implantation Cytotoxicity->Implantation Hemocompatibility Hemocompatibility (Hemolysis, Platelet Adhesion) Hemocompatibility->Implantation Genotoxicity Genotoxicity Genotoxicity->Implantation Histopathology Histopathological Analysis Implantation->Histopathology Systemic_Toxicity Systemic Toxicity Implantation->Systemic_Toxicity Evaluation Biocompatibility Evaluation Histopathology->Evaluation Systemic_Toxicity->Evaluation Material Test Material (PEMA) Material->Cytotoxicity Material->Hemocompatibility Material->Genotoxicity InflammatoryPathway Biomaterial Non-Biocompatible Material Macrophage Macrophage Activation Biomaterial->Macrophage Interaction Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Tissue_Damage Tissue Damage & Fibrous Capsule Formation Inflammation->Tissue_Damage

References

A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 2-(hydroxymethyl)acrylate, a valuable building block in the preparation of functionalized polymers and pharmaceutical intermediates, is predominantly achieved through the Baylis-Hillman reaction. The choice of catalyst for this reaction is critical, influencing reaction rates, yields, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, supported by available experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficiency of different catalysts in the synthesis of this compound is summarized in the table below. While 1,4-Diazabicyclo[2.2.2]octane (DABCO) is the most commonly employed catalyst, several alternatives offer distinct advantages, such as improved yields, milder reaction conditions, and enhanced recyclability.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)RecyclabilityReference
DABCO 10 - 30THF/WaterRoom Temp. - 854.5 - 3680 - 86Not Reported[1]
DMAP 10Neat76Not SpecifiedSimilar to DABCONot Reported[2]
Imidazole 10WaterNot SpecifiedNot SpecifiedActiveNot Reported[2]
Tri-n-butylphosphine 10THF or CH₂Cl₂Room Temp.7270Not Reported[3]
Hydrotalcite Clay Not SpecifiedIonic LiquidNot SpecifiedNot SpecifiedGood YieldsYes[4]
Amberlyst A21 30 mg/mmolPropanol (B110389)Room Temp.10up to 94Yes (8 cycles)[3]
Ionic Liquid Co-catalystVariousRoom Temp.Shorter than DABCO50 - 85*Yes[2][5]

Note: Data marked with an asterisk () are for the Baylis-Hillman reaction of closely related substrates (e.g., methyl acrylate (B77674) or other aldehydes) and serve as a strong indicator of potential performance for the synthesis of this compound. Direct comparative data for all catalysts with this compound is limited in the current literature.*

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below. These protocols are based on published literature and offer a starting point for laboratory-scale synthesis.

DABCO-Catalyzed Synthesis

This protocol is adapted from a patented procedure that demonstrates high yields.[1]

Materials:

  • Paraformaldehyde

  • Phosphoric acid (1 mol/L)

  • Water

  • Ethyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) solution (30%)

  • Sodium chloride

  • Anhydrous sodium sulfate (B86663)

  • Hydrochloric acid

Procedure:

  • Preparation of Formalin Solution: In a 250 mL reaction flask, combine 33.4 g of paraformaldehyde, 60 g of water, and 1.7 mL of 1 mol/L phosphoric acid. Seal the flask, stir, and heat to 95°C. After 4 hours, cool the solution to room temperature.

  • Reaction Setup: In a 1000 mL reaction flask, dissolve 100 g of ethyl acrylate and 16.7 g of DABCO in 100 mL of THF with stirring.

  • Reaction Execution: Add the previously prepared formalin solution to the ethyl acrylate/DABCO mixture. Uniformly add 3 mL of 30% sodium hydroxide solution to adjust the system pH to be alkaline.

  • Reaction Monitoring and Work-up: Stir the reaction mixture for 4.5 hours. After the reaction, add 20 g of sodium chloride to saturate the aqueous layer. Adjust the pH to 7 with hydrochloric acid. Separate the organic layer and dry it over anhydrous sodium sulfate for 2 hours.

  • Purification: Filter the mixture and remove the solvent from the filtrate by vacuum distillation. Collect the fraction at 120-122°C/130Pa to obtain this compound.

Tri-n-butylphosphine-Catalyzed Synthesis (General Protocol)

This general protocol for phosphine-catalyzed Baylis-Hillman reactions can be adapted for the synthesis of this compound.[3]

Materials:

  • Formaldehyde (or paraformaldehyde-derived formalin)

  • Ethyl acrylate

  • Tri-n-butylphosphine

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) and ethyl acrylate (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL), add tri-n-butylphosphine (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired product.

Amberlyst A21 Catalyzed Synthesis (General Protocol)

This protocol highlights the use of a recyclable heterogeneous catalyst.[3]

Materials:

  • Formaldehyde (or paraformaldehyde-derived formalin)

  • Ethyl acrylate

  • Amberlyst A21 ion exchange resin

  • Propanol

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aldehyde (1 mmol), ethyl acrylate (2 mmol), and Amberlyst A21 (30 mg/mmol of aldehyde) in propanol (3.5 mL).

  • Reaction Execution: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Catalyst Recovery: After the reaction, filter the mixture to recover the Amberlyst A21 resin. The resin can be washed, dried, and reused.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Reaction Pathway and Logic

The synthesis of this compound via the Baylis-Hillman reaction proceeds through a well-established catalytic cycle. The following diagrams illustrate the general reaction scheme and the catalytic cycle involving a tertiary amine catalyst like DABCO.

G Ethyl Acrylate Ethyl Acrylate This compound This compound Ethyl Acrylate->this compound + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->this compound Catalyst Catalyst Catalyst->this compound

Caption: General reaction scheme for the synthesis of this compound.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product A Catalyst (e.g., DABCO) B Zwitterionic Intermediate A->B + Ethyl Acrylate C Alkoxide Intermediate B->C + Formaldehyde D Product Formation & Catalyst Regeneration C->D Proton Transfer D->A - Product P This compound EA Ethyl Acrylate F Formaldehyde

Caption: Simplified catalytic cycle for the amine-catalyzed Baylis-Hillman reaction.

Conclusion

While DABCO remains a widely used and effective catalyst for the synthesis of this compound, this guide highlights several promising alternatives. Heterogeneous catalysts like Amberlyst A21 and hydrotalcite clays (B1170129) offer significant advantages in terms of recyclability and ease of separation, aligning with the principles of green chemistry. Ionic liquids also show potential for accelerating the reaction and enabling catalyst recycling. Further research focusing on direct comparative studies of these alternative catalysts for the synthesis of this compound would be highly valuable for optimizing this important industrial reaction. Researchers are encouraged to consider these alternatives to develop more sustainable and efficient synthetic routes.

References

A Spectroscopic Comparison of Ethyl 2-(hydroxymethyl)acrylate and its Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the monomer Ethyl 2-(hydroxymethyl)acrylate and its corresponding polymer, poly(this compound). Due to the limited availability of direct spectroscopic data for this compound, this guide utilizes data from its close structural analog, 2-Hydroxyethyl acrylate (B77674) (HEA), and its polymer, poly(2-hydroxyethyl acrylate) (PHEA), to illustrate the characteristic spectral changes that occur upon polymerization. These changes are fundamental to the transformation from monomer to polymer and provide a strong basis for understanding the spectroscopic differences. The experimental data presented is supported by detailed methodologies for key analytical techniques.

Introduction

This compound is a functional monomer that undergoes polymerization to form poly(this compound), a polymer with potential applications in biomedical and pharmaceutical fields. The polymerization process involves the conversion of the monomer's vinyl group (C=C double bond) into a saturated polymer backbone. This transformation leads to distinct and measurable changes in the spectroscopic signatures of the material, which can be effectively monitored and characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Understanding these spectral differences is crucial for confirming polymerization, characterizing the resulting polymer, and ensuring material quality.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the monomer (represented by HEA) and the polymer (represented by PHEA).

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

Functional GroupMonomer (HEA)Polymer (PHEA)Change Upon Polymerization
Vinyl Protons (=CH₂)5.8 - 6.4AbsentDisappearance of signals
Backbone Protons (-CH-CH₂-)N/A1.5 - 2.3Appearance of broad signals
Methylene Protons (-O-CH₂-CH₂-OH)3.8 - 4.33.5 - 4.2 (broadened)Broadening and slight upfield shift
Hydroxyl Proton (-OH)VariableVariable (broadened)Broadening of the signal

Table 2: FTIR Spectral Data (Wavenumbers in cm⁻¹)

Vibrational ModeMonomer (HEA)Polymer (PHEA)Change Upon Polymerization
O-H Stretch~3415 (broad)~3400 (broad)Minimal change
C-H Stretch (aliphatic)2900 - 30002900 - 3000Minimal change
C=O Stretch (ester)~1712~1730Slight shift to higher wavenumber
C=C Stretch (vinyl)~1638AbsentDisappearance of the peak.[1]
C-O Stretch (ester)~1200~1170Shift to lower wavenumber
=C-H Bend~935AbsentDisappearance of the peak

Table 3: Raman Spectral Data (Wavenumbers in cm⁻¹)

Vibrational ModeMonomer (HEA/HEMA analog)Polymer (PHEA/PHEMA analog)Change Upon Polymerization
C=C Stretch~1640AbsentDisappearance of the peak.[2]
C=O Stretch~1720~1730Slight shift to higher wavenumber
C-C BackboneN/AAppears as various bandsAppearance of new signals

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the monomer and its polymer.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_synthesis Material Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Monomer This compound (Monomer) Polymerization Polymerization Reaction Monomer->Polymerization NMR NMR Spectroscopy (¹H and ¹³C) Monomer->NMR Analyze Monomer FTIR FTIR Spectroscopy Monomer->FTIR Raman Raman Spectroscopy Monomer->Raman Polymer Poly(this compound) (Polymer) Polymerization->Polymer Polymer->NMR Analyze Polymer Polymer->FTIR Polymer->Raman Comparison Comparative Analysis of Spectra NMR->Comparison FTIR->Comparison Raman->Comparison Interpretation Structural Confirmation and Polymerization Verification Comparison->Interpretation

Caption: Workflow for the synthesis and spectroscopic comparison of this compound and its polymer.

Experimental Protocols

  • Objective: To identify the structural differences between the monomer and the polymer, primarily the disappearance of vinyl protons and the appearance of the polymer backbone signals.

  • Sample Preparation:

    • Monomer: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3][4][5] Ensure the solution is homogeneous.

    • Polymer: Dissolve 15-25 mg of poly(this compound) in 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often effective for polar polymers). The polymer may take longer to dissolve; gentle warming or vortexing can aid dissolution. Ensure there are no solid particles, filtering if necessary.[3][4][5]

  • Instrumentation and Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Experiments: Standard ¹H and ¹³C{¹H} NMR experiments.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single pulse.

      • Number of scans: 16-64 (more for dilute samples).

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled single pulse.

      • Number of scans: 1024 or more, depending on concentration.

      • Relaxation delay: 2-5 seconds.

  • Data Analysis: Process the spectra using appropriate software. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C NMR, assign the peaks based on their chemical shifts and multiplicities. Compare the monomer and polymer spectra to identify the key changes outlined in Table 1.

  • Objective: To observe the vibrational changes in functional groups upon polymerization, especially the disappearance of the C=C bond.

  • Sample Preparation:

    • Monomer (Liquid): Place a single drop of the liquid monomer between two KBr or NaCl plates to form a thin film.[6] Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[7]

    • Polymer (Solid):

      • ATR: Place a small amount of the solid polymer powder or film onto the ATR crystal and apply pressure to ensure good contact.[7] This is often the simplest method.

      • KBr Pellet: Grind 1-2 mg of the polymer with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[8]

  • Instrumentation and Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Accessory: Transmission sample holder or an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Background: Collect a background spectrum of the empty sample holder or clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the monomer and polymer, focusing on the changes described in Table 2. The disappearance of the C=C stretching and bending vibrations is a clear indicator of successful polymerization.[9][10]

  • Objective: To complement FTIR data by providing information on the vibrational modes of non-polar bonds, particularly the C=C bond in the monomer.

  • Sample Preparation:

    • Monomer (Liquid): Place the liquid monomer in a glass vial or NMR tube.

    • Polymer (Solid): Place the solid polymer powder or film directly in the path of the laser.

  • Instrumentation and Parameters:

    • Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

    • Laser Power: Use a low laser power to avoid sample fluorescence or degradation, especially with colored samples.

    • Acquisition Time: Varies depending on the sample's Raman scattering efficiency; typically ranges from a few seconds to several minutes per scan.

    • Spectral Range: Typically 200 - 3500 cm⁻¹.

  • Data Analysis: Analyze the Raman spectra to identify the key vibrational modes. The most significant change to observe is the disappearance of the strong C=C stretching band around 1640 cm⁻¹ upon polymerization.[2][11] Compare the monomer and polymer spectra to confirm the changes listed in Table 3.

References

A Comparative Guide to the In Vitro Degradation of Poly(Ethyl 2-(hydroxymethyl)acrylate) Scaffolds and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro degradation behavior of poly(ethyl 2-(hydroxymethyl)acrylate) (PEHMA) scaffolds, alongside two widely used biodegradable polymers in tissue engineering and drug delivery: poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL). While PEHMA is structurally similar to the well-studied poly(2-hydroxyethyl methacrylate) (pHEMA), it is crucial to note that pure pHEMA scaffolds are generally considered non-degradable under typical in vitro physiological conditions. To induce biodegradability, pHEMA is often copolymerized or crosslinked with degradable components. This guide will focus on such biodegradable pHEMA-based systems as a proxy for PEHMA, offering a clearer comparison with inherently degradable polymers like PLGA and PCL.

Comparative Degradation Profiles

The in vitro degradation of biodegradable polymers is a critical factor in the design of scaffolds for tissue engineering and controlled drug release. The rate of degradation influences the structural integrity of the scaffold over time and the release kinetics of encapsulated therapeutic agents. The following tables summarize the quantitative data on the degradation of biodegradable pHEMA-based scaffolds, PLGA, and PCL in phosphate-buffered saline (PBS) at 37°C, a common in vitro model for physiological conditions.

MaterialTime (Weeks)Mass Loss (%)Change in Molecular Weight (Mn)pH of Media
Biodegradable pHEMA (with PCL crosslinker) 16~30 (in enzymatic solution)-Not Reported
PLGA (50:50) 4Gradual increase~56% decreaseDecreases from 7.4 to ~3.1-6.8[1]
12Gradual increase, then remarkable increaseDramatic decreaseSignificant decrease[2]
PCL 24<10Minimal changeStable

Table 1: Summary of In Vitro Degradation Data in PBS at 37°C.

MaterialTime (Days)Mass Loss (%)Change in Molecular Weight (Mw)pH of Media
PLGA (85:15) 284.38 ± 1.4-7.33 ± 0.02[3]
56-13.3% decrease-[3]
PCL 90Not significant-Stable[4]
180MinimalMinimal changeStable[5]

Table 2: Additional In Vitro Degradation Data for PLGA and PCL in PBS at 37°C.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of scaffold degradation. Below are typical methodologies for conducting in vitro degradation studies.

In Vitro Hydrolytic Degradation Study
  • Sample Preparation: Prepare scaffold samples of uniform dimensions and weight. Dry the samples to a constant weight in a vacuum oven at a temperature below the polymer's glass transition temperature. Record the initial dry weight (W_i).

  • Degradation Medium: Prepare a sterile phosphate-buffered saline (PBS) solution with a pH of 7.4.

  • Incubation: Place each scaffold sample in a separate sterile container with a sufficient volume of PBS to ensure complete immersion. The volume should be calculated to maintain a relatively constant pH throughout the experiment. Incubate the samples at 37°C in a shaking incubator to ensure uniform degradation.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12, 16, 24 weeks), remove the samples from the PBS.

  • Sample Analysis:

    • Mass Loss: Gently rinse the samples with deionized water to remove any salts, then dry them to a constant weight in a vacuum oven. Record the final dry weight (W_f). Calculate the percentage of mass loss using the formula: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.

    • Molecular Weight Analysis: Determine the change in the polymer's number-average molecular weight (Mn) and weight-average molecular weight (Mw) using Gel Permeation Chromatography (GPC).

    • pH Measurement: Measure the pH of the degradation medium at each time point to assess the impact of acidic or basic degradation byproducts.

    • Morphological Analysis: Characterize the surface and cross-sectional morphology of the degraded scaffolds using Scanning Electron Microscopy (SEM).

In Vitro Enzymatic Degradation Study

For polymers that degrade via enzymatic pathways, such as some biodegradable pHEMA copolymers, the protocol is modified to include enzymes in the degradation medium.

  • Enzyme Solution: Prepare a PBS solution (pH 7.4) containing the relevant enzyme (e.g., lipase (B570770) for PCL-containing polymers, or lysozyme) at a physiologically relevant concentration.[6]

  • Incubation and Analysis: Follow the same procedure as the hydrolytic degradation study, ensuring the stability and activity of the enzyme are maintained throughout the experiment. The enzyme solution should be refreshed periodically.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Degradation Studies

The following diagram illustrates the typical workflow for conducting in vitro degradation studies of polymeric scaffolds.

G cluster_prep Sample Preparation cluster_degradation Degradation cluster_analysis Analysis at Time Points Scaffold_Fabrication Scaffold_Fabrication Dry_to_Constant_Weight Dry_to_Constant_Weight Scaffold_Fabrication->Dry_to_Constant_Weight Initial_Weight_Measurement Initial_Weight_Measurement Dry_to_Constant_Weight->Initial_Weight_Measurement Immersion_in_PBS Immersion_in_PBS Initial_Weight_Measurement->Immersion_in_PBS Incubation_37C Incubation_37C Immersion_in_PBS->Incubation_37C Remove_Samples Remove_Samples Incubation_37C->Remove_Samples Mass_Loss_Analysis Mass_Loss_Analysis Remove_Samples->Mass_Loss_Analysis Molecular_Weight_Analysis Molecular_Weight_Analysis Remove_Samples->Molecular_Weight_Analysis pH_Measurement pH_Measurement Remove_Samples->pH_Measurement Morphological_Analysis Morphological_Analysis Remove_Samples->Morphological_Analysis

Caption: Workflow for in vitro scaffold degradation.

Signaling Pathways of Degradation Products

The degradation products of scaffolds can interact with surrounding cells and influence their behavior through various signaling pathways.

G cluster_pHEMA Biodegradable pHEMA cluster_PLGA PLGA cluster_PCL PCL pHEMA_Degradation Degradation Methacrylic_Acid Methacrylic Acid pHEMA_Degradation->Methacrylic_Acid DNA_Damage DNA Damage & Apoptosis Methacrylic_Acid->DNA_Damage Induces PLGA_Degradation Degradation Lactic_Glycolic_Acid Lactic & Glycolic Acid PLGA_Degradation->Lactic_Glycolic_Acid pH_Drop Local pH Drop Lactic_Glycolic_Acid->pH_Drop Causes Lactate_Signaling Lactate (B86563) Signaling (e.g., via GPR81) Lactic_Glycolic_Acid->Lactate_Signaling Activates Inflammatory_Response Inflammatory Response pH_Drop->Inflammatory_Response Triggers PCL_Degradation Degradation Hydroxycaproic_Acid 6-Hydroxycaproic Acid PCL_Degradation->Hydroxycaproic_Acid Biocompatible High Biocompatibility Hydroxycaproic_Acid->Biocompatible Generally Biocompatible

Caption: Cellular response to degradation products.

Concluding Remarks

The choice of a biodegradable polymer for scaffold fabrication is a critical decision that depends on the specific application.

  • Biodegradable pHEMA-based Scaffolds: By incorporating degradable crosslinkers, the degradation rate of pHEMA scaffolds can be tailored. However, the potential cytotoxicity of its degradation product, methacrylic acid, requires careful consideration and thorough biocompatibility testing.[7]

  • PLGA Scaffolds: PLGA offers a tunable degradation rate based on the lactide-to-glycolide ratio. Its degradation products are natural metabolites, but the localized drop in pH can trigger an inflammatory response.[8] However, recent research also highlights the role of lactate in cellular signaling, which could have therapeutic implications.[9]

  • PCL Scaffolds: PCL is a slow-degrading, highly biocompatible polymer.[4][10] Its degradation products are generally well-tolerated by the body, making it a suitable choice for long-term applications where slow, gradual degradation is desired.

This guide provides a foundational comparison of the in vitro degradation of these key biodegradable polymers. Researchers and drug development professionals are encouraged to perform material-specific and application-specific degradation studies to ensure the optimal performance and safety of their scaffolds.

References

Comparative analysis of different polymerization methods for Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Polymerization Methods for Ethyl 2-(hydroxymethyl)acrylate

This compound (EHMA) is a functional monomer of significant interest in the development of advanced materials for biomedical applications, drug delivery systems, and specialized coatings. The presence of both a polymerizable acrylate (B77674) group and a reactive hydroxyl group allows for the synthesis of polymers with tailored hydrophilicity, as well as opportunities for post-polymerization modification. The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight, and functionality, which in turn influence its final properties and performance.

This guide provides a comparative analysis of the primary methods used for the polymerization of hydroxyl-containing acrylates, using 2-hydroxyethyl acrylate (HEA) as a close analog for which extensive experimental data is available. The methods discussed are Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.

Comparative Overview of Polymerization Techniques

The selection of a polymerization method depends on the desired polymer characteristics. Conventional free radical polymerization is often employed for its simplicity and robustness, while controlled radical polymerization techniques like ATRP and RAFT offer precise control over molar mass, dispersity, and architecture.

Quantitative Data Summary

The following table summarizes typical experimental results obtained for the polymerization of 2-hydroxyethyl acrylate (HEA), a close analog of EHMA, using different methods. These values highlight the trade-offs between control over polymer properties and reaction conditions.

Polymerization MethodInitiator / Catalyst SystemSolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol , exp)PDI (Mw/Mn)Reference
Bulk FRP Azobisisobutyronitrile (AIBN)None60~1.5~90High/InsolubleHigh[1][2]
Solution FRP AIBNCarbon Tetrachloride60~2~60--[2]
ATRP Methyl 2-bromopropionate / CuBr / bipyBulk9014938,9001.19[3]
ATRP Methyl 2-bromopropionate / CuBr / bipyWater904958,2001.25[3]
RAFT Dibenzyltrithiocarbonate / AIBN1,4-Dioxane (B91453)6049815,2001.12[4]

FRP: Free Radical Polymerization; ATRP: Atom Transfer Radical Polymerization; RAFT: Reversible Addition-Fragmentation chain-Transfer; Mn: Number-average molecular weight; PDI: Polydispersity Index.

Free Radical Polymerization (FRP)

Free radical polymerization is a widely used technique due to its tolerance to various functional groups and less stringent reaction conditions. However, it typically yields polymers with broad molecular weight distributions (high PDI) and limited control over the polymer architecture. For hydroxyl-containing acrylates, bulk polymerization can lead to autoacceleration and the formation of crosslinked, insoluble polymers.[1] Solution polymerization can mitigate these issues by dissipating heat and reducing viscosity.

Experimental Protocol: Solution Free Radical Polymerization

The following is a representative protocol for the solution polymerization of a hydroxyl-containing acrylate.

  • Monomer Preparation: 2-hydroxyethyl acrylate (HEA) is passed through a column of basic alumina (B75360) to remove inhibitors.

  • Reaction Setup: A reaction flask is charged with the desired amount of HEA monomer and a solvent, such as carbon tetrachloride (e.g., a 20% monomer solution).[2]

  • Initiator Addition: A radical initiator, such as Azobisisobutyronitrile (AIBN), is added to the mixture.

  • Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Polymerization: The reaction flask is immersed in a preheated oil bath at a specified temperature (e.g., 60°C) and stirred for the desired duration.[2]

  • Termination and Precipitation: The polymerization is quenched by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent (e.g., ice-cold methanol).[5]

  • Purification: The precipitated polymer is filtered, washed with the non-solvent, and dried in a vacuum oven until a constant weight is achieved.[5]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[6] It involves the reversible activation and deactivation of dormant polymer chains using a transition metal catalyst, typically a copper complex.[7] This method has been successfully applied to the polymerization of functional monomers like HEA in both bulk and aqueous media.[3]

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

The following protocol is based on the bulk polymerization of HEA by ATRP.[3]

  • Reagent Preparation: The monomer (HEA), initiator (e.g., methyl 2-bromopropionate, MBP), catalyst (Copper(I) bromide, CuBr), and ligand (e.g., 2,2'-bipyridine, bpy) are used. The typical molar ratio of [HEA]:[MBP]:[CuBr]:[bpy] is 100:1:1:2.[3]

  • Reaction Setup: The reagents are added to a glass tube equipped with a magnetic stir bar.

  • Degassing: The mixture is degassed by three freeze-pump-thaw cycles before the tube is sealed under vacuum.[3]

  • Polymerization: The sealed tube is placed in an oil bath thermostated at the desired temperature (e.g., 90°C).[3]

  • Sampling and Analysis: For kinetic studies, tubes are removed at regular intervals. The polymer is dissolved in a suitable solvent like N,N-Dimethylformamide (DMF) for analysis by Size Exclusion Chromatography (SEC).

  • Purification: To isolate the polymer, the reaction mixture is dissolved in DMF and passed over a column of neutral alumina to remove the copper catalyst. The solvent and residual monomer are then removed under vacuum to yield the final polymer.[3]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with low PDI.[8] The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a degenerative chain transfer process.[8] RAFT is compatible with a wide range of functional monomers, including HEA, and can be conducted under various reaction conditions.[4]

Experimental Protocol: RAFT Polymerization

The following is a representative protocol for the RAFT polymerization of HEA.

  • Reagent Preparation: The monomer (HEA), a RAFT agent (e.g., dibenzyltrithiocarbonate, DBTTC), a radical initiator (e.g., AIBN), and a solvent (e.g., 1,4-dioxane) are required.[4]

  • Reaction Setup: The HEA, DBTTC, AIBN, and 1,4-dioxane are placed in a reaction vessel.

  • Degassing: The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: The vessel is immersed in a preheated oil bath (e.g., at 60°C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time.[4]

  • Termination and Precipitation: The polymerization is stopped by rapid cooling and exposure to air. The polymer is isolated by precipitation in a suitable non-solvent, such as cold diethyl ether or hexane.

  • Purification: The precipitated polymer is redissolved and reprecipitated multiple times to remove unreacted monomer and initiator fragments. The final product is dried under vacuum.

Visualization of Polymerization Pathways

The following diagram illustrates the different pathways for the polymerization of this compound.

Polymerization_Pathways cluster_FRP Free Radical Polymerization (FRP) cluster_ATRP Atom Transfer Radical Polymerization (ATRP) cluster_RAFT Reversible Addition-Fragmentation chain-Transfer (RAFT) Monomer This compound (EHMA) FRP Initiator (e.g., AIBN) Heat Monomer->FRP ATRP Initiator + Cu(I)/Ligand Catalyst Reversible Deactivation Monomer->ATRP RAFT Initiator + RAFT Agent Degenerative Transfer Monomer->RAFT Poly_FRP Poly(EHMA) - High PDI - Limited Control FRP->Poly_FRP Uncontrolled Chain Growth Poly_ATRP Well-defined Poly(EHMA) - Low PDI - Controlled Mn ATRP->Poly_ATRP Controlled Chain Growth Poly_RAFT Well-defined Poly(EHMA) - Low PDI - End-group Functionality RAFT->Poly_RAFT Controlled Chain Growth

Caption: Polymerization pathways for this compound.

References

A Comparative Guide to the Hemolytic Activity of Methacrylate and Thiazolium-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel polymers for biomedical applications, such as drug delivery and antimicrobial coatings, necessitates a thorough evaluation of their biocompatibility. A critical aspect of this assessment is the polymer's interaction with blood components, particularly red blood cells (RBCs). Hemolysis, the rupture of RBCs and the subsequent release of hemoglobin, is a key indicator of a material's potential toxicity. This guide provides a comparative analysis of the hemolytic activity of polymers containing methacrylate (B99206) and thiazolium groups, supported by experimental data and detailed protocols to aid in the selection and design of blood-compatible materials.

Comparative Hemolytic Activity Data

The hemolytic potential of polymers is influenced by several factors, including their chemical composition, molecular weight, charge, and hydrophobicity. The following table summarizes the hemolytic activity of various methacrylate and thiazolium-containing polymers, providing key quantitative data for comparison.

Polymer SystemKey Functional GroupsConcentration for 50% Hemolysis (HC50)Hemolysis (%) at a Specific ConcentrationReference
Cationic Amphiphilic Methacrylate Copolymers (with primary ammonium (B1175870) groups)Methacrylate, AmmoniumNot specified>90% at 250 µg/mL (for hemolytic variants)[1][2]
Poly(2-hydroxyethyl methacrylate) (PHEMA) with Thiazolium Groups (PMTZ-Bu)Methacrylate, Thiazolium625 µg/mL<5% at concentrations below 300 µg/mL[3][4]
Copolymers of MTZ and PEGMA quaternized with Butyl IodideMethacrylate, Thiazolium, PEG> 1000 µg/mL<5% at 1000 µg/mL[5][6]
Copolymers of MTZ and PEGMA quaternized with Octyl IodideMethacrylate, Thiazolium, PEG~250 µg/mL~80% at 1000 µg/mL[5][6]
Degradation product of PMTZ-Bu (Thiazolium small molecule)ThiazoliumNot specified<2% at 1000 µg/mL[3]

Key Observations:

  • Cationic Charge and Hydrophobicity: Cationic polymers, such as those with ammonium or thiazolium groups, can interact with the negatively charged surface of red blood cells, potentially leading to membrane disruption and hemolysis.[5] The hemolytic activity is often correlated with the hydrophobicity of the polymer; more hydrophobic polymers tend to be more hemolytic.[5]

  • Influence of PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG) side chains, a process known as PEGylation, can significantly reduce the hemolytic activity of these polymers.[5][6] This is attributed to the formation of a hydrophilic shield that sterically hinders the interaction between the polymer and the RBC membrane.

  • Alkyl Chain Length: In the case of quaternized thiazolium-containing polymers, a longer alkyl chain (octyl vs. butyl) leads to increased hydrophobicity and, consequently, higher hemolytic activity.[5][6]

  • Degradation Products: The degradation products of some of these polymers may exhibit significantly lower cytotoxicity than the parent polymer, which is a crucial consideration for in vivo applications.[3][4]

Experimental Protocol: Hemolysis Assay

The following is a detailed methodology for assessing the hemolytic activity of polymers, synthesized from standard protocols.[7][8][9][10]

1. Preparation of Red Blood Cell (RBC) Suspension:

  • Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1000 x g for 10 minutes at 4°C to separate the plasma and buffy coat from the RBCs.

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Wash the pelleted RBCs three times with sterile, cold phosphate-buffered saline (PBS, pH 7.4). Each wash should be followed by centrifugation and removal of the supernatant.

  • After the final wash, resuspend the RBCs in PBS to prepare a 2% (v/v) RBC suspension.

2. Preparation of Polymer Solutions and Controls:

  • Prepare stock solutions of the test polymers in PBS at a high concentration.

  • Perform serial dilutions of the polymer stock solutions in PBS to obtain a range of desired test concentrations.

  • Negative Control: Use PBS alone. This represents 0% hemolysis.

  • Positive Control: Use a 1% Triton X-100 solution in PBS. This represents 100% hemolysis.

3. Incubation:

  • In a 96-well microplate or microcentrifuge tubes, add 100 µL of each polymer dilution.

  • Add 100 µL of the 2% RBC suspension to each well/tube.

  • Also, prepare wells/tubes with 100 µL of the negative control and positive control, and add 100 µL of the 2% RBC suspension to each.

  • Incubate the plate/tubes at 37°C for 1-3 hours with gentle agitation.[11]

4. Measurement of Hemolysis:

  • After incubation, centrifuge the plate/tubes at 1000 x g for 10 minutes to pellet the intact RBCs and cell debris.

  • Carefully transfer 80-100 µL of the supernatant from each well/tube to a new, clean 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.

5. Calculation of Hemolysis Percentage:

Calculate the percentage of hemolysis for each polymer concentration using the following formula:

Where:

  • Abs_sample is the absorbance of the supernatant from the polymer-treated sample.

  • Abs_neg_control is the absorbance of the supernatant from the negative control (PBS).

  • Abs_pos_control is the absorbance of the supernatant from the positive control (Triton X-100).

Experimental Workflow and Underlying Mechanism

The hemolytic activity of cationic amphiphilic polymers is primarily a result of their interaction with the cell membrane of red blood cells.[1][2] The proposed mechanism involves the electrostatic attraction between the positively charged polymer and the negatively charged components of the RBC membrane, followed by the insertion of hydrophobic parts of the polymer into the lipid bilayer.[5] This disruption of the membrane integrity leads to the formation of pores or defects, causing the leakage of hemoglobin and ultimately cell lysis.[1][2]

HemolysisAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis rbc_prep Prepare 2% RBC Suspension incubation Incubate RBCs with Polymers & Controls (37°C, 1-3h) rbc_prep->incubation poly_prep Prepare Polymer Dilutions poly_prep->incubation controls_prep Prepare Positive & Negative Controls controls_prep->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant_transfer Transfer Supernatant to New Plate centrifugation->supernatant_transfer absorbance_measurement Measure Absorbance at 540 nm supernatant_transfer->absorbance_measurement calculation Calculate % Hemolysis absorbance_measurement->calculation

Experimental workflow for the hemolysis assay.

HemolysisMechanism polymer Cationic Amphiphilic Polymer interaction Electrostatic Interaction polymer->interaction rbc Red Blood Cell Membrane (Negatively Charged) rbc->interaction insertion Hydrophobic Insertion into Membrane interaction->insertion disruption Membrane Disruption & Pore Formation insertion->disruption hemolysis Hemoglobin Release (Hemolysis) disruption->hemolysis

Proposed mechanism of polymer-induced hemolysis.

References

A Comparative Guide to Drug Release from pEHMA and PHEMA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the drug release profiles of two distinct polymeric nanoparticles: poly(2-ethylhexyl methacrylate) (pEHMA) and poly(2-hydroxyethyl methacrylate) (PHEMA). Understanding the fundamental differences in their drug loading and release characteristics is crucial for the rational design of effective drug delivery systems. This comparison is supported by a review of experimental data from various studies.

Executive Summary

Poly(2-hydroxyethyl methacrylate) (PHEMA) is a well-studied hydrophilic polymer extensively used in biomedical applications due to its high water content, biocompatibility, and tunable properties.[1] PHEMA nanoparticles often exhibit pH-sensitive drug release, making them suitable for targeted delivery to specific physiological environments. In contrast, poly(2-ethylhexyl methacrylate) (pEHMA) is a more hydrophobic polymer. While less studied for drug delivery applications, its thermoresponsive properties in block copolymers suggest potential for temperature-triggered drug release. Direct comparative studies between pEHMA and PHEMA nanoparticles are scarce in the current literature. This guide, therefore, compiles and contrasts available data from separate studies to provide a comprehensive overview.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators of pEHMA and PHEMA nanoparticles based on available research. It is important to note that the direct comparison is challenging due to the variability in experimental conditions, including the type of drug used, nanoparticle synthesis methods, and drug loading techniques.

Table 1: Comparison of Nanoparticle Properties and Drug Loading

PropertypEHMA NanoparticlesPHEMA Nanoparticles
Polymer Hydrophilicity HydrophobicHydrophilic
Typical Particle Size ~100 nm (in block copolymer)100 - 300 nm
Commonly Used Drugs Paclitaxel, Squalenoyl-gemcitabineDoxorubicin (B1662922), 5-Fluorouracil, Paclitaxel
Drug Loading Efficiency (%) Data not readily available in standalone pEHMA nanoparticles.6 - 28% for various drugs.[2]
Encapsulation Efficiency (%) ~80% (for Paclitaxel in a PBCA-based system, as a reference for hydrophobic polymer)[3]Up to 54% for Doxorubicin conjugate.[4]

Table 2: Comparison of Drug Release Characteristics

FeaturepEHMA NanoparticlesPHEMA Nanoparticles
Primary Release Mechanism Thermo-responsive (in copolymers)pH-responsive, Swelling-controlled
Release Profile Gradual release over an extended period (e.g., >80% over 96 hours for Paclitaxel from a comparable hydrophobic polymer system)[3]Biphasic: Initial burst release followed by sustained release. Can be triggered by changes in pH.
Example Cumulative Release Data not readily available for standalone pEHMA nanoparticles.Doxorubicin: Release increases with higher drug loading. Paclitaxel (from a pH-sensitive copolymer): ~10% release at pH 7.4 vs. >90% release at pH 5.5 over 36 hours.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of PHEMA nanoparticles and a conceptual workflow for pEHMA nanoparticle synthesis based on related hydrophobic polymer systems, given the limited specific literature for pEHMA.

Synthesis of PHEMA Nanoparticles (Suspension Polymerization)

This method involves the polymerization of HEMA monomers in a suspension medium.

Materials:

  • 2-hydroxyethyl methacrylate (B99206) (HEMA) (monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Benzoyl peroxide (BPO) (initiator)

  • Poly(vinyl alcohol) (PVA) (stabilizer)

  • Toluene (B28343) (organic solvent)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of PVA (e.g., 0.5% w/v) to act as the suspension medium.

  • In a separate vessel, dissolve HEMA, EGDMA, and BPO in toluene to form the organic phase.

  • Add the organic phase to the aqueous PVA solution while stirring vigorously to form a stable suspension.

  • Flush the reaction mixture with nitrogen gas to remove oxygen, which can inhibit polymerization.

  • Heat the mixture to a specific temperature (e.g., 80°C) for a set duration (e.g., 2 hours), followed by a higher temperature (e.g., 90°C) for another period (e.g., 1 hour) to ensure complete polymerization.[6]

  • Cool the reaction mixture to room temperature.

  • Separate the formed PHEMA nanoparticles from the suspension medium by centrifugation.

  • Wash the nanoparticles with an appropriate solvent (e.g., toluene) to remove unreacted monomers and other impurities.

  • Dry the purified nanoparticles under vacuum.

Conceptual Synthesis of pEHMA Nanoparticles (Miniemulsion Polymerization)

This protocol is conceptual for pEHMA and is based on methods used for other hydrophobic monomers like n-butyl cyanoacrylate.[3]

Materials:

  • 2-ethylhexyl methacrylate (EHMA) (monomer)

  • A suitable initiator (e.g., a persulfate for emulsion polymerization)

  • A surfactant (e.g., Pluronic F127) to stabilize the miniemulsion

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the surfactant.

  • Dissolve the drug to be encapsulated (e.g., paclitaxel) and the initiator in the EHMA monomer to form the oil phase.

  • Add the oil phase to the aqueous surfactant solution.

  • Homogenize the mixture using a high-shear homogenizer or ultrasonicator to create a stable miniemulsion of monomer droplets.

  • Heat the miniemulsion to the desired polymerization temperature under an inert atmosphere (e.g., nitrogen).

  • Allow the polymerization to proceed for a specified time until completion.

  • Purify the resulting pEHMA nanoparticle suspension to remove unreacted monomer and excess surfactant, typically through dialysis or centrifugation.

Mandatory Visualizations

Logical Relationship: Key Factors Influencing Drug Release

DrugReleaseFactors cluster_pEHMA pEHMA Nanoparticles cluster_PHEMA PHEMA Nanoparticles pEHMA pEHMA Hydrophobicity High Hydrophobicity pEHMA->Hydrophobicity Thermoresponsivity Thermo-responsivity (in copolymers) pEHMA->Thermoresponsivity pEHMA_Release Sustained, Temperature-Triggered Release Hydrophobicity->pEHMA_Release Thermoresponsivity->pEHMA_Release PHEMA PHEMA Hydrophilicity High Hydrophilicity PHEMA->Hydrophilicity pH_Sensitivity pH-Sensitivity PHEMA->pH_Sensitivity Swelling Swelling in Aqueous Media Hydrophilicity->Swelling PHEMA_Release Biphasic, pH-Triggered Release Swelling->PHEMA_Release pH_Sensitivity->PHEMA_Release

Caption: Key polymer properties influencing drug release profiles.

Experimental Workflow: Nanoparticle Synthesis and Drug Loading

NanoparticleSynthesisWorkflow start Start monomer_prep Monomer & Initiator Preparation start->monomer_prep surfactant_prep Aqueous Surfactant/Stabilizer Solution Preparation start->surfactant_prep emulsification Emulsification/ Suspension Formation monomer_prep->emulsification surfactant_prep->emulsification polymerization Polymerization emulsification->polymerization purification Purification (Centrifugation/Dialysis) polymerization->purification drug_loading Drug Loading purification->drug_loading characterization Characterization (Size, Zeta Potential) drug_loading->characterization end End characterization->end

Caption: General workflow for nanoparticle synthesis and drug loading.

Conclusion

The choice between pEHMA and PHEMA for nanoparticle-based drug delivery systems depends heavily on the desired release mechanism and the properties of the drug to be encapsulated. PHEMA nanoparticles are a well-established platform for pH-triggered release of a variety of drugs, benefiting from the polymer's hydrophilicity and swelling behavior. pEHMA, being more hydrophobic, shows promise in formulations where thermo-responsive release is desired, particularly when incorporated into block copolymers.

Further research is needed to directly compare the performance of these two polymers under identical experimental conditions to provide a definitive guide for formulation scientists. Moreover, a more in-depth investigation into the drug loading capacity and biocompatibility of standalone pEHMA nanoparticles is warranted to fully assess their potential in drug delivery.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(hydroxymethyl)acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Ethyl 2-(hydroxymethyl)acrylate, ensuring compliance and laboratory safety for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. As a substance that is harmful if swallowed, toxic in contact with skin, and can cause serious skin and eye irritation, it is imperative that laboratories adhere to strict disposal protocols to ensure the safety of personnel and the protection of the environment.[1][2][3] This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound from a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety precautions associated with this compound. The signal word for this chemical is "Danger," highlighting its significant hazard potential.[1][2][3]

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To shield the body from accidental splashes.

  • Eye and face protection: To guard against serious eye damage.[2][3]

In the event of a spill, the area should be evacuated of all non-essential personnel. Spills should be contained and absorbed using a non-flammable material such as sand or inert absorbent. The collected material must then be placed in a designated, approved container for hazardous waste disposal, using non-sparking tools to prevent ignition of the combustible liquid.[3][4] It is critical to prevent the chemical from entering drains, sewers, or water sources.[4][5]

In-Laboratory Waste Management: A Step-by-Step Protocol

The proper management of this compound waste within the laboratory is the first and most critical phase of its disposal. The following steps outline the recommended procedure for waste accumulation and preparation for pickup by a certified hazardous waste disposal service.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.

    • This waste stream must be kept separate from non-hazardous waste and segregated from incompatible materials to prevent dangerous chemical reactions.

  • Container Selection and Labeling:

    • Use only compatible, leak-proof containers for waste collection. The original container, if in good condition, is an ideal choice.

    • Each waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other constituents. The accumulation start date must also be clearly marked on the label.

  • Waste Accumulation in a Satellite Accumulation Area (SAA):

    • Designate a specific location within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).

    • Waste containers must be kept tightly sealed at all times, except when adding waste.

    • The SAA should be in a well-ventilated area and away from sources of ignition.

  • Arranging for Disposal:

    • Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for its pickup by a certified hazardous waste disposal vendor.

    • Do not attempt to treat or dispose of the chemical waste through conventional means such as drain disposal or in regular trash.

Final Disposal Methods

Once collected from the laboratory, a certified hazardous waste management facility will handle the final disposal of the this compound. The primary methods for treating such chemical waste are incineration and, following appropriate treatment, landfilling.

Incineration: This is a common and effective method for the disposal of organic hazardous waste. The process involves high-temperature combustion that destroys the hazardous constituents.

ParameterTypical Value/Requirement
Primary Combustion Chamber Temperature 800°C+
Secondary Combustion Chamber Temperature 1100°C
Gas Residence Time in Secondary Chamber At least 2 seconds
Destruction and Removal Efficiency (DRE) Minimum of 99.99%
Total Organic Carbon (TOC) in Ash/Slag Less than 3%

Landfilling: Direct landfilling of untreated liquid hazardous waste is prohibited. For this compound waste to be landfilled, it must first undergo treatment to solidify it and reduce the leachability of its hazardous components. The treated residue must meet strict regulatory criteria before it can be placed in a designated hazardous waste landfill.

Disposal Workflow Diagram

The following diagram illustrates the proper workflow for the disposal of this compound from a laboratory setting.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Off-Site Disposal by Certified Vendor A 1. Generation of This compound Waste B 2. Segregate as Hazardous Waste A->B C 3. Use Labeled, Compatible Waste Container B->C D 4. Store in Satellite Accumulation Area (SAA) C->D E 5. Arrange for Pickup by Certified Vendor D->E F 6. Transport to Treatment, Storage, and Disposal Facility (TSDF) E->F G 7a. High-Temperature Incineration F->G H 7b. Pre-treatment (e.g., Solidification) F->H I 8. Secure Landfilling of Treated Residue H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the public, and the environment.

References

Personal protective equipment for handling Ethyl 2-(hydroxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-(hydroxymethyl)acrylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires strict adherence to safety protocols. The primary hazards include toxicity upon skin contact, severe eye damage, skin irritation, and harm if swallowed.[1][2][3] It is also a combustible liquid that can polymerize explosively when heated.[2][4]

1.1. GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1

Data sourced from multiple safety data sheets.[2][3]

1.2. Recommended Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles or a face shield.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and protective clothing to prevent skin contact.[5][6]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If vapors or mists are generated, a NIOSH/MSHA approved respirator is required.[5][7]
Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.

2.1. Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid all direct contact with the chemical.[4] Do not get it in your eyes, on your skin, or on your clothing.[7]

  • Prevent the generation of mists and vapors.[2][4]

  • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[1][2]

2.2. Storage Conditions

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

  • Protect from direct sunlight.[7]

  • Keep the container tightly closed.[7]

  • Store only if stabilized, as the unstabilized form can spontaneously polymerize.[4] The presence of oxygen is necessary for the stabilizer to be effective.[8]

  • Incompatible materials to avoid include acids, bases, peroxides, and metals.[7]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

3.1. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Give one or two glasses of water to drink. Seek immediate medical attention.[4]

3.2. Spill Response

In the event of a spill, follow these steps:

  • Evacuate all non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[4][7]

  • Collect the absorbed material into a suitable, closed container for disposal.[4][7]

  • Do not allow the chemical to enter drains or waterways.[7]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the sanitary sewer system.[7]

Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Colorless liquid
Density 1.068 g/mL at 25 °C
Flash Point 101.1 °C (214.0 °F)
Boiling Point 80 °C at 2 mmHg
Storage Temperature 2-8°C

Data sourced from various product information sheets.[2][9]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the protocol for responding to a chemical spill.

SOP_Handling_EHMA Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials handle_transfer Carefully Transfer Chemical Inside the Fume Hood prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_cap Securely Cap the Container After Use handle_reaction->handle_cap cleanup_decontaminate Decontaminate Work Area handle_cap->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands Thoroughly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Spill_Response_EHMA Chemical Spill Response Protocol for this compound spill_detected Spill Detected evacuate Evacuate Non-Essential Personnel spill_detected->evacuate ppe Don Spill Response PPE (including respiratory protection) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled, Sealed Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose report Report the Incident to the Safety Officer dispose->report

Caption: Protocol for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.